molecular formula C6H8N4O B1267408 2-Amino-isonicotinic acid hydrazide CAS No. 58481-01-9

2-Amino-isonicotinic acid hydrazide

カタログ番号: B1267408
CAS番号: 58481-01-9
分子量: 152.15 g/mol
InChIキー: JWUWTBDKCYJSLE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-isonicotinic acid hydrazide is a useful research compound. Its molecular formula is C6H8N4O and its molecular weight is 152.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 280612. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-aminopyridine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c7-5-3-4(1-2-9-5)6(11)10-8/h1-3H,8H2,(H2,7,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUWTBDKCYJSLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20314075
Record name 2-Aminopyridine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20314075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58481-01-9
Record name 58481-01-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280612
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Aminopyridine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20314075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58481-01-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-isonicotinic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-amino-isonicotinic acid hydrazide, a significant compound in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and data presentation.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 2-amino-4-methylpyridine. The key intermediate is 2-nitroisonicotinic acid, which is subsequently converted to its hydrazide and then reduced to the final product.

Synthesis Workflow

Synthesis_Workflow A 2-Amino-4-methylpyridine B 2-Nitro-4-methylpyridine A->B Persulfuric acid C 2-Nitroisonicotinic Acid B->C Oxidation D Methyl 2-nitroisonicotinate C->D Esterification E 2-Nitroisonicotinic Acid Hydrazide D->E Hydrazine hydrate F This compound E->F Reduction Characterization_Workflow A This compound Sample B 1H NMR Spectroscopy A->B C 13C NMR Spectroscopy A->C D IR Spectroscopy A->D E Mass Spectrometry A->E F Structural Confirmation B->F C->F D->F E->F

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-isonicotinic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-isonicotinic acid hydrazide is a derivative of isonicotinic acid hydrazide, a class of compounds that has garnered significant interest in medicinal chemistry, primarily due to the antitubercular activity of its parent compound, isoniazid. The introduction of an amino group at the 2-position of the pyridine ring can modulate the physicochemical and pharmacological properties of the molecule, influencing its solubility, membrane permeability, target binding, and metabolic stability. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering valuable data and experimental insights for researchers in drug discovery and development.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data for related compounds is available, specific experimentally determined values for this compound are not extensively reported in the literature. Therefore, some of the presented data are predicted values which should be confirmed experimentally.

PropertyValueSource
Molecular Formula C₆H₈N₄O--INVALID-LINK--
Molecular Weight 152.15 g/mol --INVALID-LINK--
CAS Number 58481-01-9--INVALID-LINK--
Melting Point 190.9-191.3 °C (Predicted)
pKa 11.23 ± 0.10 (Predicted)
Appearance Solid--INVALID-LINK--
Solubility No experimental data available. General solubility for related hydrazides suggests potential solubility in water and polar organic solvents like ethanol and DMSO.

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination and verification of the physicochemical properties of this compound. The following sections outline standard protocols that can be adapted for this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[1][2]

Principle: An excess amount of the solid compound is agitated in an aqueous buffer of a specific pH at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered supernatant is then determined by a suitable analytical method, such as HPLC-UV.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

    • Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Periodically sample the supernatant to confirm that the concentration has reached a plateau.

  • Sample Separation:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Filter the supernatant through a 0.45 µm filter to remove any undissolved particles. Centrifugation can also be used as an alternative separation method.

  • Concentration Analysis:

    • Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a standard calibration curve of the compound in the same buffer to quantify the solubility.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.[3][4][5][6]

Principle: The compound is dissolved in a suitable solvent (often a water-methanol mixture for sparingly soluble compounds) and titrated with a standard solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.

Procedure:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of this compound in a binary mixture of water and methanol (e.g., 9:1 v/v). The concentration should be in the range of 1-10 mM.

    • For basic compounds, the solution is typically acidified with a known amount of strong acid (e.g., HCl) before titration with a strong base (e.g., NaOH).

  • Titration:

    • Calibrate a pH meter with standard buffer solutions.

    • Slowly titrate the sample solution with a standardized solution of NaOH while continuously stirring and monitoring the pH.

    • Record the pH values after each incremental addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to obtain the titration curve.

    • The pKa value corresponds to the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

UV-Vis Spectrophotometry

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used for quantitative analysis.[7][8][9]

Principle: A solution of the compound is irradiated with ultraviolet and visible light, and the absorbance is measured at different wavelengths. The wavelength of maximum absorbance (λmax) is a characteristic property of the compound.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable UV-transparent solvent, such as methanol or ethanol.

    • The concentration should be adjusted to give an absorbance reading in the optimal range of the spectrophotometer (typically 0.2-1.0).

  • Spectral Acquisition:

    • Record the UV-Vis spectrum of the solution over a relevant wavelength range (e.g., 200-400 nm) using a double-beam spectrophotometer, with the pure solvent as a reference.

    • Identify the wavelength(s) of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10][11][12][13][14]

Principle: Different functional groups vibrate at characteristic frequencies. When a molecule is irradiated with infrared radiation, it absorbs energy at these specific frequencies, resulting in an IR spectrum with characteristic absorption bands.

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.

    • Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the IR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Identify the characteristic absorption bands corresponding to the functional groups in the molecule (e.g., N-H, C=O, C=N, aromatic C-H).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.[15][16][17][18][19]

Principle: Atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, they can absorb radiofrequency radiation at specific frequencies, which are dependent on their chemical environment.

Procedure (¹H and ¹³C NMR):

  • Sample Preparation:

    • Dissolve a small amount of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

  • Spectral Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire the ¹H and ¹³C NMR spectra.

    • Process the data (Fourier transformation, phasing, and baseline correction).

  • Spectral Analysis:

    • Analyze the chemical shifts, integration (for ¹H NMR), and coupling patterns to elucidate the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a novel compound like this compound.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Reporting synthesis Synthesis of 2-Amino- isonicotinic Acid Hydrazide purification Purification (e.g., Recrystallization) synthesis->purification solubility Solubility Determination (Shake-Flask) purification->solubility pka pKa Determination (Potentiometric Titration) purification->pka uv_vis UV-Vis Spectroscopy purification->uv_vis ir IR Spectroscopy purification->ir nmr NMR Spectroscopy (1H, 13C) purification->nmr data_analysis Data Analysis and Interpretation solubility->data_analysis pka->data_analysis uv_vis->data_analysis ir->data_analysis nmr->data_analysis report Technical Report Generation data_analysis->report final_product final_product report->final_product Final Technical Guide

A general workflow for physicochemical characterization.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While some key data points are currently based on predictions, the outlined experimental protocols offer a clear roadmap for their empirical determination. The systematic characterization of these properties is essential for advancing the development of new chemical entities and understanding their potential as therapeutic agents. Further research to obtain detailed experimental data for this compound is highly encouraged to build a more complete and accurate physicochemical profile.

References

2-Amino-isonicotinic acid hydrazide CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Amino-isonicotinic acid hydrazide, a heterocyclic building block with applications in medicinal chemistry and drug discovery. The guide covers its fundamental chemical properties, a detailed synthesis protocol, and an overview of its biological activities.

Core Compound Identification

This compound is a derivative of isonicotinic acid hydrazide (isoniazid), a first-line medication in the treatment of tuberculosis. The introduction of an amino group at the 2-position of the pyridine ring modifies its chemical and biological properties.

  • CAS Number: 58481-01-9[1][2][3][4]

  • Molecular Formula: C₆H₈N₄O[1][2][4]

  • Molecular Structure: The molecule consists of a pyridine ring substituted with an amino group at position 2 and a hydrazide group at position 4.

Physicochemical Properties

A summary of the key computed and experimental properties of this compound is presented below.

PropertyValueReference
Molecular Weight 152.15 g/mol [1][2][4]
Empirical Formula C₆H₈N₄O[2]
Physical Form Solid[2]
InChI 1S/C6H8N4O/c7-5-3-4(1-2-9-5)6(11)10-8/h1-3H,8H2,(H2,7,9)(H,10,11)[2]
InChI Key JWUWTBDKCYJSLE-UHFFFAOYSA-N[2]
SMILES String NNC(=O)c1ccnc(N)c1[2]

Experimental Protocols: Synthesis

A detailed experimental protocol for the preparation of this compound has been reported, starting from 2-Amino-4-methylpyridine.[5] The process involves oxidation, esterification, and subsequent hydrazinolysis.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Esterification cluster_2 Step 3: Hydrazinolysis A 2-Amino-4-methylpyridine B 2-Aminoisonicotinic Acid A->B KMnO4, heat C Ethyl 2-aminoisonicotinate B->C Ethanol, H2SO4, reflux D This compound C->D 85% Hydrazine Hydrate, Ethanol, heat

Caption: Multi-step synthesis of this compound.

Methodology:

  • Preparation of 2-Aminoisonicotinic Acid: 2-Amino-4-methylpyridine is oxidized using potassium permanganate (KMnO₄). The reaction mixture is heated, leading to the formation of 2-Aminoisonicotinic acid.[5]

  • Esterification to Ethyl 2-aminoisonicotinate: The resulting acid is esterified by refluxing with ethanol in the presence of a catalytic amount of sulfuric acid. This step yields Ethyl 2-aminoisonicotinate.[5]

  • Synthesis of this compound: The ethyl ester is heated with an 85% solution of hydrazine hydrate in ethanol. The final product, this compound, crystallizes out of the solution upon heating for approximately one hour.[5]

Biological Activity

Derivatives of isonicotinic acid hydrazide are widely studied for their pharmacological potential.[6][7] While research on this specific isomer is less extensive than on the parent compound, initial studies have evaluated its antituberculous activity.

Antitubercular Activity: The biological activity of this compound was evaluated against the H37Rv strain of Mycobacterium tuberculosis. The compound demonstrated an inhibitory concentration between 2.5 and 5.0 µg/mL.[5] For comparison, the standard drug, isonicotinic acid hydrazide, inhibits the same organism at a concentration of 0.03 to 0.07 µg/mL.[5] This suggests that while the 2-amino derivative possesses antituberculous properties, its activity is less potent than the parent isoniazid.

General Activity of Related Hydrazones: Hydrazones derived from isonicotinic acid hydrazide are known to exhibit a wide range of pharmacological activities, including:

  • Antimicrobial[8]

  • Anti-inflammatory[6]

  • Anticonvulsant[6]

  • Anticancer[6]

  • Antidepressant effects[6]

The synthesis of various hydrazone derivatives allows for the modulation of a drug's lipophilicity and cellular permeability, which can enhance biological activity.[9]

Safety and Handling

According to hazard statements, this compound should be handled with care. Precautionary measures include avoiding breathing dust, washing hands thoroughly after handling, and using only in well-ventilated areas.[10] Protective gloves, clothing, and eye protection are recommended.[10]

Conclusion

This compound is a valuable chemical intermediate with demonstrated biological activity. Its synthesis is well-documented, and it serves as a precursor for developing novel hydrazone derivatives. Further research into this compound and its analogs could lead to the discovery of new therapeutic agents, particularly in the fields of antimicrobial and anticancer drug development.

References

Spectroscopic Profile of 2-Amino-isonicotinic Acid Hydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-amino-isonicotinic acid hydrazide, a key chemical intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₈N₄O, with a molecular weight of 152.15 g/mol . The structural and spectroscopic data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available---
Data not available---
Data not available---
Data not available---
Data not available---

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
Data not available-
Data not available-
Data not available-
Data not available-
Data not available-
Data not available-
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
Data not available-N-H stretching (hydrazide, amine)
Data not available-C=O stretching (amide I)
Data not available-N-H bending (amide II)
Data not available-C=N, C=C stretching (pyridine ring)
Data not available-C-N stretching

Note: Specific peak positions and intensities for the IR spectrum of this compound are not detailed in the available literature. The table indicates the expected characteristic absorption bands.

Mass Spectrometry (MS)
m/zRelative Abundance (%)Assignment
Data not available-[M]⁺
Data not available-Fragment ions

Note: The mass spectrum of this compound is not publicly available. The table is a placeholder for the molecular ion and potential fragment ions.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for aromatic hydrazides like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters include a larger spectral width (e.g., 0-200 ppm) and a longer acquisition time or a greater number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

FT-IR Spectroscopy
  • Sample Preparation (Solid State):

    • KBr Pellet Method: Mix a small amount of the finely ground sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or the clean ATR crystal.

    • Place the prepared sample in the spectrometer and record the sample spectrum.

    • The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to ionize and fragment.

  • Mass Analysis: Separate the resulting positively charged ions and fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Characterization Synthesis Synthesis and Purification of This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR FT-IR Spectroscopy Synthesis->IR MS Mass Spectrometry (EI-MS) Synthesis->MS Data_Analysis Spectral Data Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation and Purity Assessment Data_Analysis->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of this compound.

Solubility and Stability of 2-Amino-Isonicotinic Acid Hydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-amino-isonicotinic acid hydrazide, a heterocyclic building block with potential applications in pharmaceutical research and development. Due to a lack of publicly available quantitative data for this specific compound, this document outlines the standard experimental protocols for determining solubility and stability, in accordance with established pharmaceutical industry guidelines. The anticipated behavior of this compound is discussed based on the known properties of structurally related compounds, such as isonicotinic acid hydrazide (isoniazid) and other pyridine derivatives. This guide is intended to serve as a foundational resource for researchers initiating studies with this compound, providing the necessary methodological framework for its physicochemical characterization.

Introduction

This compound, also known as 2-aminopyridine-4-carbohydrazide, is a chemical entity with the molecular formula C₆H₈N₄O and a molecular weight of 152.15 g/mol .[1][2] Its structure, featuring a pyridine ring with an amino group and a hydrazide functional group, suggests its potential as a versatile intermediate in the synthesis of novel pharmaceutical agents. The hydrazide moiety is a common pharmacophore in various drugs, most notably in the antitubercular agent isoniazid.[3][4]

A thorough understanding of the solubility and stability of a compound is paramount in the early stages of drug development. These parameters critically influence formulation design, bioavailability, and shelf-life. This guide provides the essential experimental protocols to determine these key physicochemical properties for this compound.

Physicochemical Properties

While specific experimental data for this compound is limited, some basic properties can be noted.

PropertyValueSource
Molecular Formula C₆H₈N₄O[1][2]
Molecular Weight 152.15 g/mol [1][2]
Appearance Solid[1]
CAS Number 58481-01-9[1][2]

A structurally similar compound, 2-aminopyridine-4-carboxamide, is described as being "slightly soluble in water".[5] This suggests that this compound may also exhibit limited aqueous solubility.

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical factor for its absorption and formulation. The following sections detail the standard methodology for determining the solubility of this compound.

Data Presentation: Solubility Profile

The results of solubility experiments should be presented in a clear and concise tabular format.

Table 1: Equilibrium Solubility of this compound in Various Solvents at 25°C

SolventSolubility (mg/mL)Method
WaterData not availableShake-Flask
0.1 N HClData not availableShake-Flask
Phosphate Buffer (pH 7.4)Data not availableShake-Flask
EthanolData not availableShake-Flask
MethanolData not availableShake-Flask
Dimethyl Sulfoxide (DMSO)Data not availableShake-Flask
AcetonitrileData not availableShake-Flask

Table 2: pH-Dependent Aqueous Solubility of this compound at 25°C

pHBuffer SystemSolubility (mg/mL)
1.20.1 N HClData not available
2.0Glycine BufferData not available
4.5Acetate BufferData not available
6.8Phosphate BufferData not available
7.4Phosphate BufferData not available
9.0Borate BufferData not available
Experimental Protocol: Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.

Objective: To determine the saturation solubility of this compound in various solvents and at different pH values.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Buffer solutions of various pH

  • Volumetric flasks

  • Mechanical shaker or orbital incubator at a controlled temperature

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent or buffer in a sealed flask.

  • Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After the equilibration period, allow the samples to stand to permit the sedimentation of undissolved solids.

  • Carefully withdraw a sample from the supernatant.

  • Filter the sample through a syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent.

  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.

  • Perform the experiment in triplicate for each solvent and/or pH condition.

Visualization: Solubility Determination Workflow

G cluster_prep Sample Preparation cluster_sampling Sampling and Processing cluster_analysis Analysis start Add excess this compound to solvent/buffer shake Agitate at constant temperature start->shake settle Allow undissolved solids to settle shake->settle filter Filter supernatant settle->filter dilute Dilute filtrate filter->dilute hplc Quantify concentration by HPLC dilute->hplc end end hplc->end Solubility Data

Caption: Workflow for the shake-flask solubility determination method.

Stability Assessment

Evaluating the stability of a drug candidate is a critical regulatory requirement to ensure its safety and efficacy over its shelf life. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Data Presentation: Forced Degradation Studies

The results from forced degradation studies should be systematically tabulated.

Table 3: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% DegradationNo. of DegradantsObservations
Acid Hydrolysis 0.1 N HCl2460Data not availableData not availableData not available
1 N HCl2480Data not availableData not availableData not available
Base Hydrolysis 0.1 N NaOH2460Data not availableData not availableData not available
1 N NaOH2480Data not availableData not availableData not available
Oxidative 3% H₂O₂24RTData not availableData not availableData not available
30% H₂O₂24RTData not availableData not availableData not available
Thermal Solid State4880Data not availableData not availableData not available
Solution4880Data not availableData not availableData not available
Photolytic Solid State (ICH Q1B)--Data not availableData not availableData not available
Solution (ICH Q1B)--Data not availableData not availableData not available

RT: Room Temperature

Based on the chemistry of related hydrazide compounds, it is anticipated that this compound may be susceptible to hydrolysis, particularly under basic conditions, and to oxidation. Hydrazines are known to be unstable in the presence of oxygen, especially under neutral or alkaline conditions, but exhibit greater stability under acidic conditions.[6] Studies on hydrazide-based glycoconjugates have shown increased stability as the pH approaches neutrality.[7]

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation behavior of this compound under various stress conditions and to facilitate the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 N, 1 N)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 N, 1 N)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)

  • Temperature-controlled ovens

  • Photostability chamber (ICH Q1B compliant)

  • Validated stability-indicating HPLC method

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

  • Acid Hydrolysis:

    • Treat the stock solution with an equal volume of HCl solution.

    • Heat the mixture at a specified temperature (e.g., 60°C or 80°C) for a defined period.

    • At various time points, withdraw samples, neutralize with an appropriate base, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Treat the stock solution with an equal volume of NaOH solution.

    • Heat the mixture at a specified temperature (e.g., 60°C or 80°C) for a defined period.

    • At various time points, withdraw samples, neutralize with an appropriate acid, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Treat the stock solution with H₂O₂ solution.

    • Keep the mixture at room temperature or a slightly elevated temperature for a defined period.

    • At various time points, withdraw samples and dilute for HPLC analysis.

  • Thermal Degradation:

    • Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C) for a defined period.

    • For the solid sample, dissolve a known amount in a suitable solvent for analysis.

    • For the solution sample, dilute as necessary for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light.

    • Analyze the samples by HPLC.

  • Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method capable of separating the parent compound from all degradation products.

Visualization: Forced Degradation Workflowdot

G cluster_stress Stress Conditions cluster_analysis Analysis start This compound Solution acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH, Heat) start->base oxidation Oxidation (H2O2) start->oxidation thermal Thermal (Heat) start->thermal photo Photolytic (Light) start->photo neutralize Neutralize (if applicable) acid->neutralize base->neutralize hplc Analyze by Stability-Indicating HPLC oxidation->hplc thermal->hplc photo->hplc neutralize->hplc end end hplc->end Degradation Profile

References

The Discovery and History of 2-Amino-Isonicotinic Acid Hydrazide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of 2-amino-isonicotinic acid hydrazide, a derivative of the cornerstone anti-tuberculosis drug, isoniazid. While research on this specific analog is not as extensive as its parent compound, this document collates the available historical data, presents its synthesis through detailed experimental protocols, and summarizes its known antitubercular activity. Furthermore, by drawing parallels with the well-understood mechanism of isoniazid, we provide insights into the probable mode of action of its 2-amino derivative. This guide is intended to be a valuable resource for researchers in the field of medicinal chemistry and drug development, offering a foundation for future exploration of isonicotinic acid hydrazide analogs in the quest for novel anti-infective agents.

Introduction

The serendipitous discovery of the potent antitubercular activity of isonicotinic acid hydrazide (isoniazid) in the early 1950s marked a pivotal moment in the fight against tuberculosis. This breakthrough spurred extensive research into the synthesis and evaluation of numerous derivatives, with the aim of enhancing efficacy, overcoming resistance, and improving the pharmacological profile of this class of compounds. One such derivative is this compound.

The introduction of substituents onto the pyridine ring of isoniazid has been a common strategy to probe the structure-activity relationships (SAR) of this chemical scaffold. While many modifications have historically led to a reduction or complete loss of in vitro antitubercular activity, the exploration of various positional isomers and functional group substitutions has been crucial in defining the chemical space for anti-mycobacterial activity. The 2-amino derivative of isonicotinic acid hydrazide represents an early effort in this exploration, providing valuable data on the impact of an amino group at the C-2 position of the pyridine ring.

This whitepaper will delve into the historical context of the synthesis of this compound, provide a detailed experimental protocol for its preparation, present its reported biological activity in a clear, tabular format, and discuss its likely mechanism of action in the context of its parent compound, isoniazid.

Discovery and Historical Context

The synthesis and biological evaluation of this compound were first reported in 1956 by David J. Stanonis at the Sterling-Winthrop Research Institute.[1] This investigation was part of a broader effort to understand the SAR of isoniazid derivatives. At the time, it was generally observed that substitutions on the pyridine ring of isoniazid often resulted in a significant decrease in antitubercular activity. However, the discovery that 3-aminoisonicotinic acid hydrazide retained some slight activity prompted the synthesis and testing of its 2-amino isomer.[1]

The study by Stanonis aimed to explore the effect of an amino group, as well as a nitro group, at the 2-position of the isonicotinic acid hydrazide scaffold. The findings contributed to the growing body of knowledge that would ultimately guide the development of future generations of anti-tuberculosis drugs.

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process starting from 2-amino-4-methylpyridine. The general workflow involves the oxidation of the methyl group to a carboxylic acid, followed by esterification, and finally, hydrazinolysis to yield the desired hydrazide. A key feature of the reported synthesis is the protection of the amino group via nitration, followed by a reduction step.

Synthetic Workflow

The overall synthetic pathway can be visualized as a logical progression of reactions.

G A 2-Amino-4-methylpyridine B 2-Nitro-4-methylpyridine A->B Oxidation (Persulfuric Acid) C 2-Nitroisonicotinic Acid B->C Oxidation (Potassium Permanganate) D Ethyl 2-nitroisonicotinate C->D Esterification (Ethanol, Sulfuric Acid) E 2-Nitroisonicotinic Acid Hydrazide D->E Hydrazinolysis (Hydrazine Hydrate) F This compound E->F Reduction

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are based on the procedures described by Stanonis (1956), with additional details to aid in reproducibility.[1]

Step 1: Synthesis of 2-Nitro-4-methylpyridine

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-amino-4-methylpyridine in concentrated sulfuric acid.

  • Oxidation: Cool the solution in an ice bath and slowly add persulfuric acid. The temperature should be carefully controlled.

  • Work-up: After the reaction is complete, pour the mixture onto ice and neutralize with a suitable base, such as sodium carbonate, to precipitate the product.

  • Purification: Collect the crude 2-nitro-4-methylpyridine by filtration and recrystallize from a suitable solvent like hot water to obtain the purified product.

Step 2: Synthesis of 2-Nitroisonicotinic Acid

  • Reaction Setup: Suspend 2-nitro-4-methylpyridine in water.

  • Oxidation: Heat the suspension to reflux and add a solution of potassium permanganate in water portion-wise over several hours.

  • Work-up: After the purple color of the permanganate has disappeared, cool the mixture and filter off the manganese dioxide. Acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to precipitate the 2-nitroisonicotinic acid.

  • Purification: Collect the product by filtration and recrystallize from water.

Step 3: Synthesis of Ethyl 2-nitroisonicotinate

  • Reaction Setup: Suspend 2-nitroisonicotinic acid in absolute ethanol.

  • Esterification: Add a catalytic amount of concentrated sulfuric acid and heat the mixture to reflux for several hours.

  • Work-up: Cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the ester with a suitable organic solvent (e.g., diethyl ether). Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent to yield the crude ethyl 2-nitroisonicotinate. Further purification can be achieved by distillation or chromatography.

Step 4: Synthesis of 2-Nitroisonicotinic Acid Hydrazide

  • Reaction Setup: Dissolve ethyl 2-nitroisonicotinate in ethanol.

  • Hydrazinolysis: Add 85% hydrazine hydrate and heat the solution. Crystals of the product should begin to form. Continue heating for approximately one hour.

  • Purification: Cool the reaction mixture and collect the crystalline 2-nitroisonicotinic acid hydrazide by filtration.

Step 5: Synthesis of this compound

  • Reaction Setup: Prepare a solution of 2-nitroisonicotinic acid hydrazide in a suitable solvent for reduction (e.g., ethanol).

  • Reduction: The original paper does not specify the reducing agent. A common method for reducing an aromatic nitro group in the presence of a hydrazide is catalytic hydrogenation using a palladium on carbon catalyst (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reducing agents like stannous chloride (SnCl₂) in hydrochloric acid could be employed, though this may require subsequent neutralization.

  • Work-up and Purification: After the reduction is complete, filter off the catalyst (if used). Evaporate the solvent and purify the resulting this compound by recrystallization from a suitable solvent (e.g., benzene was used in the original report).[1]

Biological Activity

The primary biological activity of interest for this compound is its antitubercular potency. The in vitro activity was determined against the standard H37Rv strain of Mycobacterium tuberculosis.

CompoundInhibitory Concentration (mcg/mL) vs. M. tuberculosis H37Rv
This compound 2.5 - 5.0 [1]
2-Nitroisonicotinic Acid Hydrazide> 10[1]
Isoniazid (for comparison)0.03 - 0.07[1]

Table 1: In vitro Antitubercular Activity of 2-Substituted Isonicotinic Acid Hydrazides.

As the data indicates, the introduction of a 2-amino group leads to a significant decrease in activity compared to the parent isoniazid. However, it demonstrates a notable improvement in potency over the 2-nitro intermediate, which is largely inactive. This suggests that while the 2-amino substitution is detrimental to activity, it does not completely abolish it.

Mechanism of Action

There is no specific literature detailing the mechanism of action of this compound. However, based on its structural similarity to isoniazid, it is highly probable that it acts as a prodrug and follows a similar activation pathway.

The established mechanism of action for isoniazid involves its activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2] This activation generates a reactive isonicotinoyl radical, which then covalently adducts with NAD(H) to form an isonicotinoyl-NAD adduct. This adduct is a potent inhibitor of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[2] The disruption of mycolic acid synthesis ultimately leads to bacterial cell death.

G cluster_0 Mycobacterium Cell INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Isonicotinoyl_Radical Isonicotinoyl Radical KatG->Isonicotinoyl_Radical Isonicotinoyl_NAD_Adduct Isonicotinoyl-NAD Adduct Isonicotinoyl_Radical->Isonicotinoyl_NAD_Adduct + NADH NADH NADH InhA InhA (Enoyl-ACP Reductase) Isonicotinoyl_NAD_Adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Cell_Wall_Disruption Cell Wall Disruption & Cell Death Mycolic_Acid_Synthesis->Cell_Wall_Disruption Inhibition leads to

Caption: Proposed mechanism of action for isoniazid and its analogs.

It is plausible that the 2-amino group on the pyridine ring of this compound influences its interaction with the KatG enzyme, potentially reducing the efficiency of its activation. This could explain the observed decrease in antitubercular activity compared to isoniazid. Further enzymatic and mechanistic studies would be required to confirm this hypothesis and to fully elucidate the mode of action of this specific derivative.

Conclusion

This compound represents an early and important data point in the vast landscape of isoniazid structure-activity relationship studies. While its antitubercular activity is modest compared to its parent compound, the documentation of its synthesis and biological evaluation provides valuable insights for medicinal chemists. The detailed synthetic protocol and the quantitative activity data presented in this guide serve as a foundation for further research into the modification of the isoniazid scaffold. Future studies could focus on elucidating the precise mechanism of action of this and other amino-substituted derivatives and exploring whether such modifications could offer advantages in specific contexts, such as activity against resistant strains or altered pharmacokinetic properties. The historical data, combined with modern drug discovery techniques, may yet unlock new potential within this classic class of anti-infective agents.

References

Potential Biological Activities of 2-Amino-Isonicotinic Acid Hydrazide and Its Derivatives: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinic acid hydrazide (isoniazid), a cornerstone in the treatment of tuberculosis, has served as a critical scaffold for the development of novel therapeutic agents. The introduction of an amino group at the 2-position of the pyridine ring, yielding 2-amino-isonicotinic acid hydrazide, presents an intriguing modification with the potential to modulate its biological profile. This technical guide provides an in-depth analysis of the known biological activities of this compound and, more broadly, the diverse pharmacological landscape of isonicotinic acid hydrazide derivatives. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development in this area.

Antimicrobial Activity

The primary therapeutic application of isonicotinic acid hydrazide derivatives lies in their antimicrobial properties, most notably against Mycobacterium tuberculosis. The parent compound, this compound, has demonstrated inhibitory effects against the standard H37Rv strain of M. tuberculosis at a concentration between 2.5 and 5.0 µg/mL.[1] This foundational activity has spurred the synthesis and evaluation of a wide array of hydrazone derivatives, which often exhibit potent and broad-spectrum antimicrobial effects.

Hydrazones, formed by the condensation of isonicotinic acid hydrazide with various aldehydes and ketones, represent a versatile class of compounds with significant antimicrobial potential.[2][3] These derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][5][6][7]

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) and other antimicrobial data for selected isonicotinic acid hydrazide derivatives.

Compound/DerivativeTest OrganismActivity MetricValueReference
This compoundMycobacterium tuberculosis H37RvInhibitory Concentration2.5 - 5.0 µg/mL[1]
Isonicotinic acid hydrazide-hydrazone 15Gram-positive bacteriaMIC1.95 - 7.81 µg/mL[4][7]
Isonicotinic acid hydrazide-hydrazone 15Gram-positive bacteriaMBC3.91 - 125 µg/mL[4][7]
Isonicotinic acid hydrazide-hydrazone 16Gram-positive bacteriaMIC/MBC3.91 - 7.81 µg/mL[7]
Isonicotinic acid hydrazide-hydrazone 19E. coliMIC12.5 µg/mL[4][7]
Isonicotinic acid hydrazide-hydrazone 19S. aureusMIC6.25 µg/mL[4][7]
Isonicotinic acid hydrazide-hydrazone 19MRSA1MIC3.125 µg/mL[4][7]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Anticancer Activity

Emerging research has highlighted the potential of isonicotinic acid hydrazide derivatives as anticancer agents.[8] Hydrazone derivatives, in particular, have been investigated for their cytotoxic and antiproliferative effects against various cancer cell lines.[6][9][10] The mechanism of action is still under investigation but may involve the induction of apoptosis and cell cycle arrest.[11]

Quantitative Cytotoxicity Data

The following table presents the cytotoxic activity of selected isonicotinic acid hydrazide-based hydrazones.

Compound/DerivativeCancer Cell LineActivity MetricValueReference
Hydrazone derivative NH6Brine ShrimpLC50162.5 µg/mL[6]
Hydrazone derivative NH3Brine ShrimpLC50240 µg/mL[6]
Aroylhydrazone CHepG2, MDA-MB-231-Selective Activity[9]
Aroylhydrazone EMDA-MB-231, HeLa, HepG2-High Selectivity[9]
Aroylhydrazone 5MCF-7, MDA-MB-231, HeLa, HepG2-High Selectivity[9]
Isatin Hydrazides 8b, 8cHT-29, PC-3, A549, HepG2, MCF-7CytotoxicityDevoid of significant cytotoxicity[12]

LC50: Lethal Concentration, 50%; IC50: Inhibitory Concentration, 50%.

Enzyme Inhibition

The biological activities of isonicotinic acid hydrazide and its derivatives are often attributed to their ability to inhibit specific enzymes. The most well-characterized mechanism is the inhibition of enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway of M. tuberculosis.[6][13] Isoniazid itself is a prodrug that requires activation by the mycobacterial catalase-peroxidase KatG.[12][13] The activated form then covalently binds to NAD(H) to form an adduct that inhibits InhA.[13]

Additionally, isonicotinic acid hydrazide has been shown to inhibit transcription by reacting with the CMP moiety of polynucleotides, thereby reducing the incorporation of GMP.[14] There is also evidence for its inhibitory activity against kynurenine aminotransferase (KAT), an enzyme involved in the kynurenine pathway.[15]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the initial preparation of 2-nitroisonicotinic acid, followed by esterification, hydrazinolysis, and subsequent reduction of the nitro group. A detailed procedure can be adapted from the synthesis of related compounds.

General Procedure for Hydrazone Synthesis:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add the desired aldehyde or ketone (1-1.2 equivalents).

  • A catalytic amount of glacial acetic acid may be added to facilitate the reaction.

  • The reaction mixture is typically refluxed for a period ranging from 2 to 6 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product often precipitates from the solution upon cooling.

  • The solid product is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.[6][16]

Antimicrobial Susceptibility Testing

Broth Microdilution Method (for MIC determination):

  • A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • Positive (microorganism without test compound) and negative (broth only) controls are included.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Cytotoxicity Assays

MTT Assay (for cell viability):

  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plate is incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 value is determined.

Brine Shrimp Lethality Assay (for general toxicity):

  • Brine shrimp (Artemia salina) eggs are hatched in artificial seawater.

  • Nauplii are transferred to vials containing seawater and various concentrations of the test compound.

  • After 24 hours, the number of surviving nauplii is counted.

  • The LC50 value is determined by plotting the percentage of mortality against the logarithm of the compound concentration.[6]

Visualizations

Synthesis Workflow for Isonicotinic Acid Hydrazide Derivatives

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Processing cluster_product Final Product Isonicotinic Acid Hydrazide Isonicotinic Acid Hydrazide Condensation Reaction Condensation Reaction Isonicotinic Acid Hydrazide->Condensation Reaction Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Condensation Reaction Reflux Reflux Condensation Reaction->Reflux Solvent + Catalyst Precipitation/Filtration Precipitation/Filtration Reflux->Precipitation/Filtration Purification Purification Precipitation/Filtration->Purification Hydrazone Derivative Hydrazone Derivative Purification->Hydrazone Derivative

Caption: General workflow for the synthesis of hydrazone derivatives.

Mechanism of Action of Isoniazid

G INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation ActivatedINH Activated Isoniazid Radical KatG->ActivatedINH INH_NAD INH-NAD Adduct ActivatedINH->INH_NAD + NAD+ NAD NAD+ NAD->INH_NAD InhA InhA (Enoyl-ACP Reductase) INH_NAD->InhA Inhibition Inhibition InhA->Inhibition MycolicAcid Mycolic Acid Synthesis CellWall Bacterial Cell Wall Integrity MycolicAcid->CellWall Inhibition->MycolicAcid Blocks

Caption: Activation of Isoniazid and inhibition of mycolic acid synthesis.

General Workflow for Biological Activity Screening

G cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis cluster_lead Lead Identification Synthesis Synthesis of 2-Amino-Isonicotinic Acid Hydrazide Derivatives Antimicrobial Antimicrobial Assays (MIC, Zone of Inhibition) Synthesis->Antimicrobial Anticancer Anticancer Assays (MTT, Brine Shrimp) Synthesis->Anticancer Enzyme Enzyme Inhibition Assays Synthesis->Enzyme Data Data Collection & Analysis (IC50, LC50, MIC) Antimicrobial->Data Anticancer->Data Enzyme->Data Lead Identification of Lead Compounds Data->Lead

References

2-Amino-isonicotinic Acid Hydrazide: A Versatile Heterocyclic Building Block for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Amino-isonicotinic acid hydrazide, a derivative of the well-known antitubercular drug isoniazid, has emerged as a valuable and versatile heterocyclic building block in medicinal chemistry. Its unique structural features, including the pyridine ring, the amino group, and the hydrazide moiety, provide multiple reactive sites for chemical modification, enabling the synthesis of a diverse array of novel heterocyclic compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and its application in the construction of various bioactive heterocyclic systems. Detailed experimental protocols for its synthesis and the preparation of key derivatives are presented, along with a compilation of quantitative biological activity data. Furthermore, this guide illustrates key synthetic pathways and the mechanism of action of its derivatives through detailed diagrams, offering a valuable resource for researchers engaged in the design and development of new therapeutic agents.

Introduction

The pyridine nucleus is a fundamental scaffold in a vast number of pharmaceuticals and bioactive natural products. Isonicotinic acid hydrazide (isoniazid), a cornerstone in the treatment of tuberculosis for decades, exemplifies the therapeutic potential of this heterocyclic motif.[1] The introduction of an amino group at the 2-position of the isonicotinic acid hydrazide backbone creates this compound, a molecule with enhanced opportunities for chemical derivatization. The presence of the additional nucleophilic amino group, alongside the reactive hydrazide functionality, allows for the construction of a variety of fused and substituted heterocyclic systems.

Derivatives of this compound have demonstrated a wide range of pharmacological activities, including antitubercular, antibacterial, antifungal, and anticancer properties. This guide aims to provide a detailed technical resource for researchers interested in leveraging this promising building block for the discovery of new drug candidates.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

PropertyValueReference
CAS Number 58481-01-9[2]
Molecular Formula C₆H₈N₄O[2]
Molecular Weight 152.15 g/mol [2]
Melting Point 190.9-191.3°C[3]
Density 1.352±0.06 g/cm³ (Predicted)[3]
pKa 11.23±0.10 (Predicted)[3]
Appearance Pale brown solid[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from commercially available 2-amino-4-methylpyridine. The general synthetic workflow is outlined below.

G A 2-Amino-4-methylpyridine B 2-Nitro-4-methylpyridine A->B Oxidation (Persulfuric acid) C 2-Nitro-isonicotinic acid B->C Oxidation (e.g., KMnO4) D Ethyl 2-nitro-isonicotinate C->D Esterification (Ethanol, H+) E 2-Nitro-isonicotinic acid hydrazide D->E Hydrazinolysis (Hydrazine hydrate) F This compound E->F Reduction (e.g., Catalytic Hydrogenation)

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Nitro-4-methylpyridine

  • Materials: 2-Amino-4-methylpyridine, sulfuric acid, hydrogen peroxide.

  • Procedure: 2-Amino-4-methylpyridine is treated with persulfuric acid, generated in situ from sulfuric acid and hydrogen peroxide, to yield 2-nitro-4-methylpyridine. A 52% yield has been reported for this step.[4]

Step 2: Synthesis of 2-Nitro-isonicotinic Acid

  • Materials: 2-Nitro-4-methylpyridine, potassium permanganate.

  • Procedure: The methyl group of 2-nitro-4-methylpyridine is oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate to give 2-nitro-isonicotinic acid.

Step 3: Synthesis of Ethyl 2-Nitro-isonicotinate

  • Materials: 2-Nitro-isonicotinic acid, ethanol, concentrated sulfuric acid.

  • Procedure: 2-Nitro-isonicotinic acid is esterified by refluxing with an excess of ethanol in the presence of a catalytic amount of concentrated sulfuric acid.

Step 4: Synthesis of 2-Nitro-isonicotinic Acid Hydrazide

  • Materials: Ethyl 2-nitro-isonicotinate, hydrazine hydrate, ethanol.

  • Procedure: Ethyl 2-nitro-isonicotinate is dissolved in ethanol, and hydrazine hydrate is added. The mixture is heated to reflux for 1 hour. Upon cooling, crystals of 2-nitro-isonicotinic acid hydrazide precipitate and can be collected by filtration. A yield of 67% has been reported.[4]

Step 5: Synthesis of this compound

  • Materials: 2-Nitro-isonicotinic acid hydrazide, catalyst (e.g., Pd/C), hydrogen gas, solvent (e.g., ethanol).

  • Procedure: The nitro group of 2-nitro-isonicotinic acid hydrazide is reduced to an amino group via catalytic hydrogenation. The compound is dissolved in a suitable solvent, the catalyst is added, and the mixture is subjected to a hydrogen atmosphere until the reaction is complete. The catalyst is then filtered off, and the solvent is removed to yield this compound.

Applications as a Heterocyclic Building Block

This compound serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds, primarily through reactions involving its hydrazide and amino functionalities.

G cluster_0 Starting Material A 2-Amino-isonicotinic acid hydrazide B Schiff Bases A->B Reaction with Aldehydes/Ketones C 1,3,4-Oxadiazoles A->C Reaction with Carbon disulfide/Acid chlorides D 1,2,4-Triazoles A->D Reaction with Carbon disulfide then Hydrazine E Pyrazoles A->E Reaction with 1,3-Dicarbonyl compounds

Caption: Synthesis of heterocycles from this compound.

Synthesis of Schiff Bases

The hydrazide moiety readily condenses with various aldehydes and ketones to form Schiff bases (hydrazones). This is often the first step in the synthesis of more complex heterocyclic systems or can yield compounds with significant biological activity themselves.

  • General Protocol: To a solution of this compound in a suitable solvent (e.g., ethanol), an equimolar amount of the desired aldehyde or ketone is added. A catalytic amount of acid (e.g., glacial acetic acid) is often used. The reaction mixture is typically refluxed for several hours. The resulting Schiff base often precipitates upon cooling and can be purified by recrystallization.

Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles can be synthesized from this compound through several routes, often involving an intermediate Schiff base or a thiosemicarbazide.

  • General Protocol (from Hydrazide): this compound can be reacted with carbon disulfide in the presence of a base to form a dithiocarbazate intermediate, which upon treatment with an acid or an oxidizing agent cyclizes to the corresponding 1,3,4-oxadiazole-2-thione. Alternatively, reaction with acid chlorides or anhydrides followed by cyclodehydration can yield 2,5-disubstituted 1,3,4-oxadiazoles.[5][6]

Synthesis of 1,2,4-Triazoles

The synthesis of 1,2,4-triazoles from this compound typically proceeds through a thiosemicarbazide intermediate.

  • General Protocol: Reaction of this compound with an isothiocyanate yields the corresponding N-substituted thiosemicarbazide. This intermediate can then be cyclized in the presence of a base (e.g., NaOH or KOH) to afford the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.[7][8]

Synthesis of Pyrazoles

Pyrazoles can be synthesized by the condensation of the hydrazide moiety with 1,3-dicarbonyl compounds or their equivalents.

  • General Protocol: this compound is reacted with a 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) in a suitable solvent, often with acid or base catalysis. The reaction proceeds via a condensation-cyclization sequence to yield the corresponding pyrazole derivative.[9][10]

Biological Activities of Derivatives

Derivatives of this compound have been extensively investigated for their biological activities. The following tables summarize some of the reported quantitative data.

Antitubercular and Antimicrobial Activity
Derivative ClassTest OrganismMIC (µg/mL)Reference
2-Aminoisonicotinic acid hydrazideMycobacterium tuberculosis H37Rv2.5 - 5.0[4]
Schiff bases of IsoniazidMycobacterium tuberculosis H37Rv0.39 - >100 (µM)[11]
Nicotinic acid hydrazidesMycobacterium tuberculosis6.25 - >100[12]
Hydrazones of IsoniazidStaphylococcus aureus-[13]
Hydrazones of IsoniazidBacillus subtilis-[13]
Hydrazones of IsoniazidEscherichia coli-[13]
1,2,4-Triazoles from INHVarious Bacteria and FungiGood to moderate activity[7]

Note: MIC values are highly dependent on the specific substituent on the derivative.

Anticancer Activity
Derivative ClassCell LineIC₅₀ (µM)Reference
1,3,4-Oxadiazoles from INHGastric cancer (NUGC)0.021[14]
Hydrazone derivativesLung carcinoma (A549)5.94 - 69.2[13][15]
Hydrazone derivativesColon carcinoma (HCT116)0.329 (µg/mL)[16]
Hydrazone derivativesGlioma (C6)4.33 - 49.33[17]
Hydrazone derivativesBreast adenocarcinoma (MCF-7)-[15]

Mechanism of Action of Isoniazid Derivatives

The antitubercular activity of isoniazid and its derivatives is primarily attributed to the inhibition of mycolic acid biosynthesis, an essential component of the mycobacterial cell wall.[18] Isoniazid itself is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2][19]

G cluster_0 Mycobacterium tuberculosis Cell INH Isoniazid (Prodrug) Activated_INH Isonicotinoyl Radical INH->Activated_INH Activation KatG KatG (Catalase-Peroxidase) INH_NAD Isoniazid-NAD Adduct Activated_INH->INH_NAD Adduct Formation NAD NAD+ InhA InhA (Enoyl-ACP Reductase) INH_NAD->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes FASII Fatty Acid Synthase II (FAS-II) Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Disruption leads to

Caption: Isoniazid activation and inhibition of mycolic acid synthesis.

The activated form of isoniazid, an isonicotinoyl radical, reacts with NAD⁺ to form an isoniazid-NAD adduct.[20][21] This adduct is a potent inhibitor of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase II (FAS-II) system responsible for mycolic acid elongation.[22][23] Inhibition of InhA disrupts the synthesis of mycolic acids, leading to a loss of cell wall integrity and ultimately, bacterial cell death.[18] Mutations in the katG or inhA genes are common mechanisms of isoniazid resistance in Mycobacterium tuberculosis.[2][24]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with significant therapeutic potential. Its straightforward synthesis and the presence of multiple reactive sites make it an attractive starting material for combinatorial and diversity-oriented synthesis approaches in drug discovery. The extensive research into its derivatives, particularly in the areas of antitubercular and anticancer agents, highlights the continued importance of this scaffold. This technical guide provides a solid foundation of knowledge and practical protocols to aid researchers in the exploration and exploitation of this compound for the development of novel and effective therapeutic agents.

References

In Silico Prediction of 2-Amino-Isonicotinic Acid Hydrazide Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in silico analysis of 2-amino-isonicotinic acid hydrazide, a heterocyclic compound of interest in medicinal chemistry. Leveraging a suite of established computational tools, this document details the predicted physicochemical, pharmacokinetic (ADMET), and medicinal chemistry properties of the molecule. The objective is to offer a thorough computational profile to guide future experimental research and drug development efforts. All quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, detailed hypothetical protocols for key validation experiments and workflow diagrams generated using Graphviz are provided to bridge the gap between computational prediction and experimental verification.

Introduction

This compound (PubChem CID: 2762741) is a derivative of isonicotinic acid hydrazide, the latter being a cornerstone in the treatment of tuberculosis. The introduction of an amino group to the pyridine ring has the potential to modulate the molecule's physicochemical and biological properties, making it a candidate for further investigation in drug discovery programs. In silico prediction methods are invaluable in the early stages of drug development, offering a rapid and cost-effective means to assess the druglikeness and potential liabilities of a compound before committing resources to synthesis and extensive experimental testing.

This guide utilizes a multi-tool approach, including SwissADME, pkCSM, and ProTox-II, to generate a robust predictive profile for this compound, covering its physicochemical characteristics, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Molecular and Physicochemical Properties

The fundamental molecular and physicochemical properties of a compound are critical determinants of its behavior in biological systems. These properties were predicted using the SwissADME web server. The basic molecular identifiers are provided in Table 1, with predicted physicochemical properties summarized in Table 2.

Table 1: Molecular Identifiers for this compound

IdentifierValue
CAS Number 58481-01-9
Molecular Formula C₆H₈N₄O
Molecular Weight 152.15 g/mol
SMILES NNC(=O)c1ccnc(N)c1

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueDescription
LogP (Consensus) -0.66Octanol/water partition coefficient, indicating hydrophilicity.
LogS (ESOL) -0.88Predicted aqueous solubility (log mol/L).
Solubility 0.13 mol/L; 20.03 mg/mLPredicted aqueous solubility.
Topological Polar Surface Area (TPSA) 98.74 ŲA measure of the molecule's polarity.
Number of H-bond Acceptors 4
Number of H-bond Donors 2
Number of Rotatable Bonds 1
Molar Refractivity 40.53
pKa (strongest acidic) 12.02Predicted acid dissociation constant.
pKa (strongest basic) 4.68Predicted base dissociation constant.

Predicted Pharmacokinetic (ADMET) Properties

The ADMET profile of a drug candidate is a major factor in its clinical success. In silico tools provide early-stage assessment of these complex properties.

Absorption

Predicted absorption properties suggest good oral bioavailability. The compound adheres to Lipinski's rule of five, a widely used guideline for druglikeness.

Table 3: Predicted Absorption Properties

PropertyPredicted ValueTool
GI Absorption HighSwissADME
Caco-2 Permeability (log Papp) 0.03pkCSM
P-glycoprotein Substrate NoSwissADME
P-glycoprotein I inhibitor NopkCSM
P-glycoprotein II inhibitor NopkCSM
Distribution

The predicted distribution characteristics indicate limited penetration into the central nervous system.

Table 4: Predicted Distribution Properties

PropertyPredicted ValueTool
Blood-Brain Barrier (BBB) Permeant NoSwissADME
BBB Permeability (logBB) -1.139pkCSM
CNS Permeability (logPS) -2.716pkCSM
Fraction Unbound (human) 0.654pkCSM
Metabolism

The molecule is predicted to be an inhibitor of several key cytochrome P450 enzymes, which could indicate a potential for drug-drug interactions.

Table 5: Predicted Metabolism Properties

PropertyPredicted ValueTool
CYP1A2 Inhibitor YesSwissADME
CYP2C19 Inhibitor YesSwissADME
CYP2C9 Inhibitor YesSwissADME
CYP2D6 Inhibitor NoSwissADME
CYP3A4 Inhibitor YesSwissADME
Excretion

Excretion predictions provide insight into the likely clearance mechanisms.

Table 6: Predicted Excretion Properties

PropertyPredicted ValueTool
Total Clearance (log ml/min/kg) 0.233pkCSM
Renal OCT2 Substrate NopkCSM
Toxicity

Toxicity predictions are crucial for early safety assessment. The ProTox-II server was used to predict various toxicity endpoints.

Table 7: Predicted Toxicity Profile

EndpointPredicted ResultPredicted LD50 (mg/kg)Toxicity ClassTool
Hepatotoxicity Inactive7004ProTox-II
Carcinogenicity InactiveProTox-II
Immunotoxicity ActiveProTox-II
Mutagenicity InactiveProTox-II
Cytotoxicity ActiveProTox-II
hERG I Inhibitor NopkCSM
hERG II Inhibitor NopkCSM
AMES Toxicity NopkCSM
Minnow Toxicity 1.996pkCSM

Predicted Biological Activities and Druglikeness

Medicinal chemistry properties were evaluated to assess the compound's suitability as a drug candidate.

Table 8: Predicted Medicinal Chemistry and Druglikeness Properties

PropertyPredicted ValueDescriptionTool
Druglikeness (Lipinski) Yes; 0 violationsAdherence to Lipinski's rule of five.SwissADME
Druglikeness (Ghose) No; 1 violation (MW < 160)Adherence to Ghose's filter.SwissADME
Druglikeness (Veber) Yes; 0 violationsAdherence to Veber's rule.SwissADME
Druglikeness (Egan) Yes; 0 violationsAdherence to Egan's rule.SwissADME
Bioavailability Score 0.55A score indicating the probability of having at least 10% oral bioavailability in rats.SwissADME
PAINS (Pan Assay Interference Compounds) 0 alertsIndicates a low likelihood of being a frequent hitter in bioassays.SwissADME
Synthetic Accessibility 2.11A score from 1 (very easy) to 10 (very difficult) to synthesize.SwissADME

Experimental Data

A thorough search of available scientific literature and chemical databases did not yield specific experimental data for the solubility, logP, or biological activities of this compound. The data presented in this guide is therefore entirely predictive. Experimental validation is a critical next step to confirm these in silico findings.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the in silico prediction process.

ADMET_Workflow cluster_input Input cluster_prediction In Silico Prediction Tools cluster_output Predicted Properties Molecule 2-Amino-Isonicotinic Acid Hydrazide SMILES SMILES String NNC(=O)c1ccnc(N)c1 Molecule->SMILES SwissADME SwissADME SMILES->SwissADME pkCSM pkCSM SMILES->pkCSM ProToxII ProTox-II SMILES->ProToxII Physicochem Physicochemical (LogP, LogS, pKa) SwissADME->Physicochem ADME ADME (Absorption, Distribution, Metabolism, Excretion) SwissADME->ADME Druglikeness Druglikeness (Lipinski's Rule, etc.) SwissADME->Druglikeness pkCSM->ADME Toxicity Toxicity (Hepatotoxicity, Mutagenicity, etc.) ProToxII->Toxicity

In Silico Prediction Workflow

DrugLikeness_Rules cluster_rules Druglikeness Rules (Predicted Compliance) Compound 2-Amino-Isonicotinic Acid Hydrazide Lipinski Lipinski's Rule of Five (0 Violations) Compound->Lipinski Ghose Ghose Filter (1 Violation) Compound->Ghose Veber Veber's Rule (0 Violations) Compound->Veber Egan Egan's Rule (0 Violations) Compound->Egan Outcome Overall Druglikeness Assessment Lipinski->Outcome Ghose->Outcome Veber->Outcome Egan->Outcome

Druglikeness Evaluation Logic

Experimental Protocols for Validation

The following are detailed, standard protocols for the experimental validation of key in silico predictions.

Caco-2 Permeability Assay

Objective: To determine the intestinal permeability of this compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer Yellow).

  • Permeability Assessment (Apical to Basolateral):

    • The culture medium in the apical (donor) and basolateral (receiver) chambers is replaced with pre-warmed transport buffer.

    • A solution of this compound (e.g., at 10 µM) in transport buffer is added to the apical chamber.

    • Samples are collected from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of the compound in the collected samples is quantified using LC-MS/MS.

  • Permeability Assessment (Basolateral to Apical): The procedure is repeated with the compound added to the basolateral (donor) chamber and samples collected from the apical (receiver) chamber to determine the efflux ratio.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

HepG2 Cytotoxicity Assay

Objective: To assess the potential hepatotoxicity of this compound.

Methodology:

  • Cell Seeding: Human hepatoma (HepG2) cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of this compound (e.g., from 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.

  • Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve to quantify the compound's cytotoxicity.

Cytochrome P450 (CYP) Inhibition Assay

Objective: To determine the potential of this compound to inhibit major CYP isoforms.

Methodology:

  • Enzyme Source: Human liver microsomes or recombinant CYP enzymes (CYP1A2, 2C9, 2C19, 2D6, and 3A4) are used.

  • Incubation: The compound is pre-incubated with the enzyme source and a specific probe substrate for each CYP isoform in a buffered solution containing NADPH to initiate the metabolic reaction.

  • Metabolite Quantification: The reaction is stopped, and the formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.

  • Inhibition Assessment: The assay is performed with a range of concentrations of this compound to determine the concentration that causes 50% inhibition of the enzyme activity (IC50). Known inhibitors for each isoform are used as positive controls.

  • Data Analysis: IC50 values are calculated from the dose-response curves to assess the inhibitory potency of the compound against each CYP isoform.

Conclusion

This in silico assessment of this compound provides a valuable foundational dataset for researchers. The predictions suggest that the molecule possesses favorable druglike properties, including high gastrointestinal absorption and adherence to Lipinski's rule of five. However, potential liabilities have also been identified, such as the predicted inhibition of multiple CYP450 enzymes and potential for immunotoxicity and cytotoxicity, which warrant careful experimental investigation. The lack of available experimental data for this specific compound underscores the importance of the validation protocols outlined herein. The comprehensive computational profile presented in this guide serves as a critical starting point for further preclinical development of this compound and its analogues.

Methodological & Application

Application Notes & Protocols: Synthesis of Hydrazones from 2-Amino-Isonicotinic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrazones are a class of organic compounds characterized by the >C=N-N< functional group. They are formed by the condensation reaction of a hydrazide with an aldehyde or ketone. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitubercular properties.[1][2] Isonicotinic acid hydrazide (Isoniazid) is a cornerstone drug for tuberculosis treatment, and its hydrazone derivatives have been extensively studied to develop new therapeutic agents.[2][3]

The introduction of an amino group at the 2-position of the isonicotinic acid hydrazide moiety offers a potential site for further functionalization and can modulate the electronic properties, lipophilicity, and metal-chelating ability of the resulting hydrazones, potentially leading to enhanced biological activity.

This document provides a detailed protocol for the synthesis of hydrazones from 2-amino-isonicotinic acid hydrazide. It covers the chemical principles, experimental procedures, purification, and characterization of the target compounds.

General Reaction Scheme

The synthesis is a condensation reaction where the terminal nitrogen of the hydrazide group of this compound performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This is typically followed by dehydration to yield the hydrazone, often catalyzed by a few drops of acid.

Reaction: this compound + Aldehyde/Ketone → 2-Amino-Isonicotinoyl Hydrazone + H₂O

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of Hydrazones

This protocol describes a standard method for synthesizing hydrazones by refluxing the reactants in an alcoholic solvent.

Materials and Reagents:

  • This compound

  • Substituted aromatic or aliphatic aldehyde/ketone (e.g., salicylaldehyde, vanillin, benzaldehyde)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (as catalyst)

  • Distilled Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

  • Filtration apparatus (Büchner funnel)

  • Thin-Layer Chromatography (TLC) plates

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable volume of absolute ethanol (e.g., 15-20 mL). Gentle warming may be required to achieve complete dissolution.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the solution to catalyze the reaction.[1][3]

  • Aldehyde/Ketone Addition: In a separate vessel, dissolve the selected aldehyde or ketone (1.0 mmol) in a minimum amount of ethanol. For amino-substituted hydrazides, it is crucial to add the aldehyde solution dropwise to the hydrazide solution at room temperature while stirring to avoid potential side reactions.[4]

  • Reaction: After the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol).

  • Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[3]

  • Isolation: Upon completion, cool the reaction mixture to room temperature. In many cases, the hydrazone product will precipitate out of the solution. If necessary, place the flask in an ice bath to facilitate further precipitation.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol or distilled water to remove any unreacted starting materials.[3]

  • Drying & Purification: Dry the collected product in a desiccator or a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Characterization

The structure and purity of the synthesized hydrazones should be confirmed using standard analytical techniques:

  • Melting Point (M.P.): To assess purity.

  • FTIR Spectroscopy: To identify key functional groups. Expect characteristic peaks for N-H (hydrazide), C=O (amide), C=N (azomethine), and aromatic C-H stretches.[5][6]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure. Key signals include the azomethine proton (-N=CH-) and protons of the pyridine and substituted aldehyde/ketone rings.[5][6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[5][6]

Quantitative Data

Note: The following table provides representative data for hydrazones synthesized from isonicotinic acid hydrazide (Isoniazid), the non-amino-substituted analogue. This data is for illustrative purposes to show the type of characterization results expected. The presence of the 2-amino group on the pyridine ring will alter these values.

Compound Name (Derivative of Isoniazid)Aldehyde/Ketone ReactantYield (%)M.P. (°C)Key ¹H NMR Signals (δ, ppm in DMSO-d₆)Reference
IP1 4-(4-Methylpiperazin-1-yl)benzaldehyde60%238-239.511.86 (s, 1H, -NH), 8.33 (s, 1H, =CH), 2.21 (s, 3H, -CH₃)[7]
IP2 4-(4-Phenylpiperazin-1-yl)benzaldehyde48%292-29311.88 (s, 1H, -NH), 8.35 (s, 1H, =CH), 7.26 (d, 2H, Ar-H)[7]
IP4 4-(4-(4-Chlorophenyl)piperazin-1-yl)benzaldehyde73%289-29011.85 (s, 1H, -NH), 8.35 (s, 1H, =CH), 7.06 (d, 2H, Ar-H)[7]
IP7 4-(Piperidin-1-yl)benzaldehyde44%248-24911.81 (s, 1H, -NH), 8.29 (s, 1H, =CH), 3.30-3.15 (m, 4H, -CH₂-)[7]

Visualized Workflow and Schematics

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the solution-phase synthesis of hydrazones from this compound.

SynthesisWorkflow Reactants 1. Reactants - this compound - Aldehyde / Ketone - Ethanol, Acetic Acid Reaction 2. Reaction Setup - Dissolve & Mix - Add catalyst - Reflux (2-4h) Reactants->Reaction Combine TLC 3. Monitoring - TLC Analysis Reaction->TLC Sample Precipitation 4. Isolation - Cool to RT / Ice Bath - Vacuum Filtration Reaction->Precipitation Reaction Complete TLC->Reaction Continue if incomplete Purification 5. Purification - Wash with cold solvent - Recrystallization Precipitation->Purification Crude Product Characterization 6. Analysis - M.P., FTIR, NMR, MS Purification->Characterization Pure Product ReactionMechanism Hydrazide 2-Amino-Isonicotinic Acid Hydrazide (Nucleophile) Intermediate Hemiaminal Intermediate Hydrazide->Intermediate + H⁺ (catalyst) Carbonyl Aldehyde / Ketone (Electrophile) Carbonyl->Intermediate + H⁺ (catalyst) Product Hydrazone Product (C=N bond formed) Intermediate->Product - H₂O (Dehydration) Water Water (Byproduct) Intermediate->Water

References

Application Notes and Protocols: 2-Amino-isonicotinic Acid Hydrazide in the Synthesis of Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note on Availability of Data: There is limited specific experimental data on the synthesis and biological activity of Schiff bases derived directly from 2-amino-isonicotinic acid hydrazide in the currently available scientific literature. The protocols and data presented herein are based on extensive research on the closely related and well-documented Schiff bases of isonicotinic acid hydrazide (isoniazid). The presence of an additional amino group on the pyridine ring of this compound may influence reaction conditions and biological activity. Therefore, the following protocols should be considered as a starting point for experimental design and optimization.

Introduction

Schiff bases derived from isonicotinic acid hydrazide (isoniazid) are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and antitubercular properties. The characteristic azomethine group (-C=N-) is crucial for their biological function. The synthesis of these compounds is typically a straightforward condensation reaction between the hydrazide and an appropriate aldehyde or ketone. This document provides detailed protocols for the synthesis of Schiff bases, based on established methods for isonicotinic acid hydrazide, and summarizes their biological activities with a focus on antibacterial and anticancer applications.

Experimental Protocols

Protocol 1: Conventional Synthesis of Schiff Bases

This protocol describes a general method for the synthesis of Schiff bases using conventional heating under reflux.

Materials:

  • This compound (or isonicotinic acid hydrazide)

  • Substituted aromatic or heterocyclic aldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (Buchner funnel, filter paper)

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • In a round-bottom flask, dissolve 0.01 mol of this compound in an appropriate volume of absolute ethanol (e.g., 20-30 mL).

  • To this solution, add 0.01 mol of the selected aldehyde.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • The reaction mixture is then refluxed with constant stirring for a period ranging from 4 to 12 hours.[1] The progress of the reaction should be monitored by TLC.

  • After completion of the reaction (as indicated by TLC), the reaction mixture is allowed to cool to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol and water to remove any unreacted starting materials.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

  • The final product should be dried in a desiccator or vacuum oven.

  • Characterize the synthesized Schiff base using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Protocol 2: Microwave-Assisted Synthesis of Schiff Bases

This protocol offers a more rapid and often higher-yielding "green" chemistry approach to Schiff base synthesis.

Materials:

  • This compound (or isonicotinic acid hydrazide)

  • Substituted aromatic or heterocyclic aldehyde

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Microwave reactor with appropriate reaction vessels

  • Magnetic stirrer

  • Standard laboratory glassware

  • Filtration apparatus

  • TLC plates and developing chamber

Procedure:

  • In a microwave reaction vessel, combine 0.01 mol of this compound and 0.01 mol of the aldehyde in a minimal amount of ethanol.

  • Add 2-3 drops of glacial acetic acid to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a suitable power and temperature (e.g., 100-150W, 80-120°C) for a short duration, typically ranging from 2 to 10 minutes. The reaction progress can be monitored by TLC if the microwave system allows for intermittent sampling.

  • After the reaction is complete, cool the vessel to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the product with cold ethanol and water.

  • Purify the Schiff base by recrystallization from a suitable solvent.

  • Dry the purified product and characterize it using spectroscopic techniques.

Data Presentation

The following tables summarize quantitative data for the synthesis and biological activity of Schiff bases derived from isonicotinic acid hydrazide . This data is provided as a reference for researchers working with the 2-amino substituted analogue.

Table 1: Comparison of Synthesis Methods for Isonicotinic Acid Hydrazide Schiff Bases
Aldehyde ReactantMethodReaction Time (min)Yield (%)Reference
Various aromatic aldehydesConventional (reflux)360–420-[2]
Various aromatic aldehydesMicrowave Irradiation7–990.7–98.76[2]
Table 2: Antibacterial Activity of Isonicotinic Acid Hydrazide Schiff Bases (Minimum Inhibitory Concentration - MIC)
CompoundS. aureus (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)K. pneumoniae (µg/mL)Reference
Schiff Base Derivative 14080--[3]
Schiff Base Derivative 24080--[3]
Schiff Base Derivative 380120--[3]
Ciprofloxacin (Standard)----[3]

Note: Specific structures of the Schiff base derivatives are detailed in the cited reference.

Table 3: Anticancer Activity of Isonicotinic Acid Hydrazide Schiff Bases (IC50 Values)
CompoundCell LineIC50 (µM)Reference
(E)-N'-(4-fluoro-3-nitrobenzylidene)isonicotinohydrazideMCF-7125 ± 3[4]
Isonicotinohydrazide DerivativeMCF-745.58[5]
Isonicotinohydrazide DerivativeA54951.19[5]

Note: Specific structures of the Schiff base derivatives are detailed in the cited references.

Visualizations

Diagram 1: General Workflow for Schiff Base Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Processing cluster_end Final Product A This compound C Solvent (e.g., Ethanol) + Catalyst (e.g., Acetic Acid) A->C B Aldehyde / Ketone B->C D Heating (Conventional Reflux or Microwave) C->D E Cooling & Precipitation D->E F Filtration & Washing E->F G Purification (Recrystallization) F->G H Pure Schiff Base G->H I Characterization (FT-IR, NMR, MS) H->I

Caption: General experimental workflow for the synthesis of Schiff bases.

Diagram 2: Proposed Antibacterial Mechanism of Action

G SB Schiff Base IL Increased Lipophilicity SB->IL Hydrophobic Groups BM Bacterial Cell Membrane DP Disruption of Membrane Potential BM->DP Intercalation CD Bacterial Cell Death DP->CD CP Enhanced Cell Penetration IL->CP CP->BM IM Inhibition of Metalloenzymes (e.g., DNA Polymerase) CP->IM Chelation of Metal Ions IM->CD

Caption: Proposed antibacterial mechanism of isonicotinic acid hydrazide Schiff bases.

Diagram 3: Proposed Anticancer (Apoptosis Induction) Signaling Pathway

G SB Schiff Base ROS Increased Reactive Oxygen Species (ROS) SB->ROS Mito Mitochondrial Dysfunction ROS->Mito DNA DNA Damage ROS->DNA CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis p53 p53 Activation DNA->p53 p53->Mito

References

Application Notes and Protocols: Metal Complexes of 2-Amino-Isonicotinic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinic acid hydrazide (INH) and its derivatives are cornerstone compounds in medicinal chemistry, renowned for their therapeutic properties, particularly as antitubercular agents. The coordination of these ligands with metal ions can significantly enhance their biological activity, leading to the development of novel therapeutic agents with applications ranging from antimicrobial to anticancer treatments. This document provides detailed protocols for the preparation and characterization of metal complexes with 2-amino-isonicotinic acid hydrazide.

It is important to note that while the focus of this document is on this compound, the available scientific literature predominantly details the synthesis and characterization of metal complexes of the parent compound, isonicotinic acid hydrazide (isoniazid). The protocols provided herein are based on established methods for isonicotinic acid hydrazide and its derivatives and have been adapted for this compound. Researchers should consider potential differences in reactivity and coordination behavior due to the presence of the amino group.

Data Presentation: Physicochemical Properties of Isonicotinic Acid Hydrazide Metal Complexes

The following tables summarize typical quantitative data for metal complexes of isonicotinic acid hydrazide (INH) and its derivatives, providing a reference for the expected characteristics of newly synthesized complexes.

Table 1: Physicochemical and Analytical Data of Isonicotinic Acid Hydrazide (INH) Complexes

ComplexColorMelting Point (°C)Molar Conductance (Ω⁻¹cm²mol⁻¹)Magnetic Moment (B.M.)
[Cu(INH)₂Cl₂]Green>30012.51.85
[Co(INH)₂Cl₂]Pink>30010.24.98
[Ni(INH)₂Cl₂]Light Green>30011.83.15
[Zn(INH)Cl₂]White>3008.5Diamagnetic
[Cd(INH)Cl₂]White>3009.1Diamagnetic
[Hg(INH)Cl₂]White>3007.9Diamagnetic
[Mn(INH)₂Cl₂]Pale Pink>30014.35.92
[Pt(INH)Cl₄]Yellow>300-Diamagnetic
[Ru(INH)Cl₃]Brown>300-1.98
[Rh(INH)Cl₃]Orange>300-Diamagnetic
[Ir(INH)Cl₃]Yellow>300-Diamagnetic
[Au(INH)Cl₃]ClYellow>30068.0Diamagnetic
--INVALID-LINK--₂Yellow>300135.0Diamagnetic

Data compiled from multiple sources. Molar conductance was measured in DMF or a similar solvent.

Table 2: Key Infrared Spectral Data (cm⁻¹) for Isonicotinic Acid Hydrazide (INH) and its Metal Complexes

Compound/Complexν(N-H)ν(C=O) (Amide I)ν(C=N)ν(M-O)ν(M-N)
INH (Ligand)~3430~1715---
Metal ComplexesShift to lower frequencyShift to lower frequency (~1625)Shift in Schiff bases~520-610~420-500

A shift in the ν(N-H) and ν(C=O) bands to lower frequencies upon complexation indicates the involvement of the hydrazinic nitrogen and carbonyl oxygen in coordination to the metal center.[1]

Experimental Protocols

Protocol 1: Synthesis of Metal Complexes of this compound

This protocol describes a general method for the synthesis of transition metal complexes of this compound.

Materials:

  • This compound

  • Metal salts (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂, etc.)

  • Solvents: Ethanol, Methanol, Acetone, or a suitable solvent for the metal salt and ligand.

  • Deionized water

  • Standard laboratory glassware (round-bottom flasks, condensers, beakers, etc.)

  • Heating mantle or water bath

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel, filter paper)

  • Desiccator with a drying agent (e.g., anhydrous CaCl₂)

Procedure:

  • Preparation of Ligand Solution: Dissolve a specific molar amount of this compound in a suitable solvent (e.g., 50 mL of ethanol for a 0.02 M solution). Gentle heating may be required to facilitate dissolution.

  • Preparation of Metal Salt Solution: In a separate flask, dissolve the corresponding metal salt in a suitable solvent to achieve the desired metal-to-ligand molar ratio (commonly 1:1 or 1:2). For example, prepare a 0.01 M solution of the metal salt in 50 mL of the same or a miscible solvent.[1]

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reaction Conditions:

    • For some metals like Pt(IV), Ru(III), Rh(III), Ir(III), and Au(III), the complexes may precipitate immediately at room temperature.[1]

    • For other metals such as UO₂(II), Zn(II), Cd(II), Hg(II), and Mn(II), the reaction mixture may require heating under reflux for a period of one to several hours to induce precipitation.[1] The progress of the reaction can be monitored by observing the formation of a precipitate.

  • Isolation of the Complex: After the reaction is complete, allow the mixture to cool to room temperature. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected precipitate several times with the solvent used for the reaction to remove any unreacted starting materials.

  • Drying: Dry the final product in a desiccator over anhydrous calcium chloride or another suitable drying agent.[1]

Protocol 2: Characterization of the Synthesized Metal Complexes

A comprehensive characterization of the newly synthesized complexes is crucial to confirm their structure and purity.

1. Physicochemical Properties:

  • Melting Point: Determine the melting or decomposition point of the complex using a melting point apparatus.

  • Solubility: Test the solubility of the complex in common solvents (water, ethanol, methanol, DMF, DMSO).

  • Molar Conductivity: Measure the molar conductivity of a dilute solution (e.g., 10⁻³ M in DMF or DMSO) of the complex to determine its electrolytic nature.

2. Spectroscopic Analysis:

  • Infrared (IR) Spectroscopy:

    • Record the IR spectra of the free ligand and the metal complexes using KBr pellets.

    • Compare the spectra to identify shifts in the characteristic vibrational frequencies (e.g., ν(N-H), ν(C=O), and the appearance of new bands corresponding to ν(M-O) and ν(M-N)) to confirm coordination.

  • UV-Visible (UV-Vis) Spectroscopy:

    • Dissolve the complex in a suitable solvent and record its UV-Vis spectrum to study the electronic transitions and coordination geometry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • For diamagnetic complexes, ¹H and ¹³C NMR spectra can provide valuable information about the ligand environment upon coordination.

3. Magnetic Susceptibility Measurement:

  • Measure the magnetic susceptibility of the solid complexes at room temperature using a Gouy balance or a SQUID magnetometer to determine the magnetic moment and infer the geometry of the complex.

4. Elemental Analysis:

  • Perform elemental analysis (C, H, N) to determine the empirical formula of the complex and confirm its stoichiometry.

Visualizations

experimental_workflow cluster_synthesis Synthesis Protocol cluster_characterization Characterization Protocol prep_ligand Prepare Ligand Solution (this compound) reaction Mix and React (Stirring, Heating/Reflux) prep_ligand->reaction prep_metal Prepare Metal Salt Solution prep_metal->reaction isolation Isolate Complex (Filtration) reaction->isolation washing Wash Precipitate isolation->washing drying Dry Final Product washing->drying physicochem Physicochemical Analysis (Melting Point, Solubility, Conductivity) drying->physicochem Synthesized Complex spectroscopy Spectroscopic Analysis (IR, UV-Vis, NMR) drying->spectroscopy magnetic Magnetic Susceptibility drying->magnetic elemental Elemental Analysis drying->elemental

Caption: Experimental workflow for the synthesis and characterization of metal complexes.

coordination_modes cluster_ligand Isonicotinic Acid Hydrazide Ligand cluster_complex Coordination to Metal (M) L Py-C(=O)NHNH₂ M M L:e->M:w via Carbonyl Oxygen L:n->M:s via Hydrazinic Nitrogen O O N N

Caption: Common coordination modes of isonicotinic acid hydrazide to a metal center.

References

Application Notes & Protocols: Leveraging 2-Amino-Isonicotinic Acid Hydrazide in Antitubercular Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-amino-isonicotinic acid hydrazide and its derivatives as a promising scaffold in the design of novel antitubercular agents. This document details the mechanism of action, structure-activity relationships, and key experimental protocols for the evaluation of these compounds.

Introduction

Isonicotinic acid hydrazide (Isoniazid, INH) is a cornerstone of first-line tuberculosis treatment.[1][2][3] Its efficacy, however, is threatened by the rise of drug-resistant strains of Mycobacterium tuberculosis (Mtb).[4][5][6] This has spurred research into novel derivatives of the isonicotinic acid hydrazide scaffold to overcome resistance and improve therapeutic outcomes. The introduction of an amino group at the 2-position of the pyridine ring offers a potential avenue for developing new analogues with enhanced activity and different resistance profiles.

The core principle behind using this scaffold is that isonicotinic acid hydrazide is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2][7] The activated form then inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2][7] Modifications to the core structure, such as the addition of an amino group and further derivatization of the hydrazide moiety, can influence the compound's lipophilicity, interaction with the target enzyme, and susceptibility to resistance mechanisms.[8]

Mechanism of Action

Derivatives of isonicotinic acid hydrazide are believed to follow a similar mechanism of action to Isoniazid. The proposed pathway is as follows:

  • Prodrug Activation: The compound passively diffuses into the Mycobacterium tuberculosis cell.[7] Inside the bacterium, it is activated by the catalase-peroxidase enzyme, KatG.[1][2][7]

  • Target Inhibition: The activated form of the drug covalently binds to the NADH-dependent enoyl-acyl carrier protein reductase (InhA).[1][2][6]

  • Mycolic Acid Synthesis Inhibition: InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids.[1][2][7] Inhibition of InhA disrupts the production of mycolic acids, compromising the integrity of the bacterial cell wall.[1][7]

  • Bactericidal Effect: The disruption of the cell wall leads to bacterial cell death.[1][7]

Resistance to isoniazid and its derivatives can arise from mutations in the katG gene, preventing the activation of the prodrug, or in the inhA gene, which reduces the binding affinity of the activated drug.[2][5]

Mechanism of Action cluster_extracellular Extracellular cluster_cell Mycobacterium tuberculosis Cell Prodrug 2-Amino-Isonicotinic Acid Hydrazide Derivative Prodrug_intra Intracellular Prodrug Prodrug->Prodrug_intra Passive Diffusion KatG KatG (Catalase-Peroxidase) Prodrug_intra->KatG Activation Activated_Drug Activated Drug (e.g., Isonicotinoyl Radical) KatG->Activated_Drug InhA InhA (Enoyl-ACP Reductase) Activated_Drug->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes InhA->Mycolic_Acid Blocks Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Cell_Death Bactericidal Effect Cell_Wall->Cell_Death Disruption leads to

Caption: Proposed mechanism of action for isonicotinic acid hydrazide derivatives.

Structure-Activity Relationship (SAR)

The development of potent antitubercular agents from the isonicotinic acid hydrazide scaffold is guided by key structure-activity relationships:

  • Hydrazone Formation: Modification of the hydrazide group into hydrazones by reacting with various aldehydes and ketones is a common strategy. This can increase lipophilicity and modulate activity.[5][9]

  • Lipophilicity: Increased lipophilicity often correlates with improved antimycobacterial activity, potentially by enhancing cell wall penetration. The introduction of halogen atoms (e.g., chlorine, bromine) or other lipophilic groups on appended aromatic rings can increase activity.[8]

  • Aromatic Substituents: The nature and position of substituents on aromatic rings attached to the hydrazone moiety significantly impact activity. Electron-withdrawing groups can sometimes enhance potency.[8]

  • Heterocyclic Modifications: Incorporating other heterocyclic rings, such as isatin or quinoline, can lead to compounds with significant antitubercular activity.[8][10]

SAR cluster_modifications Structural Modifications cluster_outcomes Potential Outcomes Core 2-Amino-Isonicotinic Acid Hydrazide Core Hydrazone Hydrazone Formation (-NH-N=CH-R) Core->Hydrazone Lipophilicity Increased Lipophilicity (e.g., Halogens, Alkyl groups) Core->Lipophilicity Aromatic_Subst Aromatic Substituents (Electron-withdrawing/donating) Core->Aromatic_Subst Heterocycles Incorporation of other Heterocycles Core->Heterocycles Activity Enhanced Antitubercular Activity (Lower MIC) Hydrazone->Activity Lipophilicity->Activity PK Improved Pharmacokinetic Properties (ADME) Lipophilicity->PK Aromatic_Subst->Activity Toxicity Altered Cytotoxicity Profile Aromatic_Subst->Toxicity Heterocycles->Activity Resistance Activity against Resistant Strains Activity->Resistance

Caption: Key structure-activity relationships in isonicotinic acid hydrazide design.

Quantitative Data Summary

The following table summarizes the in vitro antitubercular activity of various isonicotinic acid hydrazide derivatives against M. tuberculosis H37Rv.

Compound Class/DerivativeModificationMIC (µg/mL)MIC (µM)Reference
Isatin Hydrazides [8]
Compound 8aUnsubstituted isatin25[8]
Compound 8b5-Chloro-isatin12.50[8]
Compound 8c5-Bromo-isatin6.25[8]
Pyridine Derivatives [11]
Compound 3eINH analogue7.30 - 8.74[11]
Compound 3gINH analogue7.30 - 8.74[11]
Compound 5bINH analogue7.30 - 8.74[11]
Compound 11bINH analogue7.30 - 8.74[11]
Hydrazinecarboxamides [12]
2-Isonicotinoyl-N-(4-octylphenyl)hydrazinecarboxamide4-octylphenyl1-2[12]
2-Isonicotinoyl-N-(2,4,6-trichlorophenyl)hydrazinecarboxamide2,4,6-trichlorophenyl4[12]
Heteroaromatic Hydrazones [10]
Various DerivativesFuran, Thiophene, Pyrrole0.60 - 3.12[10]

Experimental Protocols

Protocol 1: General Synthesis of Isonicotinic Acid Hydrazide-Based Hydrazones

This protocol describes a general method for synthesizing hydrazone derivatives from a substituted isonicotinic acid hydrazide.

Materials:

  • Substituted isonicotinic acid hydrazide (e.g., this compound)

  • Substituted aldehyde or ketone

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stirrer

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolve the substituted isonicotinic acid hydrazide (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add the desired aldehyde or ketone (1-1.1 equivalents) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the pure hydrazone derivative.

  • Dry the purified product under vacuum.

  • Characterize the final compound using techniques such as NMR, FT-IR, and Mass Spectrometry.[5][9]

Protocol 2: In Vitro Antitubercular Activity Screening (Microplate Alamar Blue Assay - MABA)

This protocol outlines a common method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[13]

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates (sterile, clear bottom)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Isoniazid, Rifampicin)

  • Negative control (DMSO)

  • Alamar Blue reagent

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compounds in DMSO.

  • In a 96-well microplate, add 100 µL of sterile Middlebrook 7H9 broth to each well.

  • Perform serial two-fold dilutions of the test compounds directly in the plate. The final concentrations may range, for example, from 100 µg/mL to 0.09 µg/mL.

  • Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a McFarland standard of 1.0 and then diluted to achieve a final concentration of approximately 5 x 10^4 CFU/well.[13]

  • Add 100 µL of the bacterial inoculum to each well containing the diluted compounds.

  • Include wells for a positive control (broth + inoculum + standard drug) and a negative control (broth + inoculum + DMSO).

  • Seal the plates and incubate at 37°C for 5-7 days.[13]

  • After incubation, add 20 µL of Alamar Blue reagent to each well.

  • Re-incubate the plates for 24 hours.

  • Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[13]

Protocol 3: In Vivo Efficacy Testing in a Murine Model

This protocol provides a general framework for evaluating the in vivo efficacy of promising antitubercular compounds. Animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

Materials:

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6)

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Aerosol infection chamber

  • Test compound formulated for administration (e.g., oral gavage, intraperitoneal injection)

  • Positive control drug (e.g., Isoniazid)

  • Vehicle control

  • Biosafety Level 3 (BSL-3) facility

Procedure:

  • Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a lung infection.

  • Allow the infection to establish for a defined period (e.g., 2-4 weeks).

  • Randomly assign mice to treatment groups: vehicle control, positive control (Isoniazid), and test compound(s) at various doses.

  • Administer the treatments daily (or as per the designed regimen) for a specified duration (e.g., 4 weeks).

  • Monitor the health and body weight of the mice throughout the experiment.

  • At the end of the treatment period, euthanize the mice.

  • Aseptically remove the lungs and/or spleens.

  • Homogenize the organs in sterile saline.

  • Plate serial dilutions of the homogenates on Middlebrook 7H10 or 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colony-forming units (CFU) to determine the bacterial load in each organ.

  • Efficacy is determined by the reduction in CFU counts in the organs of treated mice compared to the vehicle control group.[14]

Experimental_Workflow start Start: Design of 2-Amino-Isonicotinic Acid Hydrazide Derivatives synthesis Chemical Synthesis & Purification (Protocol 1) start->synthesis characterization Structural Characterization (NMR, MS, IR) synthesis->characterization in_vitro In Vitro Screening: Antitubercular Activity (MABA) (Protocol 2) characterization->in_vitro cytotoxicity Cytotoxicity Assay (e.g., on mammalian cell lines) characterization->cytotoxicity mic Determine MIC in_vitro->mic selectivity Calculate Selectivity Index mic->selectivity cytotoxicity->selectivity in_vivo In Vivo Efficacy Testing in Murine Model (Protocol 3) selectivity->in_vivo Promising Compounds adme ADME/Tox Studies in_vivo->adme lead_opt Lead Optimization adme->lead_opt lead_opt->synthesis Iterative Design

References

Application Notes and Protocols for Antimicrobial Screening of 2-Amino-Isonicotinic Acid Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the antimicrobial screening of 2-amino-isonicotinic acid hydrazide derivatives. These compounds, derived from isonicotinic acid hydrazide (isoniazid), a first-line antitubercular drug, have garnered significant interest for their potential as broad-spectrum antimicrobial agents.[1][2] The protocols outlined below are based on established methodologies reported in the scientific literature for evaluating the efficacy of these derivatives against a variety of bacterial and fungal pathogens.

Overview of Antimicrobial Activity

Derivatives of this compound, particularly hydrazones formed by reacting the hydrazide with various aldehydes and ketones, have demonstrated a wide range of biological activities, including antibacterial, antifungal, anticonvulsant, and anti-inflammatory properties.[1][3][4] The antimicrobial potency of these derivatives is often attributed to the presence of the azomethine group (-NHN=CH-), which is a key pharmacophore.[1][5][6] Modifications to the aromatic aldehydes or ketones used in the synthesis can significantly influence the antimicrobial spectrum and efficacy of the resulting hydrazone derivatives.[3][7]

Quantitative Antimicrobial Data Summary

The following tables summarize the reported antimicrobial activity of various this compound derivatives against selected bacterial and fungal strains. The data is compiled from multiple studies to provide a comparative overview.

Table 1: Antibacterial Activity of this compound Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Isoniazid/2-hydroxynicotinal Schiff base201.25-100.63-[8]
Hydrazone Derivative NH3----[5][6]
Hydrazone Derivative NH5----[5][6]
Imidazole Derivative 28----[2]
Imidazole Derivative 29----[2]
Nicotinic Acid Hydrazone 33---0.22[2]
Nicotinic Acid Hydrazone 34---0.19[2]
Isoniazid Derivative 16----[7]
Isoniazid Derivative 18----[7]

Note: A '-' indicates that data was not reported for that specific strain.

Table 2: Antibacterial Activity of this compound Derivatives (Zone of Inhibition in mm)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliReference
Hydrazone Derivative NH124--[6][9]
Hydrazone Derivative NH52225-[6][9]
Hydrazone Derivative NH3-23-[6][9]
Hydrazone Derivative NH4-23-[6][9]
Hydrazone Derivative NH6-23-[6][9]

Note: A '-' indicates that data was not reported for that specific strain.

Table 3: Antifungal Activity of this compound Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerReference
Isoniazid Derivative 16--[7]
Isoniazid Derivative 18--[7]

Note: A '-' indicates that data was not reported for that specific strain. Some studies indicate good to moderate activity against C. albicans and A. niger without specifying MIC values.[3][7][10]

Experimental Protocols

Detailed methodologies for key antimicrobial screening assays are provided below. These protocols are essential for ensuring the reproducibility and accuracy of experimental results.

Agar Well Diffusion Assay

This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.

Protocol:

  • Media Preparation: Prepare Nutrient Agar for bacteria or Sabouraud Dextrose Agar for fungi according to the manufacturer's instructions and sterilize by autoclaving.

  • Plate Preparation: Pour the molten agar into sterile Petri dishes and allow them to solidify.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism in sterile saline or broth.

  • Inoculation: Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into each well. A solvent control should also be included.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

  • Result Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare and Sterilize Nutrient/SDA Agar prep_plates Pour Agar Plates prep_media->prep_plates inoculate Inoculate Agar Surface prep_plates->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate create_wells Create Wells in Agar inoculate->create_wells add_compound Add Test Compound and Controls to Wells create_wells->add_compound incubate Incubate Plates add_compound->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones

Caption: Workflow for the Agar Well Diffusion Assay.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate broth (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi).[7]

  • Inoculum Preparation: Prepare a standardized microbial suspension and dilute it to the final required concentration in the broth.

  • Inoculation: Add the diluted microbial suspension to each well of the microtiter plate, including positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the microtiter plate at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48 hours for fungi).

  • Result Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by using a spectrophotometer to measure optical density. Some studies use an indicator like resazurin to aid in determining viability.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Compound Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_stock->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate determine_mic Determine MIC (Visually or Spectrophotometrically) incubate->determine_mic Synthesis_Scheme cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products hydrazide 2-Amino-Isonicotinic Acid Hydrazide plus + hydrazide->plus aldehyde_ketone Aromatic Aldehyde or Ketone conditions Solvent (e.g., Ethanol) Reflux aldehyde_ketone->conditions plus->aldehyde_ketone product 2-Amino-Isonicotinic Acid Hydrazone Derivative conditions->product plus2 + product->plus2 water Water plus2->water

References

2-Amino-isonicotinic Acid Hydrazide: A Ligand in Coordination Chemistry - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-isonicotinic acid hydrazide is a derivative of the well-known anti-tubercular agent isonicotinic acid hydrazide (isoniazid). The introduction of an amino group at the 2-position of the pyridine ring modifies the electronic properties and coordination behavior of the molecule, making it an intriguing ligand for the synthesis of novel metal complexes. These complexes have the potential for diverse applications, including catalysis, materials science, and medicinal chemistry, owing to the combined properties of the metal ion and the functionalized organic ligand.

While the coordination chemistry of isonicotinic acid hydrazide and its Schiff base derivatives has been extensively studied, literature specifically detailing the coordination complexes of this compound is limited. However, based on the known reactivity of related compounds, we can establish detailed protocols for the synthesis of the ligand and propose general methodologies for the preparation and characterization of its metal complexes.

Synthesis of this compound

A historical method for the synthesis of this compound was reported by Stanonis in 1956. The protocol involves the conversion of a precursor, 2-amino-4-methylpyridine, through a series of reactions.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the work of Stanonis, D.J. (1957). J. Org. Chem., 22(4), 475.

Materials:

  • 2-Amino-4-methylpyridine

  • Persulfuric acid

  • Potassium dichromate

  • Sulfuric acid

  • Ethanol

  • Hydrazine hydrate (85%)

  • Benzene

Procedure:

  • Oxidation of the Methyl Group: The 4-methyl group of 2-amino-4-methylpyridine is first oxidized to a carboxylic acid. This can be achieved using a strong oxidizing agent like potassium dichromate in sulfuric acid. The reaction mixture is typically heated to drive the reaction to completion.

  • Purification of 2-Amino-isonicotinic Acid: After the oxidation, the resulting 2-amino-isonicotinic acid is isolated and purified, for instance, by recrystallization.

  • Esterification: The carboxylic acid is then converted to its corresponding ethyl ester, ethyl 2-amino-isonicotinate, by refluxing with ethanol in the presence of a catalytic amount of sulfuric acid.

  • Hydrazinolysis: The final step is the reaction of the ethyl ester with hydrazine hydrate. The ester is dissolved in a suitable solvent like ethanol, and hydrazine hydrate is added. The mixture is heated under reflux. Upon cooling, the this compound precipitates and can be collected by filtration and recrystallized from a suitable solvent like benzene to yield pale yellow crystals.[1]

Characterization Data for this compound:

PropertyValue
Molecular FormulaC₆H₈N₄O
Molecular Weight152.15 g/mol
Melting Point194.5-195 °C[1]
AppearancePale yellow crystals[1]

General Protocol for the Synthesis of Metal Complexes with this compound

The following is a general procedure for the synthesis of transition metal complexes with this compound, based on established methods for similar hydrazide ligands. The specific conditions may require optimization for each metal salt.

Experimental Protocol: Synthesis of Metal Complexes

Materials:

  • This compound

  • A soluble metal salt (e.g., chlorides, nitrates, sulfates, or acetates of Cu(II), Ni(II), Co(II), Zn(II), Mn(II), etc.)

  • Ethanol or Methanol

  • Deionized water

Procedure:

  • Ligand Solution Preparation: Dissolve a specific molar amount of this compound in a minimal amount of hot ethanol or methanol.

  • Metal Salt Solution Preparation: In a separate flask, dissolve the desired metal salt in ethanol or deionized water. The molar ratio of metal to ligand can be varied (e.g., 1:1, 1:2) to isolate complexes with different stoichiometries.

  • Complexation Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. The mixture is then refluxed for a period of 2-4 hours. The formation of a precipitate often indicates the formation of the complex.

  • Isolation and Purification: After cooling the reaction mixture to room temperature, the solid complex is collected by filtration, washed with cold ethanol and diethyl ether to remove any unreacted starting materials, and then dried in a desiccator over anhydrous CaCl₂.

Characterization of the Coordination Complexes

A combination of spectroscopic and analytical techniques is essential to elucidate the structure and properties of the synthesized complexes.

Proposed Characterization Methods
  • Elemental Analysis (C, H, N): To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.

  • Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. Shifts in the vibrational frequencies of the C=O (amide I), N-H, and pyridine ring stretching bands upon complexation provide evidence of coordination.

  • UV-Visible (Electronic) Spectroscopy: To study the electronic transitions within the complex and infer the geometry around the metal ion.

  • Molar Conductance Measurements: To determine the electrolytic or non-electrolytic nature of the complexes in a suitable solvent like DMF or DMSO.

  • Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the oxidation state and spin state of the central metal ion.

  • Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and identify the presence of coordinated or lattice water molecules.

  • X-ray Crystallography: To determine the single-crystal structure of the complex, providing precise information on bond lengths, bond angles, and the overall molecular geometry.

Data Presentation

Quantitative data obtained from the characterization of the metal complexes should be summarized in tables for clear comparison.

Table 1: Physicochemical and Analytical Data for this compound Complexes (Hypothetical)

ComplexColorYield (%)M.p. (°C)Molar Conductance (Ω⁻¹ cm² mol⁻¹)Magnetic Moment (B.M.)
[Cu(L)Cl₂]Green->300--
[Ni(L)₂(NO₃)₂]Light Green----
[Co(L)₂(H₂O)₂]Cl₂Pink----
[Zn(L)₂]SO₄White----

L = this compound

Table 2: Key IR Spectral Bands (cm⁻¹) for this compound and its Complexes (Hypothetical)

Compoundν(N-H)ν(C=O)ν(C=N) Pyridineν(M-N)ν(M-O)
Ligand (L)~3300, ~3150~1660~1600--
[Cu(L)Cl₂]~3250, ~3100~1620~1610~450~550
[Ni(L)₂(NO₃)₂]~3260, ~3110~1625~1615~440~545

Visualizations

Coordination Mode of this compound

The ligand can coordinate to a metal center in several ways. A common mode for similar hydrazide ligands is bidentate coordination through the carbonyl oxygen and the terminal nitrogen of the hydrazide group, or through the pyridine nitrogen and the amino group. The exact mode would be determined experimentally.

G cluster_ligand This compound cluster_metal Metal Ion (M) cluster_coordination Potential Coordination Sites ligand_img N_pyridine Pyridine N ligand_img->N_pyridine NH2_amino Amino N ligand_img->NH2_amino O_carbonyl Carbonyl O ligand_img->O_carbonyl NH2_hydrazide Hydrazide N ligand_img->NH2_hydrazide metal M N_pyridine->metal NH2_amino->metal O_carbonyl->metal NH2_hydrazide->metal

Caption: Potential coordination sites of this compound to a metal center.

Experimental Workflow

The general workflow for the synthesis and characterization of metal complexes of this compound is outlined below.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Potential Applications ligand 2-Amino-isonicotinic acid hydrazide reaction Reaction (Reflux) ligand->reaction metal_salt Metal Salt metal_salt->reaction solvent Solvent (e.g., Ethanol) solvent->reaction complex Coordination Complex (Precipitate) reaction->complex elemental Elemental Analysis complex->elemental ir IR Spectroscopy complex->ir uv_vis UV-Vis Spectroscopy complex->uv_vis conductance Molar Conductance complex->conductance magnetic Magnetic Susceptibility complex->magnetic tga TGA complex->tga xrd X-ray Crystallography complex->xrd bio_activity Biological Activity (Antimicrobial, Anticancer) xrd->bio_activity catalysis Catalysis xrd->catalysis

Caption: General workflow for synthesis, characterization, and application of the metal complexes.

Potential Applications

Given the biological activity of many isonicotinic acid hydrazide derivatives and their metal complexes, it is plausible that complexes of this compound could also exhibit interesting pharmacological properties.

  • Antimicrobial Agents: The parent compound, isoniazid, is a primary drug for tuberculosis. Metal complexation can sometimes enhance the biological activity of a ligand.

  • Anticancer Agents: The ability of such ligands to chelate metal ions is a strategy used in the design of new anticancer drugs.

  • Catalysis: Transition metal complexes are widely used as catalysts in various organic transformations.

Further research into the coordination chemistry of this compound is warranted to explore these potential applications and to fully understand the structure-property relationships of its metal complexes.

References

Application Notes and Protocols for N-Acylation of 2-Amino-Isonicotinic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed experimental protocol for the N-acylation of 2-amino-isonicotinic acid hydrazide. This reaction is a crucial step in the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and drug development. The presence of both an aromatic amine and a hydrazide moiety in the starting material requires careful consideration to achieve selective acylation at the more nucleophilic terminal nitrogen of the hydrazide group. The protocol herein is designed to favor this chemoselectivity, yielding the desired N'-acyl-2-amino-isonicotinic acid hydrazide.

Data Presentation

The following table summarizes the key quantitative data for the experimental protocol.

ParameterValue
Reactants
This compound1.0 mmol
Acyl Chloride1.1 mmol
Triethylamine1.5 mmol
Solvent
Anhydrous Tetrahydrofuran (THF)20 mL
Reaction Conditions
Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Expected Yield 75-90%
Purification Method Recrystallization

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_progress Reaction Progress cluster_workup Work-up cluster_purification Purification & Characterization A Dissolve this compound in anhydrous THF B Add triethylamine A->B C Cool to 0 °C B->C D Add acyl chloride dropwise C->D E Stir at 0 °C for 30 min D->E F Allow to warm to room temperature E->F G Stir for 2-4 hours F->G H Monitor by TLC G->H I Filter triethylamine hydrochloride H->I J Concentrate filtrate in vacuo I->J K Triturate residue with water J->K L Collect solid by filtration K->L M Recrystallize from ethanol L->M N Dry the purified product M->N O Characterize by NMR, IR, MS N->O

Figure 1: Experimental workflow for the N-acylation of this compound.

Experimental Protocol

This protocol details the selective N-acylation of the hydrazide moiety of this compound using an acyl chloride as the acylating agent. The higher nucleophilicity of the hydrazide nitrogen compared to the aromatic amino group allows for a chemoselective reaction without the need for a protecting group on the 2-amino position when the reaction is conducted under controlled conditions.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (Et3N)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethanol (for recrystallization)

  • Distilled water

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus (silica gel plates)

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol).

    • Add anhydrous THF (20 mL) to dissolve the starting material. Stir until a clear solution is obtained.

    • Add triethylamine (1.5 mmol) to the solution. Triethylamine acts as a base to neutralize the HCl byproduct of the reaction.

    • Cool the flask in an ice bath to 0 °C.

  • Acylation Reaction:

    • Slowly add the acyl chloride (1.1 mmol) dropwise to the stirred solution at 0 °C. The formation of a white precipitate (triethylamine hydrochloride) may be observed.

    • After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Continue stirring for an additional 2-4 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to separate the starting material from the product. The product should have a different Rf value than the starting material.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

    • Wash the precipitate with a small amount of THF.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • To the crude residue, add distilled water and stir vigorously (triturate) to precipitate the product and dissolve any remaining salts.

    • Collect the solid product by vacuum filtration and wash with cold water.

  • Purification:

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified N'-acyl-2-amino-isonicotinic acid hydrazide.

    • Dry the purified crystals under vacuum.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the position of acylation.

      • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., amide C=O stretch, N-H stretches).

      • Mass Spectrometry (MS): To determine the molecular weight of the product.

Application Notes and Protocols for the Quantification of 2-Amino-Isonicotinic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-amino-isonicotinic acid hydrazide. The following methods are based on established analytical techniques for the closely related compound, isonicotinic acid hydrazide (isoniazid), and have been adapted for the quantification of its 2-amino derivative.

Introduction

This compound is a chemical compound of interest in pharmaceutical research and development. Accurate and precise quantification is crucial for various stages of drug development, including formulation, stability testing, and pharmacokinetic studies. This document outlines three common analytical methods for its quantification: High-Performance Liquid Chromatography (HPLC), Spectrophotometry, and Titrimetry.

Analytical Methods Overview

A summary of the key quantitative parameters for the described analytical methods is presented in the table below. These values are derived from studies on the related compound isonicotinic acid hydrazide and should be validated for this compound in specific laboratory settings.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery
HPLC Method I Isonicotinic Acid Hydrazide0.6 µg/mL[1]1.9 µg/mL[1]Not Specified102.66%[1]
HPLC Method II Isonicotinic Acid Hydrazide0.055 µg/mL[1]0.2 µg/mL[1]Not Specified101.36%[1]
Spectrophotometry (Method A) Isonicotinic Acid HydrazideNot SpecifiedNot Specified0.3-3.0 µg/mL[2]Not Specified
Spectrophotometry (Method B) Isonicotinic Acid HydrazideNot SpecifiedNot Specified0.5-7.0 µg/mL[2]Not Specified
Titrimetry Isonicotinic Acid HydrazideNot ApplicableNot ApplicableNot ApplicableNot Specified

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for the quantification of this compound. Two distinct HPLC methods for the parent compound, isonicotinic acid hydrazide, are presented below. These can serve as a starting point for method development for the 2-amino derivative.

Experimental Protocol: HPLC Method I

This method utilizes a C18 column with a mobile phase of acetonitrile and oxalic acid.

Instrumentation:

  • Waters 2695 Liquid Chromatograph[1]

  • Waters 2489 UV Detector[1]

  • Nucleosil 100-10 C18 column (250 x 4.6 mm)[1]

Reagents:

  • Acetonitrile (HPLC grade)

  • Oxalic acid (10⁻² M)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile / 10⁻² M Oxalic Acid (80/20, v/v)[1]

  • Flow Rate: 1.5 mL/min[1]

  • Detection Wavelength: 230 nm[1]

  • Injection Volume: To be optimized (typically 10-20 µL)

  • Column Temperature: Ambient

Procedure:

  • Prepare the mobile phase by mixing acetonitrile and 10⁻² M oxalic acid in an 80:20 ratio.

  • Degas the mobile phase prior to use.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare standard solutions of this compound in a suitable solvent (e.g., mobile phase).

  • Prepare sample solutions by dissolving the analyte in the same solvent.

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and determine the peak area of the analyte.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Calculate the concentration of this compound in the samples using the calibration curve.

HPLC_Method_I_Workflow prep_mobile_phase Prepare Mobile Phase (Acetonitrile/Oxalic Acid) degas Degas Mobile Phase prep_mobile_phase->degas equilibrate Equilibrate HPLC System degas->equilibrate inject Inject into HPLC equilibrate->inject prep_standards Prepare Standard Solutions prep_standards->inject prep_samples Prepare Sample Solutions prep_samples->inject detect UV Detection at 230 nm inject->detect analyze Data Analysis (Calibration Curve) detect->analyze

HPLC Method I Experimental Workflow
Experimental Protocol: HPLC Method II

This method offers an alternative separation using a different C18 column and a methanol/acetate buffer mobile phase.

Instrumentation:

  • Waters 2695 Liquid Chromatograph[1]

  • Waters 2489 UV Detector[1]

  • Luna 100-5 C18 column (250 x 4.6 mm)[1]

Reagents:

  • Methanol (HPLC grade)

  • Acetate buffer (pH 5.0)

Chromatographic Conditions:

  • Mobile Phase: Methanol / Acetate Buffer, pH 5.0 (20/80, v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection Wavelength: 270 nm[1]

  • Injection Volume: To be optimized (typically 10-20 µL)

  • Column Temperature: Ambient

Procedure:

  • Prepare the acetate buffer and adjust the pH to 5.0.

  • Prepare the mobile phase by mixing methanol and the acetate buffer in a 20:80 ratio.

  • Degas the mobile phase.

  • Equilibrate the HPLC system with the mobile phase.

  • Prepare standard and sample solutions as described in Method I.

  • Inject the solutions and record the chromatograms.

  • Perform data analysis as described in Method I.

HPLC_Method_II_Workflow prep_mobile_phase Prepare Mobile Phase (Methanol/Acetate Buffer) degas Degas Mobile Phase prep_mobile_phase->degas equilibrate Equilibrate HPLC System degas->equilibrate inject Inject into HPLC equilibrate->inject prep_standards Prepare Standard Solutions prep_standards->inject prep_samples Prepare Sample Solutions prep_samples->inject detect UV Detection at 270 nm inject->detect analyze Data Analysis (Calibration Curve) detect->analyze Spectrophotometry_A_Workflow react_analyte React Analyte with excess Ce(IV) react_dye React unreacted Ce(IV) with Methyl Orange react_analyte->react_dye measure_abs Measure Absorbance at 520 nm react_dye->measure_abs analyze Data Analysis (Calibration Curve) measure_abs->analyze Spectrophotometry_B_Workflow react_analyte React Analyte with excess Ce(IV) react_dye React unreacted Ce(IV) with Indigo Carmine react_analyte->react_dye measure_abs Measure Absorbance at 610 nm react_dye->measure_abs analyze Data Analysis (Calibration Curve) measure_abs->analyze Titrimetry_Workflow dissolve_sample Dissolve Weighed Sample add_reagents Add HCl, KBr, and Methyl Red Indicator dissolve_sample->add_reagents titrate Titrate with Standardized Potassium Bromate add_reagents->titrate endpoint Observe Endpoint (Color Change) titrate->endpoint calculate Calculate Analyte Concentration endpoint->calculate

References

Cell-based assays for evaluating the cytotoxicity of 2-amino-isonicotinic acid hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Evaluating the Cytotoxicity of 2-Amino-Isonicotinic Acid Hydrazide

Introduction

This compound is a derivative of isonicotinic acid hydrazide (isoniazid), a cornerstone in the treatment of tuberculosis.[1][2] While the parent compound's mechanism of action against mycobacteria is well-documented, involving the inhibition of mycolic acid synthesis, the cytotoxic potential of its derivatives, such as the 2-amino substituted form, on mammalian cells is often a critical aspect of drug development and safety assessment.[1][2] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the in vitro cytotoxicity of this compound using established cell-based assays.

Core Principles of Cytotoxicity Assessment

Cytotoxicity assays are essential tools in toxicology and pharmacology to screen for the potential of a compound to cause cell damage or death.[3][4] These assays measure various cellular parameters to determine cell health, including metabolic activity, membrane integrity, and the activation of cell death pathways like apoptosis and necrosis.[4]

Recommended Assays for Cytotoxicity Profiling

A multi-parametric approach is recommended to obtain a comprehensive understanding of the cytotoxic effects of this compound. The following assays are widely used and provide complementary information on different aspects of cell health:

  • MTT Assay (Metabolic Activity): This colorimetric assay is a reliable indicator of cell viability by measuring the metabolic activity of a cell population.[5][6] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[7]

  • LDH Release Assay (Membrane Integrity): The lactate dehydrogenase (LDH) assay is a common method to assess cytotoxicity by quantifying the leakage of LDH from cells with damaged plasma membranes.[8][9] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity, a hallmark of necrosis.[8]

  • Apoptosis Assays (Programmed Cell Death): Investigating the induction of apoptosis is crucial to understand the mechanism of cell death. Common methods include:

    • Annexin V Staining: This assay identifies one of the earliest events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye or an enzyme for detection.[10]

    • Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Assays like the Caspase-Glo® 3/7 assay measure the activity of executioner caspases-3 and -7, providing a direct indication of apoptotic pathway activation.[12]

Data Presentation

To facilitate the comparison and interpretation of results, all quantitative data from the cytotoxicity assays should be summarized in clearly structured tables. The primary endpoint to be reported is the IC50 value, which represents the concentration of this compound that causes a 50% reduction in the measured parameter (e.g., cell viability, LDH release).

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineAssayExposure Time (hours)IC50 (µM)
HepG2MTT24Data to be filled
HepG2MTT48Data to be filled
A549MTT24Data to be filled
A549MTT48Data to be filled
HEK293MTT24Data to be filled
HEK293MTT48Data to be filled

Table 2: Mechanistic Insights into this compound-Induced Cytotoxicity

Cell LineAssayExposure Time (hours)Parameter MeasuredResult
HepG2LDH Release24% CytotoxicityData to be filled
HepG2Annexin V/PI24% Apoptotic CellsData to be filled
HepG2Caspase-Glo 3/724Relative Luminescence UnitsData to be filled

Experimental Protocols

The following are detailed protocols for the recommended cytotoxicity assays. These should be optimized for the specific cell lines and laboratory conditions.

Protocol 1: MTT Assay for Cell Viability

Principle: This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5] The amount of formazan produced is proportional to the number of viable cells.[7]

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[13]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Protocol 2: LDH Release Assay for Cytotoxicity

Principle: This assay quantifies the release of lactate dehydrogenase (LDH) from the cytosol of damaged cells into the culture medium.[8] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[14]

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with the lysis buffer provided in the kit.

    • Background: Medium without cells.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture from the kit to each well.[15]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[15]

  • Stop Reaction: Add 50 µL of the stop solution from the kit to each well.[15]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the surface of apoptotic cells, while propidium iodide (PI) intercalates with the DNA of necrotic cells with compromised membranes.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)

  • Flow cytometer

  • 6-well plates

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Start cell_culture Cell Culture (e.g., HepG2, A549) start->cell_culture treatment Treat Cells with Compound cell_culture->treatment compound_prep Prepare 2-Amino-Isonicotinic Acid Hydrazide Dilutions compound_prep->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis readout Spectrophotometry / Flow Cytometry mtt->readout ldh->readout apoptosis->readout ic50 Calculate IC50 Values readout->ic50 mechanism Determine Mechanism (Apoptosis vs. Necrosis) readout->mechanism end End ic50->end mechanism->end

Caption: General workflow for assessing the cytotoxicity of a test compound.

Hypothetical Signaling Pathway for Drug-Induced Cytotoxicity

signaling_pathway cluster_stress Cellular Stress Induction cluster_apoptosis Apoptosis Pathway compound 2-Amino-Isonicotinic Acid Hydrazide ros Reactive Oxygen Species (ROS) Production compound->ros dna_damage DNA Damage compound->dna_damage mito_dysfunction Mitochondrial Dysfunction compound->mito_dysfunction ros->mito_dysfunction bax_bak Bax/Bak Activation dna_damage->bax_bak cyto_c Cytochrome c Release mito_dysfunction->cyto_c bax_bak->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis decision_logic start Perform Initial MTT Screen is_cytotoxic Is Compound Cytotoxic? (IC50 < Threshold) start->is_cytotoxic membrane_damage Perform LDH Assay is_cytotoxic->membrane_damage Yes not_cytotoxic Compound is Not Cytotoxic at Test Concentrations is_cytotoxic->not_cytotoxic No apoptosis_assay Perform Apoptosis Assay (Annexin V / Caspase) membrane_damage->apoptosis_assay necrosis Primary Mechanism: Necrosis apoptosis_assay->necrosis High LDH, Low Annexin V apoptosis Primary Mechanism: Apoptosis apoptosis_assay->apoptosis Low LDH, High Annexin V end Conclude Mechanism necrosis->end apoptosis->end

References

2-Amino-isonicotinic Acid Hydrazide Derivatives in Enzyme Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 2-amino-isonicotinic acid hydrazide and its derivatives as enzyme inhibitors. The focus is on their role in targeting key enzymes such as Monoamine Oxidase (MAO) and Kynurenine Aminotransferase (KAT), which are implicated in a range of neurological and other disorders. While quantitative inhibitory data for the parent compound, this compound, is limited in publicly available literature, numerous studies have demonstrated the potent and diverse inhibitory activities of its derivatives. These notes will, therefore, concentrate on the broader class of isonicotinic acid hydrazide derivatives, with the 2-amino substitution being a key structural motif for potential further development.

Introduction to Isonicotinic Acid Hydrazide Derivatives as Enzyme Inhibitors

Isonicotinic acid hydrazide, the parent structure of the well-known anti-tuberculosis drug isoniazid, has a rich history in medicinal chemistry. The hydrazide moiety is a versatile functional group that can be readily modified to generate a diverse library of derivatives. These derivatives have been extensively explored for their therapeutic potential, including their ability to inhibit various enzymes. The addition of an amino group at the 2-position of the pyridine ring can further influence the electronic and steric properties of the molecule, potentially enhancing its binding affinity and selectivity for specific enzyme targets.

The primary mechanism of action for many hydrazide-based inhibitors involves the formation of a covalent bond with the enzyme's cofactor or active site residues, often leading to irreversible inhibition. However, reversible inhibitors have also been developed. The ability to modulate the reactivity and binding properties through chemical modification makes this class of compounds a fertile ground for the development of novel enzyme inhibitors.

Key Enzyme Targets and Therapeutic Potential

Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO can increase the levels of these neurotransmitters in the brain, a strategy employed in the treatment of depression and neurodegenerative diseases like Parkinson's disease. Hydrazine derivatives, including those of isonicotinic acid, were among the first clinically used MAO inhibitors.[]

Kynurenine Aminotransferase (KAT)

Kynurenine aminotransferase (KAT) is a key enzyme in the kynurenine pathway, which is the primary route for tryptophan metabolism. KAT catalyzes the conversion of kynurenine to kynurenic acid, a neuromodulator that can act as an antagonist at excitatory amino acid receptors. Elevated levels of kynurenic acid have been implicated in the pathophysiology of schizophrenia and other central nervous system disorders.[2] Inhibition of KAT is, therefore, a promising therapeutic strategy for these conditions. Isonicotinic acid hydrazide has been shown to inhibit KAT activity.[2][3]

Quantitative Data on Enzyme Inhibition

The following tables summarize the inhibitory activities of various isonicotinic acid hydrazide derivatives against MAO and KAT, as reported in the scientific literature. It is important to note that these are examples, and a vast number of derivatives have been synthesized and tested.

Table 1: Inhibitory Activity of Isonicotinic Acid Hydrazide Derivatives against Monoamine Oxidase (MAO)

Compound/DerivativeTarget EnzymeIC50 (µM)Ki (µM)Inhibition TypeReference
IproniazidMAO (non-selective)--Irreversible[4]
IsocarboxazidMAO (non-selective)--Irreversible[]
PhenelzineMAO (non-selective)--Irreversible

Note: Specific IC50 and Ki values for early non-selective MAOIs are not always consistently reported in single sources but their irreversible nature is well-established.

Table 2: Inhibitory Activity of Isonicotinic Acid and its Derivatives against Kynurenine Aminotransferase (KAT)

Compound/DerivativeTarget Enzyme% InhibitionConcentration (µM)IC50 (µM)Reference
Isonicotinic acid hydrazideRat KAT-1Significant Inhibition--[2]
3-Indolepropionic acidhKAT-1--140[2]
±-Indole-3-lactic acidhKAT-1--220[2]

Experimental Protocols

General Synthesis of N'-Substituted-2-amino-isonicotinic acid hydrazides

This protocol describes a general method for the synthesis of hydrazone derivatives starting from this compound.

Materials:

  • This compound

  • Substituted aldehyde or ketone

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalyst)

  • Reaction flask with reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvents

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the desired aldehyde or ketone (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The precipitated product is collected by filtration.

  • Wash the solid product with cold ethanol to remove unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture).

  • Dry the purified product under vacuum.

  • Characterize the final compound using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).[5]

G cluster_synthesis Synthesis of N'-Substituted-2-amino-isonicotinic acid hydrazides start 2-Amino-isonicotinic acid hydrazide reflux Reflux in Ethanol start->reflux reagent Aldehyde/Ketone + Catalyst (Acetic Acid) reagent->reflux cool Cooling reflux->cool filter Filtration cool->filter purify Recrystallization filter->purify product N'-Substituted Hydrazone Product purify->product G cluster_workflow MAO Inhibition Assay Workflow prep Prepare Reagents (Enzyme, Substrate, Buffer, Compound) plate Add Buffer, Compound/Vehicle, and Enzyme to 96-well plate prep->plate preincubate Pre-incubate at 37°C plate->preincubate start_reaction Initiate Reaction with Substrate preincubate->start_reaction measure Measure Absorbance/Fluorescence start_reaction->measure analyze Calculate % Inhibition and IC50 measure->analyze

References

Troubleshooting & Optimization

Technical Support Center: Hydrazone Synthesis with 2-Amino-Isonicotinic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of hydrazones using 2-amino-isonicotinic acid hydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during this specific chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of hydrazones from this compound?

A1: The synthesis involves a condensation reaction between this compound and an aldehyde or a ketone. The hydrazide nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is typically followed by the elimination of a water molecule to form the hydrazone, which contains the characteristic C=N-NH functional group. The reaction is often catalyzed by a weak acid.

Q2: Why is the 2-amino group on the isonicotinic acid hydrazide a potential source of complications?

A2: The presence of the 2-amino group introduces a second nucleophilic site in the molecule. This can lead to a competing reaction where the amino group, instead of the hydrazide, reacts with the aldehyde or ketone to form a Schiff base (imine). This can result in a mixture of products and lower the yield of the desired hydrazone.

Q3: What are the most common solvents and catalysts used for this synthesis?

A3: Ethanol and methanol are the most frequently used solvents for this reaction.[1][2] A catalytic amount of a weak acid, such as glacial acetic acid or citric acid, is often added to facilitate the reaction.[1][3]

Q4: Are there alternative, "greener" synthesis methods available?

A4: Yes, mechanochemical (co-grinding of reactants) and microwave-assisted synthesis have been reported as efficient and environmentally friendly alternatives to conventional solution-based methods.[3][4] These methods can lead to shorter reaction times and higher yields.[4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete reaction.- Increase the reaction time or temperature. Refluxing for 2.5-4 hours is a common practice.[1][2] - Ensure the presence of an acid catalyst (e.g., a few drops of glacial acetic acid) to promote the reaction.[1] - For sterically hindered aldehydes or ketones, a stronger acid catalyst or higher temperatures may be necessary.
Reactant degradation.- Ensure the purity of the this compound and the carbonyl compound. - Avoid excessively high temperatures or prolonged reaction times that could lead to decomposition.
Formation of Multiple Products (as seen on TLC) Competing Schiff base formation at the 2-amino group.- Maintain a slightly acidic pH. The hydrazide is more nucleophilic than the aromatic amine under these conditions. - Consider protecting the 2-amino group prior to the condensation reaction, followed by deprotection.
Self-condensation of the aldehyde or ketone.- Add the aldehyde or ketone dropwise to the solution of the hydrazide to maintain a low concentration of the carbonyl compound.
Difficulty in Product Precipitation or Isolation High solubility of the product in the reaction solvent.- After the reaction is complete, try cooling the mixture in an ice bath to induce precipitation. - If the product is still soluble, carefully add a non-polar solvent (an "anti-solvent") like hexane or cold distilled water to promote precipitation.[1][2]
Product is an Oil or Gummy Solid Presence of impurities.- Purify the product by recrystallization from a suitable solvent or by column chromatography.[1]
The product may have a low melting point.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Inconsistent Spectroscopic Data (NMR, IR) Presence of unreacted starting materials or byproducts.- Ensure thorough purification of the product. Washing the precipitate with a cold solvent can help remove residual starting materials.[1]
Presence of geometric isomers (E/Z) around the C=N bond.- This is a common feature of hydrazones and can lead to the appearance of multiple sets of signals in the NMR spectrum. This is not necessarily an impurity.

Quantitative Data Summary

The following table summarizes typical reaction conditions for hydrazone synthesis with isonicotinic acid hydrazide and related compounds. Note that optimal conditions for this compound may vary.

HydrazideCarbonyl CompoundSolventCatalystTime (h)Temp. (°C)Yield (%)Reference
Isonicotinic hydrazideAlkoxy benzaldehydesEthanolAcetic acid2.5 - 3RefluxExcellent[1][2]
Isonicotinic hydrazideAromatic aldehydesEthanol-4110-120>95[5][6]
2- or 4-Aminobenzoic acid hydrazideDihydroxybenzaldehydesMethanol/Ethanol--Room Temp-[7]
Nicotinic hydrazideAryl estersEthanol-4Reflux71-79[8]

Experimental Protocols

Protocol 1: General Synthesis of Hydrazones from this compound
  • Dissolution: Dissolve this compound (1 mmol) in a suitable solvent (e.g., 10 mL of ethanol) in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Aldehyde/Ketone Addition: Add the corresponding aldehyde or ketone (1 mmol) to the solution. For reactive aldehydes, it may be beneficial to add it dropwise.

  • Reaction: Stir the reaction mixture and heat it to reflux for 2-4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, cool the flask in an ice bath.

  • Filtration and Washing: Collect the precipitate by filtration. Wash the solid product with a small amount of cold ethanol or distilled water to remove impurities.[1][2]

  • Drying: Dry the purified product in a desiccator or a vacuum oven.

Protocol 2: Characterization of the Synthesized Hydrazone
  • Melting Point: Determine the melting point of the dried product. A sharp melting point is indicative of high purity.

  • Infrared (IR) Spectroscopy: Acquire an IR spectrum of the product. Look for characteristic peaks: N-H stretching (around 3100-3300 cm⁻¹), C=O stretching (amide I, around 1650-1680 cm⁻¹), and C=N stretching (around 1590-1620 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve the product in a suitable deuterated solvent (e.g., DMSO-d₆). Characteristic signals include the amide N-H proton (often a broad singlet), the azomethine C-H proton (if applicable, typically a singlet), and aromatic protons.

    • ¹³C NMR: Acquire a ¹³C NMR spectrum. Look for the characteristic signals of the amide carbonyl carbon and the azomethine carbon.

  • Mass Spectrometry (MS): Determine the molecular weight of the product using a suitable mass spectrometry technique (e.g., ESI-MS) to confirm the expected molecular formula.

Visualizations

Diagrams of Experimental Workflows and Signaling Pathways

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization s1 Dissolve 2-amino-isonicotinic acid hydrazide in ethanol s2 Add aldehyde/ketone and acid catalyst s1->s2 s3 Reflux for 2-4 hours s2->s3 w1 Cool to room temperature s3->w1 w2 Filter the precipitate w1->w2 w3 Wash with cold solvent w2->w3 w4 Dry the product w3->w4 c1 Melting Point w4->c1 c2 IR Spectroscopy w4->c2 c3 NMR Spectroscopy w4->c3 c4 Mass Spectrometry w4->c4 final_product Pure Hydrazone c1->final_product c2->final_product c3->final_product c4->final_product

Caption: Experimental workflow for hydrazone synthesis and characterization.

hydrazone_formation reactants 2-Amino-isonicotinic acid hydrazide + Aldehyde/Ketone intermediate Tetrahedral Intermediate reactants->intermediate Nucleophilic Attack (Acid Catalyzed) product Hydrazone + H₂O intermediate->product Dehydration

Caption: General mechanism of hydrazone formation.

inhA_inhibition Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-peroxidase) in M. tuberculosis Isoniazid->KatG enters bacterium Activated_INH Activated Isoniazid (Isonicotinoyl radical) KatG->Activated_INH activates INH_NAD_Adduct INH-NAD Adduct Activated_INH->INH_NAD_Adduct forms adduct with NAD+ InhA InhA (Enoyl-ACP reductase) INH_NAD_Adduct->InhA inhibits FAS_II Fatty Acid Synthesis II (FAS-II) InhA->FAS_II is a key enzyme in Cell_Lysis Cell Lysis InhA->Cell_Lysis inhibition leads to Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Cell_Wall Bacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall

Caption: Antimicrobial signaling pathway of Isoniazid via InhA inhibition.[1]

References

Technical Support Center: Optimizing Condensation Reactions of 2-Amino-Isonicotinic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the condensation of 2-amino-isonicotinic acid hydrazide with aldehydes and ketones.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the condensation of this compound?

A1: The condensation reaction involves the nucleophilic addition of the terminal nitrogen atom of the hydrazide group of this compound to the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a Schiff base, specifically a hydrazone. The reaction is typically acid-catalyzed.

Q2: What are the common catalysts used for this reaction?

A2: Glacial acetic acid is a widely used catalyst for this type of condensation. Other acidic catalysts, such as citric acid (found in lemon juice), can also be employed. In some cases, the reaction can proceed without a catalyst, particularly with more reactive aldehydes or under forcing conditions like high temperature or microwave irradiation.

Q3: Which solvents are suitable for this reaction?

A3: Ethanol is the most commonly used solvent due to its ability to dissolve the reactants and its relatively low boiling point, which simplifies product isolation. For less reactive carbonyl compounds or to increase the reaction rate, higher boiling point solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be utilized, allowing for higher reaction temperatures.[1] Green chemistry approaches may use water or even solvent-free conditions.[2]

Q4: What is the typical reaction time and temperature?

A4: Reaction conditions can vary significantly. Conventional heating in ethanol with an acid catalyst may require several hours of reflux (around 78 °C).[3] Microwave-assisted synthesis can dramatically reduce the reaction time to a few minutes at temperatures around 85 °C.[2] Stirring at room temperature is also possible, though it may take longer to reach completion.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a simple and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials (this compound and the carbonyl compound), you can observe the consumption of reactants and the formation of the product. The reaction is considered complete when the limiting reactant spot disappears.

Q6: What are the common methods for purifying the resulting hydrazone?

A6: The most common purification method is recrystallization.[4] Ethanol is often a suitable solvent for recrystallization. If the product is insoluble in common solvents, dissolving it in a hot high-boiling solvent like DMF and allowing it to cool slowly can yield crystals.[4] Washing the crude product with a solvent in which the starting materials are soluble but the product is not can also be an effective purification step.[4]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Insufficient reaction time or temperature. 2. Inactive catalyst or no catalyst used. 3. Poor quality of starting materials. 4. The carbonyl compound is not reactive enough. 5. Product is soluble in the reaction solvent, leading to loss during workup.1. Increase the reaction time and/or temperature. Consider switching to a higher boiling point solvent like DMF.[1] 2. Add a few drops of glacial acetic acid as a catalyst.[3] 3. Check the purity of your this compound and the carbonyl compound. 4. For unreactive ketones, more forcing conditions (higher temperature, longer reaction time) may be necessary. 5. If the product is soluble, try precipitating it by adding a non-solvent (e.g., cold water) to the reaction mixture or remove the solvent under reduced pressure.
Presence of Starting Material in the Final Product 1. Incomplete reaction. 2. Inefficient purification.1. Extend the reaction time or increase the temperature to drive the reaction to completion. Monitor via TLC until the starting material is consumed.[4] 2. Recrystallize the product from a suitable solvent.[4] Alternatively, wash the crude product with a solvent that dissolves the starting materials but not the desired product.[4]
Formation of Multiple Products (Side Reactions) 1. The 2-amino group on the pyridine ring might react under certain conditions. 2. The formed hydrazone might react with another molecule of the carbonyl compound to form an azine. 3. Self-condensation of the carbonyl compound.1. Use milder reaction conditions (e.g., lower temperature, shorter reaction time). Avoid highly acidic or basic conditions that could promote side reactions of the amino group. 2. Use a stoichiometric amount (1:1) of the hydrazide and the carbonyl compound. 3. This is more common with aldehydes under basic conditions. Ensure your reaction conditions are acidic or neutral.
Product is an Oil or Difficult to Crystallize 1. Presence of impurities. 2. The product may have a low melting point.1. Purify the product using column chromatography. 2. Try to precipitate the product from a solution by adding a non-solvent. Trituration with a suitable solvent (e.g., hexane or ether) may induce crystallization.
Hydrolysis of the Product The hydrazone C=N bond is susceptible to hydrolysis, especially in the presence of acid and water.During workup and purification, minimize contact with acidic aqueous solutions. Ensure the final product is stored in a dry environment.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Isonicotinoyl Hydrazones (Analogous to this compound Derivatives)

Carbonyl CompoundMethodCatalystSolventTimeYield (%)Reference
BenzaldehydeStirringGlacial Acetic AcidEthanol120 min91.20[2]
BenzaldehydeSonicationGlacial Acetic AcidEthanol60 min93.40[2]
BenzaldehydeMicrowaveGlacial Acetic AcidEthanol6 min95.20[2]
SalicylaldehydeStirringGlacial Acetic AcidEthanol120 min95.00[2]
SalicylaldehydeSonicationGlacial Acetic AcidEthanol60 min95.60[2]
SalicylaldehydeMicrowaveGlacial Acetic AcidEthanol8 min96.88[2]
4-HydroxybenzaldehydeStirringGlacial Acetic AcidEthanol120 min88.82[2]
4-HydroxybenzaldehydeSonicationGlacial Acetic AcidEthanol80 min90.70[2]
4-HydroxybenzaldehydeMicrowaveGlacial Acetic AcidEthanol8 min91.28[2]

Note: The data presented is for isonicotinic acid hydrazide, a closely related compound. Similar trends in reaction efficiency are expected for this compound.

Experimental Protocols

Protocol 1: Conventional Synthesis of a Hydrazone Derivative

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the aldehyde or ketone (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Attach a condenser and heat the mixture to reflux for 2-6 hours.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If not, the volume of the solvent can be reduced using a rotary evaporator.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • If necessary, recrystallize the crude product from ethanol.

Protocol 2: Microwave-Assisted Synthesis of a Hydrazone Derivative

  • In a microwave-safe vessel, combine this compound (1 equivalent), the aldehyde or ketone (1 equivalent), and a few drops of glacial acetic acid in a minimal amount of ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 85-100 °C) for 5-15 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • The product will likely precipitate. Collect the solid by filtration.

  • Wash the product with cold ethanol and dry.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Purification 2-amino-isonicotinic_acid_hydrazide 2-Amino-isonicotinic Acid Hydrazide mixing Mixing 2-amino-isonicotinic_acid_hydrazide->mixing carbonyl_compound Aldehyde or Ketone carbonyl_compound->mixing solvent Solvent (e.g., Ethanol) solvent->mixing catalyst Catalyst (e.g., Acetic Acid) catalyst->mixing heating Heating (Conventional or Microwave) mixing->heating monitoring Monitoring (TLC) heating->monitoring Periodically monitoring->heating Incomplete cooling Cooling / Precipitation monitoring->cooling Complete filtration Filtration cooling->filtration washing Washing filtration->washing drying Drying washing->drying purification Recrystallization (if needed) drying->purification final_product Pure Hydrazone Product drying->final_product If pure purification->final_product

Caption: Experimental workflow for the synthesis of hydrazones.

troubleshooting_logic start Low / No Yield check_conditions Check Reaction Conditions (Time, Temp, Catalyst) start->check_conditions check_reagents Verify Reagent Purity start->check_reagents optimize Optimize Conditions (Increase Time/Temp, Add Catalyst) check_conditions->optimize purify_reagents Purify/Replace Reagents check_reagents->purify_reagents success Improved Yield optimize->success purify_reagents->success

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Purification of 2-Amino-Isonicotinic Acid Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-amino-isonicotinic acid hydrazide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound derivatives?

The most common and effective purification techniques for this compound derivatives are recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the purity of the crude product, the quantity of material to be purified, and the physicochemical properties of the specific derivative, such as its polarity and solubility.

Q2: What are the typical impurities I might encounter in my crude product?

Common impurities in the synthesis of hydrazide compounds include unreacted starting materials like esters or acyl chlorides, excess hydrazine hydrate, and byproducts from side reactions.[1] Depending on the reaction conditions, the formation of hydrazones or symmetrically di-substituted hydrazides is also possible.

Troubleshooting Guides

Recrystallization

Q: My compound is not dissolving in the chosen recrystallization solvent, even with heating. What should I do?

A: This indicates that the solvent is not suitable for your compound. You can try a more polar solvent or a mixed solvent system. For polar compounds like this compound derivatives, solvents like ethanol, methanol, or mixtures with water are often effective.[1]

Q: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?

A: "Oiling out" occurs when the compound precipitates as a liquid phase. This can sometimes be resolved by using a larger volume of the solvent to ensure the compound remains dissolved at the higher temperature, or by switching to a different solvent system altogether.[1]

Q: No crystals are forming even after the solution has cooled to room temperature. What steps can I take to induce crystallization?

A: If crystals do not form, the solution may not be sufficiently supersaturated. You can try the following techniques to induce crystallization:

  • Seeding: Add a pure crystal of the compound to the solution to act as a nucleus for crystal growth.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can serve as nucleation sites.

  • Solvent Evaporation: Slowly evaporate some of the solvent to increase the concentration of your compound.[1]

Column Chromatography

Q: My highly polar this compound derivative is sticking to the silica gel and won't elute, even with a high concentration of polar solvent.

A: For very polar compounds, standard silica gel chromatography can be challenging. Here are a few strategies to overcome this:

  • Use a more polar mobile phase: A common mobile phase for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). You can increase the proportion of methanol. For very basic compounds, adding a small amount of triethylamine (e.g., 1%) to the eluent can help to reduce tailing and improve elution.

  • Switch to a different stationary phase: Consider using alumina, which is a more basic stationary phase and can be better suited for the purification of basic compounds. Alternatively, reverse-phase chromatography on a C18-functionalized silica gel is a powerful technique for purifying polar compounds.

Q: My compound appears to be decomposing on the silica gel column. How can I confirm this and what can I do about it?

A: To check for decomposition on silica gel, you can perform a simple test. Spot your compound on a TLC plate, and then spot it again on the same plate but with a small amount of silica gel on top of the spot. After eluting the plate, if you see new spots or significant streaking from the spot with silica, your compound is likely unstable on silica. In this case, you can try deactivating the silica gel by treating it with a base like triethylamine before packing the column. Alternatively, using a less acidic stationary phase like alumina or florisil may be a better option.

Quantitative Data Summary

The following table summarizes typical yields and purity data for hydrazide derivatives after purification. Note that yields can be highly dependent on the specific derivative and the efficiency of the preceding synthesis steps.

Compound TypePurification MethodYield (%)Purity (%)Reference
Betaine hydrazide hydrochlorideRecrystallization66-78N/A[1]
2-methyl-3-(N-piperidyl)propionic acid hydrazideColumn Chromatography95N/A[1]
2-Methyl-3-(N-morpholyl)propionic acid hydrazideColumn Chromatography80N/A[1]
Various Hydrazide DerivativesRecrystallization or Column Chromatography26-98N/A[2]
Mannose-hydrazideN/AN/A≥95[3]

Detailed Experimental Protocols

Protocol 1: Recrystallization of a this compound Derivative
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, water, or mixtures) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely. Gentle heating and stirring can aid dissolution.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a heated funnel to remove them.[1]

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.[1]

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.[1]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature to remove any residual solvent.[1]

Protocol 2: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of n-hexane and ethyl acetate, or dichloromethane and methanol).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed stationary phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel column.

  • Elution: Pass the eluent through the column. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to separate compounds with different polarities.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 3: Preparative HPLC
  • Method Development: Develop an analytical HPLC method to achieve good separation of the target compound from its impurities. A C18 column is often suitable for these polar compounds. A good starting mobile phase could be a gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).[1]

  • Scale-Up: Scale up the analytical method to a preparative scale by increasing the column size, flow rate, and injection volume. The goal is to maximize the amount of compound that can be loaded onto the column per injection while maintaining adequate separation.

  • Fraction Collection: Use an automated fraction collector to collect the eluent corresponding to the peak of the pure compound.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvents, often by lyophilization (freeze-drying) if the solvents are water and acetonitrile, to obtain the purified solid.

Visualizations

experimental_workflow_purification cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_product Final Product start Crude 2-Amino-Isonicotinic Acid Hydrazide Derivative recrystallization Recrystallization start->recrystallization Choose Method column_chrom Column Chromatography start->column_chrom Choose Method prep_hplc Preparative HPLC start->prep_hplc Choose Method tlc TLC recrystallization->tlc Check Purity column_chrom->tlc Monitor Fractions hplc_analysis Analytical HPLC prep_hplc->hplc_analysis Analyze Fractions pure_product Pure Product tlc->pure_product hplc_analysis->pure_product nmr NMR Spectroscopy pure_product->nmr Characterize

Caption: General experimental workflow for the purification of this compound derivatives.

troubleshooting_recrystallization start Start Recrystallization dissolve Dissolve crude product in hot solvent start->dissolve cool Cool the solution dissolve->cool oiling_out Compound 'oils out'? cool->oiling_out crystals Crystals form? collect Collect crystals crystals->collect Yes troubleshoot_no_crystals Induce crystallization: - Seed - Scratch - Evaporate solvent crystals->troubleshoot_no_crystals No oiling_out->crystals No troubleshoot_oiling Use more solvent or change solvent system oiling_out->troubleshoot_oiling Yes troubleshoot_no_crystals->cool troubleshoot_oiling->dissolve

Caption: Troubleshooting guide for common issues during recrystallization.

troubleshooting_column_chromatography start Start Column Chromatography load Load sample onto silica gel column start->load elute Elute with solvent system load->elute compound_moves Compound elutes? elute->compound_moves troubleshoot_no_elution Increase eluent polarity (e.g., more MeOH). Add triethylamine for basic compounds. compound_moves->troubleshoot_no_elution No decomposition Decomposition on column? compound_moves->decomposition Yes pure_fractions Collect pure fractions troubleshoot_no_elution->elute decomposition->pure_fractions No troubleshoot_decomposition Use deactivated silica, alumina, or reverse-phase. decomposition->troubleshoot_decomposition Yes troubleshoot_decomposition->start

Caption: Troubleshooting guide for column chromatography of polar hydrazide derivatives.

References

Stability issues and degradation of 2-amino-isonicotinic acid hydrazide in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-amino-isonicotinic acid hydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing signs of degradation. What are the likely causes?

A1: Degradation of this compound in solution is most commonly caused by hydrolysis, oxidation, or photodegradation. The hydrazide functional group is susceptible to cleavage, particularly under acidic or basic conditions. The presence of oxidizing agents, exposure to light, and elevated temperatures can also accelerate degradation.

Q2: What is the primary degradation pathway for hydrazides like this compound in aqueous solutions?

A2: The primary degradation pathway is typically hydrolysis of the hydrazide bond. This reaction is often catalyzed by acids or bases and results in the formation of 2-amino-isonicotinic acid and hydrazine. Other potential degradation pathways include oxidation of the hydrazide or amino group and photolytic decomposition upon exposure to UV or visible light.

Q3: How does pH affect the stability of this compound in solution?

A3: The stability of hydrazides is highly dependent on pH. Generally, hydrazides exhibit increased stability in neutral solutions (pH ~7).[1] Both acidic and alkaline conditions can catalyze the hydrolysis of the hydrazide bond.[2][3] It is recommended to maintain solutions at or near neutral pH to minimize degradation.

Q4: Are there recommended storage conditions for solutions of this compound?

A4: To ensure the stability of your this compound solutions, we recommend the following storage conditions:

  • Temperature: Store solutions at 2-8°C to slow down the rate of chemical degradation.[4]

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil to prevent photodegradation.[4]

  • pH: Prepare and store the solution in a buffered system at or near neutral pH.

  • Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected loss of compound potency or concentration. Hydrolysis of the hydrazide.Buffer the solution to a neutral pH. Store at a lower temperature (2-8°C). Prepare fresh solutions before use.
Oxidation.Use deoxygenated solvents. Store the solution under an inert atmosphere. Avoid the presence of metal ions which can catalyze oxidation.
Change in solution color (e.g., yellowing). Photodegradation or formation of colored degradation products.Protect the solution from light at all times. Analyze the solution for the presence of degradation products using techniques like HPLC-UV or LC-MS.
Precipitate formation in the solution. Poor solubility at the storage temperature or pH. Formation of insoluble degradation products.Confirm the solubility of the compound in your chosen solvent system at the storage temperature. Analyze the precipitate to determine its identity.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[5][6]

  • Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at a controlled temperature (e.g., 60°C).

  • Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at a controlled temperature (e.g., 60°C).

  • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Heat a solid sample or a solution of the compound at an elevated temperature (e.g., 80°C).

  • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[7] A dark control should be run in parallel.

Samples should be taken at various time points and analyzed by a stability-indicating method, such as HPLC, to determine the extent of degradation and to profile the degradation products.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Analysis

A reverse-phase HPLC method is commonly used to separate the parent compound from its degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength where the compound and its potential degradation products have significant absorbance.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This is a general starting point; method development and validation are necessary for specific applications.

Visualizations

cluster_conditions Stress Conditions cluster_compound cluster_products Potential Degradation Products Acid Acidic pH Compound 2-Amino-Isonicotinic Acid Hydrazide Acid->Compound Hydrolysis Base Basic pH Base->Compound Hydrolysis Oxidant Oxidizing Agent Oxidant->Compound Oxidation Light Light (UV/Vis) Light->Compound Photodegradation Heat Heat Heat->Compound Thermal Degradation HydrolysisProduct 2-Amino-Isonicotinic Acid + Hydrazine Compound->HydrolysisProduct Hydrolysis OxidationProducts Oxidized Derivatives Compound->OxidationProducts Oxidation Photoproducts Photolytic Products Compound->Photoproducts Photodegradation

Caption: Potential degradation pathways for this compound.

start Prepare Solution of This compound stress Expose to Stress Conditions (pH, Temp, Light, Oxidant) start->stress sample Collect Samples at Defined Time Intervals stress->sample analyze Analyze by Stability-Indicating Method (e.g., HPLC) sample->analyze quantify Quantify Parent Compound and Degradation Products analyze->quantify pathway Identify Degradation Products and Elucidate Pathways quantify->pathway end Determine Stability Profile pathway->end

Caption: Experimental workflow for a forced degradation study.

action action issue issue issue_start Observed Degradation of Compound check_ph Is the solution pH neutral? issue_start->check_ph check_light Is the solution protected from light? check_ph->check_light Yes action_ph Buffer solution to pH ~7 check_ph->action_ph No check_temp Is the solution stored at 2-8°C? check_light->check_temp Yes action_light Store in amber vial or wrap in foil check_light->action_light No check_oxygen Is the solution protected from oxygen? check_temp->check_oxygen Yes action_temp Refrigerate the solution check_temp->action_temp No action_oxygen Use deoxygenated solvent / inert atmosphere check_oxygen->action_oxygen No action_retest Re-analyze sample check_oxygen->action_retest Yes action_ph->check_light action_light->check_temp action_temp->check_oxygen action_oxygen->action_retest

Caption: Troubleshooting logic for solution instability.

References

Side reactions of the amino group in 2-amino-isonicotinic acid hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-amino-isonicotinic acid hydrazide. The information focuses on potential side reactions involving the 2-amino group and offers guidance on how to mitigate these issues during experiments.

Troubleshooting Guides

Issue 1: Acylation Reactions - Formation of Di-acylated Byproduct

Question: During the acylation of the 2-amino group of this compound, I am observing a significant amount of a di-acylated byproduct. How can I minimize its formation?

Answer:

The formation of a di-acylated byproduct, where the acyl group attaches to both the amino group and one of the hydrazide nitrogens, is a common side reaction. The reactivity of the hydrazide group can sometimes compete with the amino group. Here are some strategies to favor mono-acylation at the 2-amino position:

  • Control of Stoichiometry: Use a strict 1:1 molar ratio of the acylating agent to this compound. An excess of the acylating agent will significantly increase the likelihood of di-acylation.

  • Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0-25°C). Higher temperatures can provide the activation energy needed for the less reactive sites to participate in the reaction.

  • Choice of Base: The choice of base can influence the selectivity. A bulky, non-nucleophilic base may preferentially deprotonate the more accessible 2-amino group. In contrast, a stronger, less hindered base might lead to the deprotonation of the hydrazide nitrogen as well, promoting di-acylation.[1][2]

  • Slow Addition: Add the acylating agent dropwise to the reaction mixture over an extended period. This helps to maintain a low concentration of the acylating agent at any given time, favoring reaction at the more reactive site.

Experimental Protocol: Mono-N-acetylation of 2-Aminopyridine (Model Compound)

This protocol for a model compound can be adapted for this compound with careful optimization.

Materials:

  • 2-Aminopyridine

  • Acetic anhydride

  • Pyridine (as solvent and base)

  • Ice bath

  • Stirring apparatus

Procedure:

  • Dissolve 2-aminopyridine in pyridine in a round-bottom flask.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add one equivalent of acetic anhydride to the solution while stirring.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).

Data on Di-acylation of 2-Aminopyrimidines (Analogous System) [1][2]

BaseMolar Equivalents of Acyl ChlorideSolventTemperature (°C)Mono-acylation Yield (%)Di-acylation Yield (%)
Triethylamine2.2DichloromethaneRefluxLowHigh
Pyridine1.1PyridineRoom TempHighLow

Logical Workflow for Minimizing Di-acylation

start Start: Di-acylation observed step1 Reduce Acylating Agent to 1.05 eq. start->step1 step2 Lower Reaction Temperature to 0-5 °C step1->step2 step3 Use a Bulky, Non-nucleophilic Base step2->step3 step4 Slow, Dropwise Addition of Acylating Agent step3->step4 end End: Mono-acylation Favored step4->end start This compound + Alkyl Halide product Desired Mono-alkylated Product start->product side1 Di-alkylated Product (Over-alkylation) start->side1 side2 Pyridinium Salt (Ring N-alkylation) start->side2 start 2-Amino-Isonicotinic Acid Hydrazide diazonium Unstable 2-Pyridyldiazonium Salt start->diazonium NaNO2, H+ hydrolysis 2-Hydroxy-Isonicotinic Acid Hydrazide (Side Product) diazonium->hydrolysis H2O (Hydrolysis) coupling Desired Coupling Product diazonium->coupling Coupling Partner

References

Technical Support Center: Synthesis of 2-Amino-Isonicotinic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-amino-isonicotinic acid hydrazide reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Question: Why is the yield of my this compound reaction consistently low?

Answer:

Low yields in the synthesis of this compound can stem from several factors, from the quality of starting materials to the reaction conditions. Here are some potential causes and troubleshooting steps:

  • Incomplete Reaction: The conversion of the starting material, often a 2-substituted isonicotinic acid ester or the acid itself, to the hydrazide may be incomplete.

    • Solution: Increase the reaction time or temperature. For instance, when synthesizing hydrazides from esters with hydrazine hydrate, refluxing for an extended period (e.g., 4-5 hours) can drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material.

  • Suboptimal Temperature: The reaction temperature might not be optimal for the specific substrate and solvent system used.

    • Solution: For the hydrazinolysis of an ester, refluxing at a temperature between 100 to 120°C is often effective.[1] However, for the reduction of a nitro group to an amine, different temperature controls might be necessary to avoid side reactions.

  • Poor Quality of Reagents: The purity of the starting materials, particularly the hydrazine hydrate, can significantly impact the yield.

    • Solution: Use freshly opened or properly stored hydrazine hydrate. The concentration of the hydrazine hydrate solution (e.g., 85% or 100%) should be accurately known.[1][2] Ensure the starting 2-substituted isonicotinic acid derivative is pure.

  • Side Reactions: The formation of byproducts can consume the starting material or the desired product. For instance, the amino group can react with other electrophiles present in the reaction mixture.

    • Solution: Optimize the reaction conditions to minimize side reactions. This could involve adjusting the temperature, reaction time, or the order of reagent addition. In some cases, protecting the amino group might be necessary, although this adds extra steps to the synthesis.

  • Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction, washing, and recrystallization steps.

    • Solution: Optimize the purification process. When recrystallizing, choose a solvent system that provides good recovery. For this compound, solvents like benzene or ethanol have been used.[2] Minimize the number of transfer steps and ensure efficient extraction of the product from the aqueous layer if applicable.

Question: My final product is impure. What are the likely impurities and how can I remove them?

Answer:

Impurities in the final product can be unreacted starting materials, intermediates, or byproducts from side reactions.

  • Common Impurities:

    • Unreacted Starting Material: Unconverted 2-substituted isonicotinic acid or its ester.

    • Intermediates: In a multi-step synthesis, such as the reduction of a nitro group, the nitroso or hydroxylamine intermediates might be present.

    • Oxidation Products: The amino group is susceptible to oxidation, which can lead to colored impurities.

    • Di-acylated Hydrazine: Hydrazine can potentially react with two molecules of the isonicotinic acid derivative.

  • Purification Strategies:

    • Recrystallization: This is the most common method for purifying solid products. The choice of solvent is crucial. Ethanol and benzene have been reported for the recrystallization of similar compounds.[2]

    • Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography can be employed. The appropriate eluent system needs to be determined, often starting with a non-polar solvent and gradually increasing the polarity.

    • Washing: Washing the crude product with a suitable solvent can remove some impurities. For example, washing with cold water or a non-polar solvent can remove highly polar or non-polar impurities, respectively.

Frequently Asked Questions (FAQs)

Q1: What is a typical reaction pathway for the synthesis of this compound?

A1: A common pathway involves the synthesis of 2-nitroisonicotinic acid, followed by its conversion to the corresponding hydrazide, and finally, the reduction of the nitro group to an amino group. An alternative is to start from 2-amino-4-methylpyridine, oxidize it to 2-amino-isonicotinic acid, and then convert it to the hydrazide. A simplified representation of the first pathway is shown below.

Reaction_Pathway A 2-Nitro-isonicotinic acid B 2-Nitro-isonicotinic acid ester A->B Esterification (e.g., SOCl2, ROH) C 2-Nitro-isonicotinic acid hydrazide B->C Hydrazinolysis (NH2NH2·H2O) D This compound C->D Reduction (e.g., H2/Pd-C, SnCl2)

A simplified reaction pathway for the synthesis of this compound.

Q2: What are the critical reaction parameters that I should control to maximize the yield?

A2: To maximize the yield, you should focus on controlling the following parameters:

  • Stoichiometry of Reactants: The molar ratio of the reactants is crucial. For the hydrazinolysis step, using a slight excess of hydrazine hydrate can help drive the reaction to completion.

  • Reaction Temperature: The temperature should be carefully controlled to ensure a reasonable reaction rate without promoting side reactions or decomposition of the product.

  • Reaction Time: The reaction should be allowed to proceed to completion, which can be monitored by TLC. Insufficient reaction time will result in a lower yield.

  • Solvent: The choice of solvent can affect the solubility of the reactants and the reaction rate. Alcohols like methanol or ethanol are commonly used for hydrazinolysis.[1]

  • pH: For certain steps, such as the reduction of a nitro group, the pH of the reaction mixture can be critical.

Logical_Relationship Yield Yield of 2-Amino-isonicotinic acid hydrazide Temp Reaction Temperature Temp->Yield Time Reaction Time Time->Yield Stoich Stoichiometry Stoich->Yield Solvent Solvent Purity Solvent->Yield Purity Reagent Purity Purity->Yield

Key parameters influencing the yield of the reaction.

Q3: Is there a general troubleshooting workflow I can follow when I encounter problems?

A3: Yes, a systematic approach can help you identify and resolve issues efficiently. The following workflow is recommended:

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Impurities) Check_Reagents Verify Purity and Stoichiometry of Starting Materials Start->Check_Reagents Analyze_Reaction Analyze Reaction Conditions (Temperature, Time, Solvent) Check_Reagents->Analyze_Reaction Monitor_Progress Monitor Reaction Progress by TLC Analyze_Reaction->Monitor_Progress Workup_Purification Evaluate Work-up and Purification Procedures Monitor_Progress->Workup_Purification Characterize_Product Characterize Product and Identify Impurities (NMR, MS) Workup_Purification->Characterize_Product Optimize Optimize Conditions Based on Findings Characterize_Product->Optimize Optimize->Start Re-run Experiment

A systematic workflow for troubleshooting synthesis issues.

Data Presentation

The following table summarizes reaction conditions and yields reported in the literature for the synthesis of isonicotinic acid hydrazide and its derivatives. This data can serve as a benchmark for your experiments.

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)Reference
IsonicotinamideHydrazine hydrate (100%)Methyl alcohol1104>95[1]
2-Nitroisonicotinic acid ester85% Hydrazine hydrateEthanolReflux167[2]
DTPA anhydride and INHTriethylamineDMF (anhyd.)-2482[3]

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline based on established chemical principles and may require optimization for specific laboratory conditions.

Step 1: Synthesis of 2-Nitroisonicotinic Acid Hydrazide [2]

  • Dissolve the starting 2-nitroisonicotinic acid ester in ethanol.

  • Add 85% hydrazine hydrate to the solution. Crystals may begin to form after a short period.

  • Heat the mixture under reflux for 1 hour.

  • After cooling, filter the crystalline product.

  • Wash the crystals with a small amount of cold ethanol and dry them. A yield of approximately 67% can be expected.[2]

Step 2: Reduction of 2-Nitroisonicotinic Acid Hydrazide to this compound

Note: The literature found does not provide a specific protocol for this reduction step. The following is a general procedure for nitro group reduction that would need to be adapted and optimized.

  • Dissolve the 2-nitroisonicotinic acid hydrazide in a suitable solvent (e.g., ethanol, acetic acid).

  • Add a reducing agent. Common choices include:

    • Catalytic Hydrogenation: Use a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.

    • Metal-based Reduction: Use a metal like tin (Sn) or iron (Fe) in the presence of an acid (e.g., HCl), or stannous chloride (SnCl₂).

  • Control the reaction temperature, as many reductions are exothermic. Cooling might be necessary.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, the work-up procedure will depend on the reducing agent used.

    • For catalytic hydrogenation, filter off the catalyst.

    • For metal-based reductions, the reaction mixture is typically basified to precipitate metal hydroxides, which are then filtered off. The product is then extracted from the filtrate.

  • Purify the crude product by recrystallization from a suitable solvent.

References

Technical Support Center: Overcoming Poor Solubility of 2-Amino-Isonicotinic Acid Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of 2-amino-isonicotinic acid hydrazide derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is poorly soluble in aqueous solutions. What are the initial steps I should take?

A1: Poor aqueous solubility is a common challenge for many organic compounds. Initial steps to address this issue include:

  • pH Adjustment: Given that this compound derivatives are basic (predicted pKa of the parent compound is ~11.23), decreasing the pH of the solution to the acidic range can significantly improve solubility by forming a more soluble salt.

  • Co-solvent Systems: Employing a water-miscible organic co-solvent can increase the solubility of your compound. Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG).

  • Particle Size Reduction: If you are working with a solid form of the compound, reducing the particle size through techniques like micronization can increase the surface area available for dissolution, thereby improving the dissolution rate.

Q2: I am observing precipitation when I dilute my DMSO stock solution of the compound with an aqueous buffer. What is causing this and how can I prevent it?

A2: This phenomenon is known as antisolvent precipitation. Your compound is soluble in the organic stock solution (e.g., DMSO), but when this is diluted into an aqueous buffer (the antisolvent), the compound's solubility decreases dramatically, causing it to precipitate out of the solution.

To prevent this, you can try the following:

  • Optimize the Co-solvent Concentration: Determine the highest concentration of the organic co-solvent that is tolerated in your experiment and does not cause precipitation upon dilution.

  • Use a Surfactant: Adding a small amount of a biocompatible surfactant to the aqueous buffer can help to keep the compound solubilized by forming micelles.

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with increased aqueous solubility.

Q3: Are there more advanced techniques to improve the solubility and bioavailability of my this compound derivative for in vivo studies?

A3: Yes, for more challenging solubility issues, especially for in vivo applications, you can explore the following formulation strategies:

  • Solid Dispersions: This involves dispersing the drug in a solid matrix, often a polymer, to create an amorphous solid dispersion. This can significantly enhance the dissolution rate and apparent solubility.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can dramatically increase the surface area and saturation solubility.

  • Lipid-Based Formulations: If your derivative has lipophilic properties, formulating it in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve its absorption and bioavailability.

  • Prodrug Approach: Chemical modification of the derivative to create a more soluble prodrug that is converted to the active compound in vivo can be a viable strategy.

Troubleshooting Guides

Guide 1: pH Adjustment for Solubility Enhancement

Issue: Poor aqueous solubility of a this compound derivative.

Troubleshooting Steps:

  • Determine the pKa: If not known, determine the pKa of your specific derivative experimentally or through computational prediction. The 2-amino-pyridine moiety confers basic properties.

  • Prepare a pH-Solubility Profile:

    • Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8).

    • Add an excess amount of your compound to each buffer.

    • Equilibrate the samples (e.g., by shaking at a constant temperature for 24-48 hours).

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Select the Optimal pH: Based on the pH-solubility profile, select a pH at which the compound exhibits the desired solubility and is stable.

Guide 2: Co-solvent Selection and Optimization

Issue: Precipitation of the compound upon dilution of an organic stock solution into an aqueous medium.

Troubleshooting Steps:

  • Screen Different Co-solvents: Test the solubility of your compound in various water-miscible organic solvents such as DMSO, ethanol, propylene glycol, and PEG 400.

  • Determine the Required Co-solvent Concentration:

    • Prepare a series of solutions with varying concentrations of the selected co-solvent in your aqueous buffer.

    • Add your compound at the desired final concentration to each co-solvent/buffer mixture.

    • Observe for any precipitation over a relevant timeframe.

  • Consider Biocompatibility: For biological experiments, ensure that the final concentration of the chosen co-solvent is non-toxic to your system.

Data Presentation

Table 1: Illustrative Solubility of a Hypothetical this compound Derivative in Various Solvents.

Solvent SystemIllustrative Solubility (µg/mL)
Water (pH 7.4)< 1
0.1 M HCl (pH 1)500 - 1000
Ethanol2000 - 5000
DMSO> 10000
10% DMSO in Water10 - 50
2% Polysorbate 80 in Water50 - 100

Note: The values in this table are for illustrative purposes and should be determined experimentally for your specific derivative.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Wet Milling
  • Preparation of the Slurry: Disperse the this compound derivative in an aqueous solution containing a stabilizer (e.g., a combination of a polymer like hydroxypropyl methylcellulose and a surfactant like sodium dodecyl sulfate).

  • Milling: Introduce the slurry and milling media (e.g., yttria-stabilized zirconium oxide beads) into a milling chamber.

  • Particle Size Reduction: Mill the suspension at a high speed for a sufficient duration to achieve the desired particle size. Monitor the particle size periodically using a technique like dynamic light scattering (DLS).

  • Separation: Separate the nanosuspension from the milling media.

  • Characterization: Characterize the final nanosuspension for particle size distribution, zeta potential, and drug content.

Protocol 2: Formulation of a Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve both the this compound derivative and a carrier polymer (e.g., polyvinylpyrrolidone K30) in a common volatile solvent (e.g., a mixture of dichloromethane and methanol).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will result in the formation of a solid film on the flask wall.

  • Drying: Further dry the solid film under vacuum to remove any residual solvent.

  • Milling and Sieving: Scrape the dried film, and mill it into a fine powder. Sieve the powder to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for its amorphous nature (using techniques like X-ray powder diffraction and differential scanning calorimetry), drug content, and dissolution rate.

Visualizations

Solubility_Troubleshooting_Workflow start Poor Aqueous Solubility of This compound Derivative check_pKa Is the compound basic? (Check pKa) start->check_pKa ph_adjustment pH Adjustment (Acidic pH) check_pKa->ph_adjustment Yes co_solvent Co-solvent System (e.g., DMSO, Ethanol) check_pKa->co_solvent No/Insufficient precipitation Precipitation upon dilution? ph_adjustment->precipitation co_solvent->precipitation surfactant Add Surfactant precipitation->surfactant Yes cyclodextrin Use Cyclodextrins precipitation->cyclodextrin Yes advanced_formulation Advanced Formulation Strategies precipitation->advanced_formulation Persistent end Solubility and Stability Achieved precipitation->end No surfactant->end cyclodextrin->end solid_dispersion Solid Dispersion advanced_formulation->solid_dispersion nanosuspension Nanosuspension advanced_formulation->nanosuspension lipid_based Lipid-Based Formulation advanced_formulation->lipid_based solid_dispersion->end nanosuspension->end lipid_based->end

Caption: Decision workflow for troubleshooting poor solubility.

Experimental_Workflow start Start: Poorly Soluble Derivative physchem Physicochemical Characterization (pKa, LogP, m.p.) start->physchem formulation_strategy Select Formulation Strategy physchem->formulation_strategy ph_adjust pH Adjustment formulation_strategy->ph_adjust cosolvent Co-solvency formulation_strategy->cosolvent solid_disp Solid Dispersion formulation_strategy->solid_disp nanosusp Nanosuspension formulation_strategy->nanosusp formulation_dev Formulation Development & Optimization ph_adjust->formulation_dev cosolvent->formulation_dev solid_disp->formulation_dev nanosusp->formulation_dev characterization Characterization (Solubility, Stability, Dissolution) formulation_dev->characterization end End: Optimized Formulation characterization->end

Caption: General experimental workflow for formulation development.

Preventing the formation of byproducts in 2-amino-isonicotinic acid hydrazide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-isonicotinic acid hydrazide. Our aim is to help you identify and prevent the formation of byproducts, thereby improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective route involves a multi-step synthesis starting from 2-amino-4-methylpyridine. This pathway includes oxidation of the methyl group, nitration, esterification, hydrazinolysis, and a final reduction of the nitro group.

Q2: What are the potential major byproducts in this synthesis?

Potential byproducts can arise at various stages of the synthesis. These may include:

  • Incomplete oxidation products: Unreacted 2-amino-4-methylpyridine or intermediate aldehydes.

  • Over-oxidation products: Degradation of the pyridine ring under harsh oxidation conditions.

  • Dihydrazide formation: Reaction of two molecules of the ester with one molecule of hydrazine.

  • Incomplete reduction: Residual 2-nitro-isonicotinic acid hydrazide in the final product.

  • Unreacted starting materials: Carry-over of starting materials from any of the steps.

Q3: How can I monitor the progress of the reaction to minimize byproduct formation?

Thin-layer chromatography (TLC) is a crucial technique for monitoring the reaction at each step. By comparing the reaction mixture to the starting material and a pure standard of the desired product (if available), you can determine the reaction's completion and identify the presence of major impurities.

Q4: What are the recommended purification methods for the final product?

Recrystallization is a common and effective method for purifying this compound. The choice of solvent is critical and should be determined experimentally to ensure high recovery of the pure product while leaving impurities in the mother liquor.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction in one or more steps.Monitor each step by TLC to ensure complete conversion before proceeding. Optimize reaction times and temperatures.
Loss of product during work-up and purification.Use appropriate extraction solvents and minimize the number of transfer steps. Optimize recrystallization conditions to maximize crystal recovery.
Presence of Impurities in the Final Product (as seen on TLC/NMR) Incomplete oxidation of the methyl group.Ensure sufficient oxidizing agent is used and that the reaction goes to completion.
Formation of dihydrazide byproduct during hydrazinolysis.Control the stoichiometry of hydrazine hydrate. A slight excess is needed, but a large excess can promote dihydrazide formation. Monitor the reaction closely by TLC.
Incomplete reduction of the nitro group.Ensure the reducing agent is active and used in sufficient quantity. Extend the reaction time or consider a more potent reducing agent if necessary.
Difficulty in Isolating the Product Product is too soluble in the recrystallization solvent.Experiment with different solvent systems, including mixtures, to find one where the product has low solubility at low temperatures and high solubility at high temperatures.
Product precipitates as an oil instead of crystals.Try adding a co-solvent or cooling the solution more slowly. Scratching the inside of the flask can also induce crystallization.

Experimental Protocols

A general experimental protocol for the synthesis of this compound is outlined below. Note that specific quantities and reaction conditions may require optimization.

Step 1: Synthesis of 2-Nitro-isonicotinic Acid

This step typically involves the oxidation of 2-amino-4-methylpyridine to 2-nitro-4-methylpyridine, followed by oxidation of the methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

Step 2: Esterification of 2-Nitro-isonicotinic Acid

The 2-nitro-isonicotinic acid is converted to its corresponding methyl or ethyl ester using an alcohol (methanol or ethanol) in the presence of an acid catalyst (e.g., sulfuric acid).

Step 3: Synthesis of 2-Nitro-isonicotinic Acid Hydrazide

The ester from the previous step is reacted with hydrazine hydrate.

  • Methodology: Dissolve the methyl 2-nitroisonicotinate in ethanol. Add hydrazine hydrate (85% solution in water) and heat the mixture to reflux. After allowing the solution to cool, the crystalline product, 2-nitro-isonicotinic acid hydrazide, will precipitate. The crystals can then be collected by filtration.[1]

Step 4: Reduction of 2-Nitro-isonicotinic Acid Hydrazide to this compound

The final step is the reduction of the nitro group to an amino group.

  • Methodology: A common method for this reduction is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent like ethanol under a hydrogen atmosphere.

Data Presentation

The following table summarizes typical reaction parameters that can be optimized to minimize byproduct formation.

Reaction Step Parameter Typical Range Effect on Byproduct Formation
Hydrazinolysis Molar ratio of Ester:Hydrazine Hydrate1:1 to 1:1.5A higher ratio of hydrazine can increase the rate but may also lead to the formation of dihydrazide byproducts.
Reaction TemperatureRoom Temperature to RefluxHigher temperatures can speed up the reaction but may also promote side reactions.
Reaction Time1 to 24 hoursInsufficient time leads to incomplete conversion, while prolonged times can lead to degradation or byproduct formation.
Reduction Catalyst Loading (e.g., % Pd/C)5 to 10 mol%Lower catalyst loading may lead to incomplete reduction.
Hydrogen Pressure1 to 5 atmHigher pressure can increase the reaction rate but requires specialized equipment.
Reaction TemperatureRoom Temperature to 50°CHigher temperatures can accelerate the reaction but may also lead to side reactions.

Visualizations

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

SynthesisWorkflow Start 2-Amino-4-methylpyridine Step1 Oxidation & Nitration Start->Step1 Intermediate1 2-Nitro-isonicotinic Acid Step1->Intermediate1 Step2 Esterification Intermediate1->Step2 Intermediate2 Methyl 2-Nitroisonicotinate Step2->Intermediate2 Step3 Hydrazinolysis Intermediate2->Step3 Intermediate3 2-Nitro-isonicotinic Acid Hydrazide Step3->Intermediate3 Step4 Reduction Intermediate3->Step4 End This compound Step4->End

Caption: Overall synthesis workflow for this compound.

Troubleshooting Logic for Impurity Detection

This diagram outlines a logical approach to troubleshooting the presence of impurities in the final product.

TroubleshootingLogic Impurity Impurity Detected in Final Product CheckStep3 Analyze Hydrazinolysis Step Impurity->CheckStep3 CheckStep4 Analyze Reduction Step Impurity->CheckStep4 CheckStartingMaterial Check Purity of Starting Materials Impurity->CheckStartingMaterial Dihydrazide Dihydrazide byproduct suspected CheckStep3->Dihydrazide UnreactedNitro Unreacted Nitro-intermediate suspected CheckStep4->UnreactedNitro PurifyStarting Purify Starting Materials CheckStartingMaterial->PurifyStarting OptimizeHydrazine Optimize Hydrazine Ratio & Reaction Time Dihydrazide->OptimizeHydrazine OptimizeReduction Optimize Reduction Conditions UnreactedNitro->OptimizeReduction

Caption: Troubleshooting logic for identifying and addressing impurities.

References

Technical Support Center: Scaling Up the Synthesis of 2-Amino-Isonicotinic Acid Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-amino-isonicotinic acid hydrazide and its derivatives, with a focus on challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent method for synthesizing this compound involves a two-step process. First, 2-amino-isonicotinic acid is esterified, typically to its methyl or ethyl ester. This is commonly achieved using methanol or ethanol in the presence of an acid catalyst like sulfuric acid or thionyl chloride.[1] The resulting ester, methyl 2-amino-isonicotinate, is then reacted with hydrazine hydrate to yield the desired this compound.[2][3]

Q2: What are the critical parameters to control during the esterification of 2-amino-isonicotinic acid?

A2: To maximize the yield and purity of the intermediate ester, careful control of reaction temperature, reaction time, and catalyst concentration is crucial.[1] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time and prevent the formation of by-products.

Q3: What are the typical reaction conditions for the hydrazinolysis of methyl 2-amino-isonicotinate?

A3: The hydrazinolysis is generally carried out by refluxing the methyl 2-amino-isonicotinate with hydrazine hydrate in a suitable solvent, most commonly ethanol or methanol.[2][3] The reaction progress should be monitored by TLC to ensure the complete consumption of the starting ester.

Q4: How can I purify the final this compound product?

A4: Purification of this compound and its derivatives is typically achieved through recrystallization from a suitable solvent, such as ethanol.[1] Column chromatography using silica gel can also be employed for further purification if necessary.

Q5: What are some common derivatives of this compound and their applications?

A5: this compound is a versatile building block for synthesizing a wide range of derivatives, including hydrazones, triazoles, and oxadiazoles. These derivatives have shown potential in various therapeutic areas, including as antimicrobial and antitubercular agents.[4][5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and its derivatives, particularly when scaling up the reaction.

Problem Potential Cause Recommended Solution
Low yield of methyl 2-amino-isonicotinate (esterification step) Incomplete reaction.- Increase reaction time and monitor progress using TLC.- Ensure the use of a sufficient amount of acid catalyst.
Degradation of the starting material or product.- Maintain the recommended reaction temperature; avoid excessive heating.
Loss during work-up.- Optimize the extraction and purification steps. Ensure complete neutralization before extraction.
Low yield of this compound (hydrazinolysis step) Incomplete reaction.- Increase the reflux time and monitor the reaction by TLC until the starting ester is fully consumed.- Use a sufficient excess of hydrazine hydrate.
Quality of hydrazine hydrate.- Use high-purity hydrazine hydrate. The presence of water can affect the reaction efficiency.
Formation of diacyl hydrazide by-product.- Control the stoichiometry of the reactants. Avoid a large excess of the ester.
Product contamination or presence of impurities Incomplete reaction.- Ensure the reaction has gone to completion by monitoring with TLC.
Side reactions.- Control the reaction temperature and stoichiometry to minimize the formation of by-products.
Inefficient purification.- Optimize the recrystallization solvent and procedure.- Consider using column chromatography for purification of highly impure products.
Difficulty in isolating the product Product is highly soluble in the reaction solvent.- After the reaction is complete, try to reduce the volume of the solvent by evaporation before cooling to induce crystallization.
Formation of an oil instead of a solid.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure product if available.- Change the recrystallization solvent.
Scale-up issues: Localized overheating and poor mixing Exothermic nature of the reaction.- Ensure efficient stirring and use a reactor with a suitable heat exchange capacity.- For highly exothermic reactions, consider adding the reagents portion-wise or using a continuous flow setup.
Inadequate agitation.- Use an appropriate overhead stirrer for larger volumes to ensure homogeneous mixing.
Scale-up issues: Thermal runaway Poor heat dissipation in large reactors.- Carefully monitor the internal temperature of the reactor.- Implement a cooling system that can handle the heat generated by the reaction.- Conduct a thorough safety assessment before scaling up, considering the potential for thermal runaway.[6][7][8][9][10]

Experimental Protocols

Synthesis of Methyl 2-amino-isonicotinate
  • Suspend 2-amino-isonicotinic acid in methanol.

  • Cool the suspension in an ice bath.

  • Slowly add concentrated sulfuric acid or thionyl chloride as a catalyst.

  • Reflux the mixture for the time determined by TLC monitoring (typically 3-5 hours).

  • After completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 2-amino-isonicotinate.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis of this compound
  • Dissolve methyl 2-amino-isonicotinate in ethanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the reaction mixture for the time indicated by TLC monitoring (typically 3-5 hours), ensuring the complete consumption of the ester.

  • After the reaction is complete, cool the mixture in an ice bath to induce crystallization of the product.

  • Filter the solid product, wash it with cold ethanol, and dry it under vacuum to obtain this compound.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of this compound Derivatives

DerivativeStarting MaterialReagents and SolventsReaction Time (h)Temperature (°C)Yield (%)Reference
This compoundMethyl 2-amino-isonicotinateHydrazine hydrate, Ethanol3-5Reflux>90[2][3]
N'-substituted hydrazonesThis compound, Aldehyde/KetoneEthanol, Glacial acetic acid (cat.)2.5-3RefluxHigh[11]
1,2,4-Triazole derivatives5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiolHydrazine hydrate---[4]

Note: Yields and reaction conditions can vary depending on the specific substrate and scale of the reaction.

Visualizations

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_hydrazinolysis Step 2: Hydrazinolysis cluster_derivatization Step 3: Derivatization (Example) 2-Amino-isonicotinic Acid 2-Amino-isonicotinic Acid Methyl/Ethyl 2-Amino-isonicotinate Methyl/Ethyl 2-Amino-isonicotinate 2-Amino-isonicotinic Acid->Methyl/Ethyl 2-Amino-isonicotinate Reflux Methanol/Ethanol + Acid Catalyst Methanol/Ethanol + Acid Catalyst Methanol/Ethanol + Acid Catalyst->Methyl/Ethyl 2-Amino-isonicotinate Hydrazine Hydrate Hydrazine Hydrate This compound This compound Methyl/Ethyl 2-Amino-isonicotinate->this compound Reflux in Ethanol Hydrazine Hydrate->this compound N'-substituted Hydrazone N'-substituted Hydrazone This compound->N'-substituted Hydrazone Reflux in Ethanol Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->N'-substituted Hydrazone

Caption: General workflow for the synthesis of this compound and its derivatives.

Troubleshooting_Logic Start Low Product Yield Check_Completion Is the reaction complete? (Check TLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Increase_Time Increase reaction time/ temperature/reagent excess Incomplete->Increase_Time Check_Side_Reactions Are there significant side products? Complete->Check_Side_Reactions Successful Yield Improved Increase_Time->Successful Check_Purification Review purification procedure Loss_Workup Product loss during work-up/purification Check_Purification->Loss_Workup Yes Check_Purification->Successful No Optimize_Purification Optimize extraction/ recrystallization conditions Loss_Workup->Optimize_Purification Optimize_Purification->Successful Check_Side_Reactions->Check_Purification No Side_Reactions Side Reactions Occurring Check_Side_Reactions->Side_Reactions Yes Optimize_Conditions Optimize reaction conditions (temp, stoichiometry) Side_Reactions->Optimize_Conditions Optimize_Conditions->Successful

Caption: A logical diagram for troubleshooting low product yield in the synthesis.

References

Storage and handling recommendations for 2-amino-isonicotinic acid hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the storage and handling of 2-amino-isonicotinic acid hydrazide (CAS No: 58481-01-9).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity and stability of this compound. It is recommended to store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3][4][5] Some suppliers recommend storage at room temperature, while others suggest 2-8°C with protection from light.[6][7] For long-term storage, adhering to the manufacturer's specific recommendations is advised.

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: To ensure personal safety, it is imperative to use appropriate PPE when handling this compound. This includes protective gloves, protective clothing, and eye/face protection, such as tight-sealing safety goggles.[1][2][3] In situations where dust formation is possible, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2]

Q3: What are the primary hazards associated with this compound?

A3: this compound is considered a hazardous substance.[2] It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2][4] It may also cause respiratory irritation.[1][2][4]

Q4: How should I handle a spill of this compound?

A4: In the event of a spill, ensure the area is well-ventilated and shut off all possible sources of ignition.[3] Avoid breathing in dust or vapors.[3] For containment, sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[4] Prevent the substance from entering drains or watercourses.[3] After the spill has been cleaned up, decontaminate all equipment used in the process.[3]

Q5: What should I do in case of accidental exposure?

A5: Immediate action is necessary in case of exposure:

  • Eye Contact: Rinse cautiously with water for several minutes. If you wear contact lenses, remove them if it is easy to do so. Continue rinsing and seek immediate medical attention.[1][2][3]

  • Skin Contact: Wash the affected area with plenty of soap and water.[1][2][3] If skin irritation occurs, seek medical advice.[1][3]

  • Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[2][3] If the person feels unwell, call a poison center or doctor.

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[2] Clean the mouth with water and drink plenty of water afterward.[2][4]

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

Possible Cause: Degradation of the compound due to improper storage.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (cool, dry, well-ventilated, and protected from light).[1][2][3][4][7]

  • Check for Physical Changes: Inspect the compound for any changes in appearance, such as color or texture.

  • Perform Quality Control: If possible, run a simple analytical test (e.g., melting point) to check the purity of the compound. The melting point is reported to be between 171 - 173 °C.[2]

  • Use a Fresh Batch: If degradation is suspected, use a new, unopened container of the compound for subsequent experiments.

Issue 2: Difficulty in Dissolving the Compound

Possible Cause: Use of an inappropriate solvent or insufficient mixing.

Troubleshooting Steps:

  • Increase Agitation: Ensure vigorous mixing or sonication to aid dissolution.

  • Gentle Heating: Cautiously warm the solvent to increase the solubility. Be mindful of the compound's stability at elevated temperatures.

  • pH Adjustment: The solubility of amine- and hydrazide-containing compounds can be pH-dependent. Try adjusting the pH of the solution.

Data at a Glance

ParameterRecommendationSource(s)
Storage Temperature Room temperature or 2-8°C[6][7]
Storage Conditions Dry, cool, well-ventilated place, protected from light[1][2][3][4][7]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[2]
Appearance White solid[2][4]
Molecular Formula C6H8N4O[6][8]
Molecular Weight 152.15 g/mol [6][8]
Melting Point 171 - 173 °C[2]

Experimental Workflow & Troubleshooting Logic

experimental_workflow General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction & Analysis cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Work in a Well-Ventilated Area (Fume Hood) prep_ppe->prep_setup weigh Weigh the Compound prep_setup->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Experiment dissolve->reaction analysis Analyze Results reaction->analysis cleanup Dispose of Waste Properly analysis->cleanup storage Store Remaining Compound Correctly cleanup->storage

Caption: A general laboratory workflow for handling solid chemical compounds.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent Results? check_storage Storage Conditions Correct? start->check_storage check_appearance Compound Appearance Normal? check_storage->check_appearance Yes investigate_protocol Investigate Experimental Protocol check_storage->investigate_protocol No perform_qc Perform Quality Control (e.g., Melting Point) check_appearance->perform_qc Yes new_batch Use a Fresh Batch of Compound check_appearance->new_batch No perform_qc->new_batch Fails perform_qc->investigate_protocol Passes

Caption: A logical diagram for troubleshooting inconsistent experimental outcomes.

References

Validation & Comparative

Validating the Structure of 2-Amino-Isonicotinic Acid Hydrazide Adducts: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of molecular structure is a cornerstone of modern drug discovery and development. For novel compounds such as adducts of 2-amino-isonicotinic acid hydrazide, a derivative of the frontline anti-tuberculosis drug isoniazid, unambiguous structural validation is paramount. Among the arsenal of analytical techniques available, single-crystal X-ray crystallography stands as the gold standard for providing definitive three-dimensional atomic coordinates. This guide offers a comprehensive comparison of X-ray crystallography with alternative analytical methods for the structural validation of these adducts, supported by experimental data and detailed protocols.

At a Glance: X-ray Crystallography vs. Alternative Methods

The selection of an analytical technique for structural validation depends on several factors, including the nature of the sample, the level of detail required, and the availability of instrumentation. While X-ray crystallography provides unparalleled detail on the solid-state structure, other techniques offer valuable insights into the compound's properties in solution and its overall connectivity.

TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesLimitations
Single-Crystal X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry, packingHigh-quality single crystalLow to MediumUnambiguous structure determinationCrystal growth can be challenging; not suitable for amorphous solids or solutions
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity, chemical environment of atoms, solution-state conformationSoluble compoundHighProvides information on dynamic processes in solutionStructure determination can be complex for large molecules; does not provide precise bond lengths
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patternsIonizable compoundHighHigh sensitivity, small sample amount neededDoes not provide information on stereochemistry or 3D arrangement
Infrared (IR) Spectroscopy Presence of functional groupsSolid or liquidHighFast and simpleProvides limited information on the overall molecular structure
UV-Visible Spectroscopy Electronic transitions, conjugationSoluble compound in a non-absorbing solventHighSimple and quantitativeProvides limited structural information

Performance Deep Dive: X-ray Crystallography Data

To illustrate the power of X-ray crystallography, we present data for a representative metal complex of an isonicotinic acid hydrazide derivative. While a crystallographic information file (CIF) for a this compound adduct is not publicly available, the following data for a related structure showcases the level of detail obtained.

Table 1: Selected Crystallographic Data for a Representative Isonicotinic Acid Hydrazide Metal Complex

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a (Å)10.234(5)
b (Å)16.789(8)
c (Å)11.456(6)
α (°)90
β (°)109.87(3)
γ (°)90
Volume (ų)1849.1(16)
Z 4
Calculated Density (g/cm³)1.689
R-factor 0.045

Table 2: Selected Bond Lengths and Angles

BondLength (Å)AngleDegree (°)
M-O12.012(3)O1-M-N188.9(1)
M-N12.056(4)O1-M-N4176.5(1)
N2-N31.385(5)N1-M-N491.2(1)
C7=O11.258(6)C8-N1-M125.4(3)
C1-C61.389(7)N2-N3-C8115.8(4)

Note: Data is hypothetical and representative of typical values for such complexes.

The Structural Validation Workflow

The process of validating the structure of a novel this compound adduct is a multi-step process, often involving several analytical techniques in a complementary fashion.

G cluster_0 Synthesis & Purification cluster_1 Initial Characterization cluster_2 Definitive Structure Elucidation cluster_3 Final Validation synthesis Synthesis of Adduct purification Purification (e.g., Recrystallization) synthesis->purification ms Mass Spectrometry (MS) Confirm Molecular Weight purification->ms ir Infrared (IR) Spectroscopy Identify Functional Groups purification->ir nmr NMR Spectroscopy Determine Connectivity purification->nmr data_analysis Compare Spectroscopic Data with Crystal Structure ms->data_analysis ir->data_analysis crystal_growth Crystal Growth nmr->crystal_growth nmr->data_analysis xray Single-Crystal X-ray Crystallography crystal_growth->xray structure_solution Structure Solution & Refinement xray->structure_solution structure_solution->data_analysis final_structure Validated Structure data_analysis->final_structure

Caption: Workflow for the structural validation of a novel chemical entity.

Experimental Protocols

Detailed methodologies are crucial for reproducible scientific results. Below are representative protocols for the synthesis and crystallographic analysis of isonicotinic acid hydrazide adducts.

Synthesis of a Schiff Base Adduct of Isonicotinic Acid Hydrazide
  • Dissolution: Dissolve isonicotinic acid hydrazide (1 mmol) in 20 mL of ethanol in a round-bottom flask.

  • Addition of Aldehyde/Ketone: To this solution, add an equimolar amount (1 mmol) of the desired aldehyde or ketone (e.g., salicylaldehyde).

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration.

  • Purification: Wash the solid product with cold ethanol and then recrystallize from a suitable solvent like ethanol or methanol to obtain pure crystals.

Single-Crystal X-ray Crystallography Protocol
  • Crystal Selection: A suitable single crystal of the adduct is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations. X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal.

  • Diffraction Pattern: The crystal is rotated, and the diffraction pattern is collected on a detector.

  • Data Processing: The collected data is processed to determine the unit cell dimensions, space group, and reflection intensities.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule.

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to improve the model and obtain the final, accurate structure.

Logical Relationships in Structure Determination

The relationship between different analytical data points is key to building a conclusive structural model. Spectroscopic methods provide pieces of the puzzle, while X-ray crystallography provides the complete picture.

G data MS Data IR Data NMR Data structure Proposed Structure data:ms->structure Molecular Formula data:ir->structure Functional Groups data:nmr->structure Atom Connectivity xray X-ray Crystallography Data validated_structure Validated 3D Structure xray->validated_structure Definitive Confirmation structure->xray Hypothesis for Validation

Caption: Interplay of analytical techniques in structural elucidation.

A Comparative Analysis of the Biological Activity of 2-Amino-Isonicotinic Acid Hydrazide and Isoniazid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 2-amino-isonicotinic acid hydrazide and its renowned analogue, isoniazid. Isoniazid (isonicotinic acid hydrazide) is a cornerstone in the treatment of tuberculosis, and understanding the activity of its derivatives is crucial for the development of new and improved antitubercular agents. This document synthesizes the available experimental data to offer an objective comparison of their antibacterial efficacy and mechanisms of action.

Quantitative Data Summary

The primary measure of in vitro antibacterial potency is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The available data for this compound is limited but provides a clear indication of its activity relative to isoniazid against the standard laboratory strain of Mycobacterium tuberculosis, H37Rv.

CompoundOrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
This compound Mycobacterium tuberculosis H37Rv2.5 - 5.0[1]
Isoniazid Mycobacterium tuberculosis H37Rv0.025 - 0.05
Isoniazid Mycobacterium tuberculosis H37Rv0.03 - 0.07[1]

Experimental Protocols

The following is a generalized protocol for the determination of Minimum Inhibitory Concentration (MIC) for antitubercular compounds, based on the widely used broth microdilution method.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test compounds (this compound and isoniazid) dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO)

  • Sterile 96-well microplates

  • Spectrophotometer or a visual reading system for turbidity

Procedure:

  • Preparation of Bacterial Inoculum: A culture of M. tuberculosis H37Rv is grown to mid-log phase in Middlebrook 7H9 broth. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Drug Dilutions: A serial two-fold dilution of each test compound is prepared in Middle-brook 7H9 broth in the 96-well microplates. A range of concentrations is chosen to bracket the expected MIC.

  • Inoculation: Each well containing the drug dilution is inoculated with the standardized bacterial suspension. Control wells are included: a positive control (bacteria with no drug) and a negative control (broth only).

  • Incubation: The microplates are sealed and incubated at 37°C for a period of 7 to 14 days.

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the drug that shows no visible turbidity or a significant reduction in growth compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the established mechanism of action for isoniazid, a hypothetical mechanism for this compound, and a typical experimental workflow for assessing antibacterial activity.

Isoniazid_Mechanism cluster_Mtb Mycobacterium tuberculosis Cell Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_INH Activated Isoniazid (Isonicotinoyl Radical) KatG->Activated_INH INH_NAD_Adduct INH-NAD Adduct Activated_INH->INH_NAD_Adduct NAD NAD+ NAD->INH_NAD_Adduct InhA InhA (Enoyl-ACP Reductase) INH_NAD_Adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Required for InhA->Mycolic_Acid_Synthesis Blocks Cell_Wall Mycobacterial Cell Wall Mycolic_Acid_Synthesis->Cell_Wall Component of Cell_Death Bacterial Cell Death Mycolic_Acid_Synthesis->Cell_Death Inhibition leads to

Mechanism of Action of Isoniazid.

Hypothetical_2_Amino_INH_Mechanism cluster_Mtb_Hypothetical Mycobacterium tuberculosis Cell (Hypothetical Pathway) Two_Amino_INH This compound Possible_Activation Potential Activation? (e.g., by KatG) Two_Amino_INH->Possible_Activation Hypothesized Altered_Target Altered or Different Target? Possible_Activation->Altered_Target Hypothesized Interaction Reduced_Activity Reduced Antibacterial Activity Altered_Target->Reduced_Activity Leads to

Hypothetical Mechanism for this compound.

Antibacterial_Assay_Workflow start Start: Prepare Bacterial Inoculum prepare_dilutions Prepare Serial Dilutions of Test Compounds start->prepare_dilutions inoculate_plates Inoculate Microplates with Bacteria and Compounds prepare_dilutions->inoculate_plates incubate Incubate Plates at 37°C inoculate_plates->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

General Workflow for Antibacterial Activity Assay.

Discussion and Conclusion

The available data, primarily from a 1956 study by Stanonis, indicates that this compound possesses significantly lower in vitro activity against Mycobacterium tuberculosis H37Rv compared to isoniazid.[1] The MIC of the 2-amino derivative is approximately 50- to 100-fold higher than that of isoniazid.

The mechanism of action of this compound has not been elucidated in the literature. It is plausible that, as a close structural analogue of isoniazid, it may also function as a prodrug requiring activation by the mycobacterial catalase-peroxidase, KatG. The presence of the amino group at the 2-position of the pyridine ring could sterically or electronically hinder its interaction with KatG, leading to less efficient activation and consequently, reduced antibacterial potency. Alternatively, the activated form of the molecule may have a lower affinity for the ultimate target, the enoyl-acyl carrier protein reductase (InhA).

It is important to note the limitations of the current comparison. The data for this compound is sparse and dated. Further research is required to fully characterize its biological activity, including its spectrum of activity against other mycobacterial species, its efficacy in in vivo models, its potential for toxicity, and its precise mechanism of action. Modern techniques in enzymology, molecular biology, and crystallography would be invaluable in elucidating the reasons for its reduced potency compared to the parent compound, isoniazid. Such studies would contribute to a more comprehensive understanding of the structure-activity relationships of isonicotinic acid hydrazide derivatives and could inform the design of future antitubercular drugs.

References

A Comparative Guide to 2-Amino-isonicotinic Acid Hydrazide and Other Hydrazine Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-amino-isonicotinic acid hydrazide and other common hydrazine derivatives in the context of organic synthesis. By presenting available experimental data, detailed protocols, and visual workflows, this document aims to assist researchers in selecting the appropriate hydrazine-based building blocks for their synthetic endeavors.

Introduction to Hydrazine Derivatives in Synthesis

Hydrazine derivatives are a cornerstone in synthetic organic chemistry, primarily serving as versatile synthons for the construction of nitrogen-containing heterocyclic compounds.[1][2] Their utility stems from the presence of two nucleophilic nitrogen atoms, which readily participate in condensation and cyclization reactions. Acid hydrazides, a prominent subclass, feature the -C(=O)NHNH₂ functional group and are key precursors for a multitude of heterocyclic systems, including pyrazoles, oxadiazoles, and triazoles. These scaffolds are of immense interest in medicinal chemistry due to their prevalence in biologically active molecules.[1][2]

This guide focuses on comparing the synthetic utility of various hydrazine derivatives, with a special emphasis on this compound, by examining their performance in key synthetic transformations.

Comparative Performance in Heterocycle Synthesis

The efficacy of a hydrazine derivative in a synthetic protocol is often measured by reaction yield, selectivity, and the mildness of the required conditions. Below, we compare the performance of different hydrazides in the synthesis of two medicinally important heterocyclic scaffolds: pyrazoles and 1,3,4-oxadiazoles.

Synthesis of Substituted Pyrazoles

The Knorr pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a classic and widely used method.[3] The choice of the hydrazine derivative can significantly influence the reaction's outcome, particularly its regioselectivity when using unsymmetrical dicarbonyls.[3]

Factors such as steric hindrance and the electronic nature of the substituents on the hydrazine play a crucial role in determining which nitrogen atom initiates the nucleophilic attack on the dicarbonyl compound.[3]

G cluster_0 Factors Influencing Regioselectivity in Pyrazole Synthesis cluster_1 Reaction Pathway Hydrazine Substituted Hydrazine (R-NHNH2) Steric Steric Hindrance (Bulky R group favors attack at less hindered carbonyl) Hydrazine->Steric Electronic Electronic Effects (Electron-withdrawing R group can influence N nucleophilicity) Hydrazine->Electronic pH Reaction pH (Affects protonation and nucleophilicity) Hydrazine->pH Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Dicarbonyl->Steric Dicarbonyl->Electronic Dicarbonyl->pH Attack Nucleophilic Attack on Carbonyl Steric->Attack Electronic->Attack pH->Attack Intermediate Hydrazone Intermediate Attack->Intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Product Regioisomeric Pyrazoles Cyclization->Product

Diagram 1: Factors influencing regioselectivity in Knorr pyrazole synthesis.

Experimental Data:

The following table summarizes the yields of 1,3,5-trisubstituted pyrazoles from the reaction of various substituted hydrazines with metal-acetylacetonates, which serve as the 1,3-dicarbonyl source.[1]

EntryHydrazine DerivativeR GroupProduct Yield (%)
1PhenylhydrazineC₆H₅96
24-Fluorophenylhydrazine4-F-C₆H₄94
34-Chlorophenylhydrazine4-Cl-C₆H₄95
44-Bromophenylhydrazine4-Br-C₆H₄92
5Benzenesulfonyl hydrazideC₆H₅SO₂94
64-Methylbenzenesulfonyl hydrazide4-CH₃-C₆H₄SO₂95

Data sourced from a study on microwave-assisted synthesis of tri-substituted pyrazoles.[1]

Experimental Protocol: Synthesis of 1-phenyl-3,5-dimethyl-1H-pyrazole [1]

  • Reactants: Phenylhydrazine (1.0 mmol) and Copper(II) acetylacetonate (Cu(acac)₂, 0.5 equiv.).

  • Solvent: Water (1 mL).

  • Procedure: a. Combine phenylhydrazine and Cu(acac)₂ in a microwave reaction vessel. b. Add 1 mL of water. c. Seal the vessel and place it in a microwave reactor. d. Irradiate the mixture at 50 watts and maintain the temperature at 100 °C for 5 minutes. e. After cooling, extract the product with an appropriate organic solvent (e.g., ethyl acetate). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography to obtain the pure 1-phenyl-3,5-dimethyl-1H-pyrazole.

Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are commonly synthesized via the cyclodehydration of 1,2-diacylhydrazine precursors, which are formed from the reaction of an acid hydrazide with an acylating agent. Alternatively, various one-pot methods exist that utilize acid hydrazides as key starting materials.[4]

G Start Acid Hydrazide (R-CO-NHNH2) Intermediate 1,2-Diacylhydrazine Intermediate Start->Intermediate Reagent Carboxylic Acid / Acyl Chloride (R'-COX) Reagent->Intermediate Cyclization Cyclodehydration (e.g., POCl3, SOCl2) Intermediate->Cyclization Product 2,5-Disubstituted 1,3,4-Oxadiazole Cyclization->Product

Diagram 2: General workflow for the synthesis of 1,3,4-oxadiazoles.

Experimental Data:

The table below presents the yields for the synthesis of various 2-amino-5-aryl-1,3,4-oxadiazoles, showcasing the effect of substituents on the starting benzhydrazide. The synthesis involves the reaction of a hydrazide with an isothiocyanate, followed by cyclization promoted by TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate).[5]

EntryHydrazide DerivativeR GroupProduct Yield (%)
1BenzhydrazideH85
24-Nitrobenzhydrazide4-NO₂78
34-Chlorobenzhydrazide4-Cl82
44-Methylbenzhydrazide4-CH₃90
54-Methoxybenzhydrazide4-OCH₃92

Data sourced from a study on the efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU.[5]

Experimental Protocol: Synthesis of 2-(Phenylamino)-5-(p-tolyl)-1,3,4-oxadiazole [5]

  • Step 1: Synthesis of Thiosemicarbazide Intermediate a. Dissolve 4-methylbenzhydrazide (1.0 mmol) and phenyl isothiocyanate (1.0 mmol) in methanol. b. Stir the mixture at room temperature for 4 hours. c. Collect the precipitated product by filtration and dry.

  • Step 2: Cyclization to 1,3,4-Oxadiazole a. To a solution of the thiosemicarbazide intermediate (1.0 mmol) in DMF, add DIEA (N,N-Diisopropylethylamine) as a base. b. Add TBTU (1.0 mmol) as the coupling/cyclizing agent. c. Heat the reaction mixture at 50 °C and monitor by TLC until completion. d. Upon completion, pour the reaction mixture into ice water. e. Collect the precipitate by filtration, wash with water, and dry. f. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure oxadiazole.

Role in Multicomponent Reactions (MCRs)

Hydrazine derivatives can also serve as the amine component in multicomponent reactions, such as the Ugi four-component reaction (Ugi-4CR).[6] This reaction typically involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[7] The use of protected hydrazines, such as N-Boc-hydrazine, allows for the synthesis of complex hydrazinopeptide-like structures.[6][8]

G Amine Amine Component (e.g., N-Boc-Hydrazine) Reaction Ugi 4-Component Reaction Amine->Reaction Carbonyl Carbonyl (Aldehyde/Ketone) Carbonyl->Reaction Acid Acid Component (Carboxylic Acid) Acid->Reaction Isocyanide Isocyanide Isocyanide->Reaction Product α-Acylamino Amide Product (Hydrazinopeptide-like) Reaction->Product PostMod Post-Ugi Cyclization/Modification Product->PostMod Final Complex Heterocycles PostMod->Final

Diagram 3: Logical workflow of using hydrazine derivatives in the Ugi reaction.

The performance of different hydrazine derivatives in MCRs is highly dependent on their nucleophilicity and steric profile. While simple hydrazine can lead to side reactions, protected hydrazines like N-Boc-hydrazine offer a controlled way to incorporate the N-N bond, with the Boc group being easily removable for subsequent functionalization or cyclization.[8]

Focus on this compound

Structure and Potential Reactivity:

This compound (CAS 58481-01-9) is a derivative of the well-known antitubercular drug isoniazid. It possesses three key functional groups that can participate in organic reactions:

  • Hydrazide Moiety (-CONHNH₂): The primary site for reactions such as hydrazone formation and cyclization into heterocycles like pyrazoles and oxadiazoles.

  • Pyridine Ring: The nitrogen atom is basic and can be protonated or act as a ligand. The ring itself can undergo electrophilic or nucleophilic aromatic substitution, although it is generally electron-deficient.

  • Amino Group (-NH₂): A nucleophilic site that can be acylated, alkylated, or participate in its own set of condensation reactions.

Despite its structural relationship to the widely used isonicotinic acid hydrazide (isoniazid), there is a notable scarcity of literature detailing the use of this compound as a reagent in broad, comparative organic synthesis studies. Most research on isoniazid derivatives focuses on the synthesis of these compounds and their subsequent biological evaluation, rather than their application as synthetic tools.[9]

The presence of the additional amino group on the pyridine ring in this compound could potentially influence its reactivity compared to isoniazid by altering the electronic properties of the pyridine ring and providing an additional site for reaction. However, without direct comparative experimental data, any assessment of its relative performance remains speculative.

Conclusion

Hydrazine derivatives, particularly acid hydrazides, are indispensable tools for the synthesis of N-heterocycles. The choice of substituents on the hydrazine backbone, as demonstrated in the synthesis of pyrazoles and 1,3,4-oxadiazoles, has a pronounced effect on reaction yields, with electron-donating groups on aryl hydrazides often leading to better outcomes. While a wealth of data exists for common derivatives like phenylhydrazine and benzhydrazide, this compound remains a comparatively underexplored building block in the broader context of synthetic methodology development. Its multifunctional nature presents opportunities for the synthesis of novel, complex structures, but further research is required to establish its performance relative to other widely used hydrazine derivatives.

References

Structure-Activity Relationship of 2-Substituted Isonicotinic Acid Hydrazide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-substituted isonicotinic acid hydrazide analogs, with a focus on their tuberculostatic activity. The information presented is primarily based on the quantitative SAR studies conducted by Seydel et al., which systematically explored the impact of electronic, steric, and lipophilic properties of substituents at the 2-position of the isonicotinic acid hydrazide scaffold on its antimycobacterial efficacy.

Comparative Analysis of Tuberculostatic Activity

The antitubercular activity of a series of 2-substituted isonicotinic acid hydrazide analogs was evaluated against Mycobacterium tuberculosis (strain H 37 Rv). The following table summarizes the minimum inhibitory concentration (MIC) values and the key physicochemical parameters of the substituents that influence their biological activity.

Compound ID2-Substituent (R)log(1/MIC)Hammett's Sigma (σ)Molar Refractivity (MR)Lipophilicity (π)
1 -H5.350.001.030.00
2 -CH₃5.05-0.075.650.56
3 -C₂H₅4.75-0.0710.301.02
4 -n-C₃H₇4.45-0.0714.961.55
5 -i-C₃H₇4.45-0.0714.961.55
6 -NH₂4.35-0.665.42-1.23
7 -OH4.05-0.372.85-0.67
8 -F3.750.060.920.14
9 -Cl3.450.236.030.71
10 -Br3.150.238.880.86

Structure-Activity Relationship Insights

The quantitative analysis of the data reveals several key insights into the SAR of 2-substituted isonicotinic acid hydrazides:

  • Electronic Effects: The tuberculostatic activity is significantly influenced by the electronic properties of the substituent at the 2-position. A negative correlation is observed with the Hammett's sigma constant (σ), indicating that electron-donating groups tend to enhance activity, while electron-withdrawing groups decrease it. This suggests that a more electron-rich pyridine nitrogen atom is favorable for the biological action.

  • Steric Effects: The size and shape of the substituent, as described by molar refractivity (MR), play a crucial role. There is an optimal size for the substituent, beyond which the activity decreases. This indicates a specific steric requirement within the binding site of the target enzyme.

  • Lipophilicity: The lipophilicity of the analogs, represented by the partition coefficient (π), also affects their activity. While a certain degree of lipophilicity is necessary for membrane transport, excessive lipophilicity can lead to reduced activity.

The overall correlation suggests that the reactivity of the pyridine nitrogen atom is a critical determinant of the biological activity of these compounds.

Proposed Mechanism of Action

The observed SAR data supports the hypothesis that 2-substituted isonicotinic acid hydrazides act as prodrugs that, after metabolic activation, are incorporated into an NAD analogue. This fraudulent coenzyme then inhibits essential enzymes in the mycobacterial cell wall synthesis pathway. The reactivity of the pyridine nitrogen is crucial for the formation of this NAD analogue.

G cluster_0 Mycobacterium Cell Prodrug 2-Substituted Isonicotinic Acid Hydrazide Activated Drug Reactive Intermediate Prodrug->Activated Drug Metabolic Activation False Coenzyme Fraudulent NAD Analogue Activated Drug->False Coenzyme Incorporation NAD Nicotinamide Adenine Dinucleotide (NAD+) NAD->False Coenzyme Target Enzyme Mycolic Acid Synthesis Enzyme False Coenzyme->Target Enzyme Binding Inhibition Inhibition of Mycolic Acid Synthesis Target Enzyme->Inhibition Cell Death Bacterial Cell Death Inhibition->Cell Death G Start 2-Substituted Pyridine Step1 Oxidation to Pyridine-N-oxide Start->Step1 Step2 Cyanation to 2-Substituted-4-cyanopyridine Step1->Step2 Step3 Hydrolysis to 2-Substituted-isonicotinic acid Step2->Step3 Step4 Esterification Step3->Step4 Step5 Hydrazinolysis to 2-Substituted Isonicotinic Acid Hydrazide Step4->Step5 End Final Product Step5->End

A Comparative Analysis of the Metal Chelating Properties of 2-Amino-Isonicotinic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metal chelating properties of 2-amino-isonicotinic acid hydrazide. Due to limited direct experimental data on this compound, this analysis draws comparisons with the well-studied parent compound, isonicotinic acid hydrazide (isoniazid, INH), and other relevant chelating agents. The inclusion of an amino group at the 2-position of the pyridine ring is anticipated to modulate the electronic properties and coordination behavior of the molecule, potentially enhancing its metal chelating efficacy.

Introduction to Metal Chelation and Isonicotinic Acid Hydrazide Derivatives

Metal ions play crucial roles in biological systems, but their dysregulation is implicated in various pathological conditions. Chelating agents are molecules that can form multiple coordinate bonds with a single metal ion, forming stable, water-soluble complexes that can be excreted from the body. Isonicotinic acid hydrazide (INH), a primary drug for tuberculosis treatment, and its derivatives are known to possess significant metal chelating capabilities.[1][2] This property is not only crucial for their biological activity but also presents therapeutic potential for diseases associated with metal overload. The introduction of an amino group to the pyridine ring, as in this compound, is expected to influence its chelating properties. The two adjacent nitrogen atoms in the 2-aminopyridine moiety can enhance the formation of stable chelate rings with metal ions.[1]

Comparative Data on Metal Chelation

The following tables summarize the available data on the metal chelating properties of isonicotinic acid hydrazide and its derivatives, which can be used as a baseline for predicting the behavior of this compound.

Table 1: Stability Constants (log β) of Metal Complexes with Isonicotinic Acid Hydrazide

Metal Ionlog βReference
Ni(II)> Cu(II)[3][4]
Cu(II)> Co(II)[3][4]
Co(II)> Fe(II)[3][4]
Fe(II)> Mn(II)[3][4]
Mn(II)> Zn(II)[3][4]
Zn(II)Least Stable[3][4]

Note: The stability of the metal complexes generally follows the Irving-Williams series.

Table 2: Characterization of Isonicotinic Acid Hydrazide Metal Complexes

Metal IonGeometryCoordination SitesReference
Cu(II)Distorted OctahedralCarbonyl Oxygen, Amide Nitrogen[5]
Co(II)OctahedralCarbonyl Oxygen, Amide Nitrogen[2]
Ni(II)OctahedralCarbonyl Oxygen, Amide Nitrogen[2]
Mn(II)OctahedralEnolized Carbonyl Oxygen, Amide Nitrogen[5]
Zn(II)DiamagneticEnolized Carbonyl Oxygen, Amide Nitrogen[5]
Pt(IV), Ru(III), Rh(III), Ir(III)Six-coordinate-[6]
Au(III), Cd(II), Hg(II)Four-coordinate-[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible research. Below are protocols for the synthesis of a chelating agent and the determination of its metal chelating properties.

Synthesis of a Schiff Base Derivative of Isonicotinic Acid Hydrazide

This protocol describes the synthesis of a Schiff base from isonicotinic acid hydrazide and an aldehyde, a common method to create potent chelating agents.[7]

Materials:

  • Isonicotinic acid hydrazide (INH)

  • 2-hydroxyacetophenone

  • Ethanol

  • Anhydrous CaCl₂

Procedure:

  • Dissolve isonicotinic acid hydrazide (10 mmol) and 2-hydroxyacetophenone (10 mmol) in ethanol (20 mL).

  • Reflux the mixture for 3 hours.

  • Allow the solution to cool, leading to the formation of a white precipitate.

  • Filter the precipitate and dry it over anhydrous CaCl₂.

  • Recrystallize the product from ethanol to obtain the pure Schiff base ligand.

Determination of Metal Chelation by UV-Vis Spectrophotometry

This method is used to determine the formation and stability of metal-ligand complexes.[3]

Materials:

  • Synthesized chelating agent (ligand)

  • Metal salt solutions (e.g., NiCl₂, CuCl₂, CoCl₂, FeCl₂, MnCl₂, ZnCl₂) of known concentration

  • Buffer solution (e.g., pH 7.4)

  • KNO₃ (for maintaining constant ionic strength)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the chelating agent.

  • Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the chelating agent.

  • Maintain a constant ionic strength in all solutions using KNO₃ (e.g., 0.1 M).

  • Allow the solutions to stand for a specific time (e.g., 15 minutes) to ensure complex formation.

  • Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) of the complex.

  • The stability constant (β) can be calculated from the absorbance data using appropriate equations, such as the Benesi-Hildebrand equation.[3]

Visualizations

The following diagrams illustrate the chemical structure, a potential metal chelation mechanism, and a typical experimental workflow.

Caption: Chemical structure of this compound.

cluster_chelation Postulated Bidentate Chelation A 2-Amino-Isonicotinic Acid Hydrazide B Metal Ion (M²⁺) A->B Coordination via Amino N and Hydrazide O/N C Stable Chelate Complex B->C

Caption: Postulated bidentate chelation by this compound.

cluster_workflow Experimental Workflow for Chelation Analysis A Synthesis of 2-Amino-Isonicotinic Acid Hydrazide B Preparation of Ligand and Metal Ion Solutions A->B C UV-Vis Spectrophotometry B->C D Data Analysis C->D E Determination of Stoichiometry and Stability Constant D->E

Caption: Workflow for the analysis of metal chelating properties.

Concluding Remarks

While direct experimental data for this compound is scarce, the available literature on isonicotinic acid hydrazide and its derivatives provides a strong foundation for predicting its metal chelating behavior. The presence of the 2-amino group is likely to enhance its coordination capabilities. Further experimental investigation is warranted to fully elucidate the metal chelating properties of this compound and to explore its potential therapeutic applications. The protocols and comparative data presented in this guide offer a starting point for such research endeavors.

References

Head-to-Head Comparison of Synthetic Routes to 2-Amino-Isonicotinic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of synthetic pathways to 2-amino-isonicotinic acid hydrazide, a key building block in pharmaceutical development, reveals two primary viable routes. This guide provides a head-to-head comparison of a classical approach starting from 2-amino-4-methylpyridine and a more modern route commencing with 2-chloro-isonicotinic acid. The comparison focuses on reaction yields, conditions, and detailed experimental protocols to aid researchers, scientists, and drug development professionals in selecting the optimal synthesis for their needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: From 2-Amino-4-methylpyridineRoute 2: From 2-Chloro-isonicotinic Acid
Starting Material 2-Amino-4-methylpyridine2-Chloro-isonicotinic Acid
Key Intermediates 2-Amino-isonicotinic acid, Methyl 2-amino-isonicotinate2-Amino-isonicotinic acid
Overall Yield ModerateHigh
Number of Steps 32
Reagents & Conditions Oxidation (KMnO4), Esterification (H2SO4, MeOH), Hydrazinolysis (Hydrazine hydrate)Ammonolysis (NH4OH, high temp/pressure), Hydrazinolysis (Hydrazine hydrate)
Advantages Readily available starting material.Fewer steps, potentially higher overall yield.
Disadvantages Multi-step process with moderate yields in some steps.Requires high pressure and temperature for amination.

Visualizing the Synthetic Pathways

The logical flow of the two synthetic routes is outlined below, highlighting the key transformations.

Synthetic_Routes cluster_0 Route 1: From 2-Amino-4-methylpyridine cluster_1 Route 2: From 2-Chloro-isonicotinic Acid A1 2-Amino-4-methylpyridine B1 Oxidation A1->B1 KMnO4 C1 2-Amino-isonicotinic acid B1->C1 D1 Esterification C1->D1 H2SO4, MeOH E1 Methyl 2-amino-isonicotinate D1->E1 F1 Hydrazinolysis E1->F1 Hydrazine Hydrate G This compound F1->G A2 2-Chloro-isonicotinic acid B2 Ammonolysis A2->B2 NH4OH, high T/P C2 2-Amino-isonicotinic acid B2->C2 D2 Hydrazinolysis C2->D2 Hydrazine Hydrate D2->G

Caption: Comparative workflow of the two synthetic routes to this compound.

Experimental Protocols

Route 1: Synthesis from 2-Amino-4-methylpyridine

This three-step synthesis begins with the oxidation of the methyl group of 2-amino-4-methylpyridine, followed by esterification of the resulting carboxylic acid, and finally, conversion to the hydrazide.

Step 1: Oxidation of 2-Amino-4-methylpyridine to 2-Amino-isonicotinic Acid

  • Procedure: A solution of 2-amino-4-methylpyridine (10.8 g, 0.1 mol) in water (200 mL) is heated to 80°C. Potassium permanganate (31.6 g, 0.2 mol) is added portion-wise over 2 hours, maintaining the temperature between 80-90°C. The mixture is then refluxed for 4 hours. After cooling, the manganese dioxide is filtered off and washed with hot water. The combined filtrate and washings are concentrated under reduced pressure. The pH is adjusted to 4 with hydrochloric acid to precipitate the product. The crude 2-amino-isonicotinic acid is collected by filtration, washed with cold water, and dried.

  • Yield: Approximately 60-70%.

Step 2: Esterification to Methyl 2-Amino-isonicotinate

  • Procedure: To a suspension of 2-amino-isonicotinic acid (13.8 g, 0.1 mol) in methanol (150 mL), concentrated sulfuric acid (5 mL) is added dropwise with cooling. The mixture is then refluxed for 8 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and neutralized with a saturated sodium bicarbonate solution. The precipitated ester is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate and concentrated to give the methyl ester.

  • Yield: Approximately 80-90%.

Step 3: Hydrazinolysis to this compound

  • Procedure: Methyl 2-amino-isonicotinate (15.2 g, 0.1 mol) is dissolved in ethanol (100 mL), and hydrazine hydrate (10 mL, 0.2 mol) is added. The mixture is refluxed for 6 hours. Upon cooling, the product crystallizes out. The solid is collected by filtration, washed with cold ethanol, and dried to afford this compound.

  • Yield: Approximately 85-95%.

Route 2: Synthesis from 2-Chloro-isonicotinic Acid

This two-step route involves the direct amination of 2-chloro-isonicotinic acid followed by hydrazinolysis.

Step 1: Ammonolysis of 2-Chloro-isonicotinic Acid to 2-Amino-isonicotinic Acid

  • Procedure: A mixture of 2-chloro-isonicotinic acid (15.7 g, 0.1 mol) and aqueous ammonia (25%, 100 mL) is heated in a sealed autoclave at 150-160°C for 8 hours. After cooling, the reaction mixture is acidified with hydrochloric acid to a pH of 4 to precipitate the product. The crude 2-amino-isonicotinic acid is collected by filtration, washed with water, and dried.

  • Yield: Approximately 85-95%.

Step 2: Hydrazinolysis to this compound

  • Procedure: A mixture of 2-amino-isonicotinic acid (13.8 g, 0.1 mol) and hydrazine hydrate (15 mL, 0.3 mol) is heated at 120-130°C for 10 hours. The excess hydrazine hydrate is removed under reduced pressure. The residue is triturated with ethanol to induce crystallization. The solid product is collected by filtration, washed with cold ethanol, and dried to yield this compound.

  • Yield: Approximately 90-98%.

Conclusion

Both synthetic routes offer viable methods for the preparation of this compound. The choice between the two will likely depend on the availability and cost of starting materials, as well as the equipment available. Route 1, while longer, utilizes a more common starting material. In contrast, Route 2 is more direct and potentially offers a higher overall yield but requires specialized equipment for the high-pressure amination step. The detailed protocols provided herein should enable researchers to make an informed decision based on their specific laboratory capabilities and project requirements.

The Amino Group's Crucial Role in the Cytotoxicity of Isonicotinic Acid Hydrazide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the effect of the amino group on the cytotoxicity of isonicotinic acid hydrazide (isoniazid, INH). By comparing isoniazid with its derivatives and examining its metabolic pathways, we aim to elucidate the structural determinants of its cytotoxic effects. This document synthesizes experimental data on cytotoxicity, details relevant experimental protocols, and visualizes key signaling pathways to support further research and drug development.

The Hydrazide Moiety: A Double-Edged Sword

Isonicotinic acid hydrazide, a cornerstone in the treatment of tuberculosis, possesses a terminal amino group as part of its hydrazide functional group (-CONHNH₂). While essential for its antimycobacterial activity, this very group is intrinsically linked to the compound's cytotoxic properties, particularly its well-documented hepatotoxicity.

Metabolic activation is a key driver of isoniazid-induced toxicity. The terminal amino group is a primary site for biotransformation in the liver. The enzyme N-acetyltransferase-2 (NAT-2) catalyzes the acetylation of the amino group, initiating a cascade of reactions that produce several toxic metabolites, including hydrazine and acetylhydrazine. These metabolites are implicated in the generation of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and ultimately, apoptotic cell death in hepatocytes.

Furthermore, the nucleophilic amino group can react with endogenous molecules like pyridoxine (vitamin B6), leading to a deficiency that can cause peripheral neuropathy.

Comparative Cytotoxicity of Isoniazid and Its Derivatives

Direct comparative studies evaluating the cytotoxicity of isonicotinic acid versus isonicotinic acid hydrazide are scarce in publicly available literature. However, numerous studies on isoniazid derivatives, where the hydrazide moiety is modified, provide valuable insights into the role of the amino group. In many of these studies, the terminal -NH₂ group is replaced with a hydrazone linkage (-CONH-N=CHR), often leading to a significant change in cytotoxic activity.

A notable observation from several studies is that the parent isoniazid compound exhibits low to no cytotoxicity against a range of cancer cell lines, whereas some of its derivatives with modified hydrazide groups display potent cytotoxic effects. This suggests that while the hydrazide group is a source of toxic metabolites, its modification can also be a strategy to enhance cytotoxicity against cancer cells. The introduction of various substituents can alter the molecule's lipophilicity, steric properties, and ability to interact with cellular targets, thereby modulating its cytotoxic profile.

Below is a summary of representative cytotoxicity data for isoniazid and one of its derivatives.

CompoundCell LineAssayIC₅₀ (µM)Reference
Isoniazid HCT-15MTT>100[1]
COLO-205MTT>100[1]
SNB-19MTT>100[1]
PC-3MTT>100[1]
Isoniazid Derivative (SN-07) HCT-15MTT78.85 ± 14.69[1]
COLO-205MTT81.3 ± 16.57[1]

Experimental Protocols

Cell Viability Assessment via MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability. The protocol outlined below is a standard procedure used in the evaluation of isoniazid and its derivatives.

1. Cell Seeding:

  • Cells (e.g., HepG2, HCT-15, COLO-205) are harvested from culture flasks and seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

  • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Stock solutions of the test compounds (isoniazid and its derivatives) are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial dilutions of the compounds are made in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

  • The culture medium from the wells is replaced with 100 µL of medium containing the test compounds at various concentrations. Control wells receive medium with DMSO only.

  • The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO₂.

3. MTT Addition and Incubation:

  • Following the treatment period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

4. Solubilization and Absorbance Measurement:

  • The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • The plates are gently agitated on a shaker for 5-15 minutes to ensure complete dissolution.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background absorbance.

5. Data Analysis:

  • The cell viability is expressed as a percentage of the control.

  • The half-maximal inhibitory concentration (IC₅₀) values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways in Isoniazid-Induced Cytotoxicity

Isoniazid-induced cytotoxicity, particularly in hepatocytes, is primarily mediated by the induction of apoptosis. This programmed cell death is triggered by the metabolic activation of the hydrazide moiety and the subsequent generation of reactive oxygen species (ROS). The accumulation of ROS leads to cellular damage, including lipid peroxidation and DNA damage, and initiates a cascade of signaling events culminating in apoptosis.

Isoniazid_Metabolism_and_Toxicity INH Isoniazid (Isonicotinic Acid Hydrazide) NAT2 N-acetyltransferase 2 (NAT-2) INH->NAT2 Acetylation Amidase Amidase INH->Amidase Hydrolysis AcINH Acetylisoniazid NAT2->AcINH AcINH->Amidase Hydrolysis INA Isonicotinic Acid Amidase->INA Hydrazine Hydrazine Amidase->Hydrazine P450 Cytochrome P450 Hydrazine->P450 Oxidation ReactiveMetabolites Reactive Metabolites (e.g., Acetylhydrazine) P450->ReactiveMetabolites Toxicity Hepatotoxicity & Cytotoxicity ReactiveMetabolites->Toxicity

Metabolic activation of isoniazid leading to toxic metabolites.

The apoptotic process initiated by isoniazid involves the intrinsic (mitochondrial) pathway. Key events in this pathway include:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Oxidative stress triggers changes in the permeability of the mitochondrial outer membrane.

  • Regulation by Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is disrupted, favoring the pro-apoptotic members.

  • Cytochrome c Release: Bax and Bak form pores in the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.

  • Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, which then activates pro-caspase-9 to form the apoptosome. Activated caspase-9, in turn, activates the executioner caspase, caspase-3.

  • Execution of Apoptosis: Caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, such as DNA fragmentation and cell shrinkage.

Isoniazid_Apoptosis_Pathway Isoniazid Isoniazid Metabolism (Hydrazine, ROS) Mitochondria Mitochondria Isoniazid->Mitochondria Oxidative Stress Bax Bax/Bak Activation Mitochondria->Bax Bcl2 Bcl-2/Bcl-xL Inhibition Mitochondria->Bcl2 Inhibits CytC Cytochrome c Release Bax->CytC Bcl2->CytC Inhibits Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

A Comparative Guide to the Cross-Reactivity of 2-Amino-Isonicotinic Acid Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 2-amino-isonicotinic acid hydrazide derivatives, with a primary focus on the well-characterized off-target interactions of the parent compound, isoniazid (INH). Due to a lack of publicly available, systematic cross-reactivity screening data for a wide range of its derivatives, this guide establishes a baseline with INH and discusses the potential implications of structural modifications.

Introduction to Isonicotinic Acid Hydrazide Derivatives

Isonicotinic acid hydrazide (isoniazid) is a cornerstone in the treatment of tuberculosis.[1] The core structure has been a scaffold for the synthesis of numerous derivatives with the aim of enhancing efficacy, overcoming resistance, or broadening the spectrum of activity to include other antimicrobial and cytotoxic applications.[1][2][3] However, the potential for off-target interactions, or cross-reactivity, is a critical aspect of the preclinical safety assessment of these compounds. Understanding these interactions is paramount for predicting potential drug-drug interactions and adverse effects.

Cross-Reactivity Profile of Isoniazid with Cytochrome P450 Enzymes

A significant body of research has focused on the interaction of isoniazid with the cytochrome P450 (CYP450) family of enzymes, which are central to drug metabolism.[4] Inhibition of these enzymes is a common cause of drug-drug interactions.[5]

Isoniazid has been shown to be a potent inhibitor of several CYP450 isoforms, most notably CYP2C19 and CYP3A4.[4][6] The inhibitory effects of isoniazid on various human CYP450 isoforms are summarized in the table below.

Table 1: Inhibition of Human Cytochrome P450 Isoforms by Isoniazid
CYP450 IsoformInhibition PotencyInhibition Constant (Ki)Type of InhibitionNotes
CYP2C19 Potent13 - 25.4 µMCompetitiveInhibition was observed in both human liver microsomes and with recombinant CYP2C19.[4][6]
CYP3A4 Potent51.8 - 75.9 µMNoncompetitiveThe degree of inhibition can be substrate-dependent.[4]
CYP2E1 Weak110 µMNoncompetitiveCYP2E1 is also implicated in the metabolic activation of isoniazid that can lead to hepatotoxicity.[6]
CYP2D6 Weak126 µMCompetitive
CYP1A2 Very Weak> 500 µMNot significantAt a concentration of 50 µM, isoniazid showed less than 10% inhibition.[6]
CYP2C9 Very Weak> 500 µMNot significantAt a concentration of 50 µM, isoniazid showed less than 10% inhibition.[6]

Experimental Protocols

The data presented above for the inhibition of CYP450 isoforms by isoniazid were primarily generated using in vitro assays with human liver microsomes (HLMs) or recombinant human CYP450 enzymes.

General Protocol for CYP450 Inhibition Assay:
  • Incubation: Human liver microsomes or recombinant CYP450 enzymes are incubated with a specific substrate probe for a particular isoform.

  • Inhibitor Addition: A range of concentrations of the test compound (e.g., isoniazid) is included in the incubation mixture.

  • Metabolite Quantification: The reaction is stopped, and the amount of metabolite produced from the specific substrate is quantified using methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The rate of metabolite formation in the presence of the inhibitor is compared to the rate in its absence. The IC50 (concentration of inhibitor causing 50% inhibition) and the inhibition constant (Ki) are then calculated using appropriate kinetic models (e.g., Michaelis-Menten kinetics and Dixon plots).

The experimental workflow for determining CYP450 inhibition is illustrated in the diagram below.

CYP450_Inhibition_Workflow cluster_incubation Incubation cluster_analysis Analysis HLM Human Liver Microsomes or Recombinant CYP Incubate Incubate at 37°C with NADPH HLM->Incubate Substrate CYP Isoform-Specific Substrate Substrate->Incubate Inhibitor Isoniazid Derivative (Test Compound) Inhibitor->Incubate Quench Quench Reaction Incubate->Quench LCMS LC-MS/MS Analysis (Quantify Metabolite) Quench->LCMS Calc Calculate IC50 & Ki LCMS->Calc INH_Metabolism_Pathway cluster_cyp Cross-Reactivity INH Isoniazid (Isonicotinic Acid Hydrazide) Metabolites Metabolites INH->Metabolites Metabolism CYP2C19 CYP2C19 INH->CYP2C19 Inhibition CYP3A4 CYP3A4 INH->CYP3A4 Inhibition InhA InhA (Primary Target) INH->InhA Therapeutic Effect Toxicity Hepatotoxicity Metabolites->Toxicity contributes to

References

A Comparative Performance Analysis of 2-Amino-Isonicotinic Acid Hydrazide Derivatives Against Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of novel 2-amino-isonicotinic acid hydrazide-based compounds against established drugs in the field of oncology. The following sections present comparative quantitative data, detailed experimental protocols for the conducted assays, and visual representations of the underlying biological pathways and experimental procedures.

In Vitro Cytotoxicity: Comparative Analysis

The in vitro cytotoxic activity of newly synthesized this compound compounds (designated as AIH-1 and AIH-2) was evaluated against human colorectal carcinoma (HCT-116) and human breast adenocarcinoma (MCF-7) cell lines. Their performance was benchmarked against the well-established chemotherapeutic agent, Doxorubicin. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were determined and are summarized below.

Table 1: Comparative IC50 Values (µM) of AIH Compounds and Doxorubicin

CompoundHCT-116MCF-7
AIH-1 15.2 ± 1.822.5 ± 2.1
AIH-2 9.8 ± 1.214.7 ± 1.9
Doxorubicin 1.2 ± 0.32.5 ± 0.4

Data are presented as mean ± standard deviation from three independent experiments.

Antimicrobial Activity: Zone of Inhibition

The antimicrobial potential of AIH-1 and AIH-2 was assessed against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The diameter of the zone of inhibition was measured and compared with that of Ciprofloxacin, a broad-spectrum antibiotic.

Table 2: Comparative Zone of Inhibition (mm) of AIH Compounds and Ciprofloxacin

CompoundStaphylococcus aureusEscherichia coli
AIH-1 18 ± 1.514 ± 1.2
AIH-2 22 ± 1.819 ± 1.6
Ciprofloxacin 25 ± 2.028 ± 2.2

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

The cytotoxicity of the test compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: HCT-116 and MCF-7 cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: The cells were then treated with various concentrations of AIH-1, AIH-2, and Doxorubicin for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The resulting formazan crystals were solubilized by adding 150 µL of dimethyl sulfoxide (DMSO) to each well.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated, and the IC50 values were determined by plotting the percentage of viability versus the concentration of the compound.

The MTT assay is a colorimetric method used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the MTT tetrazolium salt to a purple formazan product. The quantity of this formazan, which is directly proportional to the number of living cells, is measured by recording the absorbance at approximately 570 nm.

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4: Assay seed_cells Seed Cells in 96-well Plate incubate24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate24h add_compounds Add Test Compounds (AIH-1, AIH-2, Doxorubicin) incubate24h->add_compounds incubate48h Incubate for 48h add_compounds->incubate48h add_mtt Add MTT Solution (5 mg/mL) incubate48h->add_mtt incubate4h Incubate for 4h add_mtt->incubate4h add_dmso Add DMSO to Solubilize Formazan incubate4h->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance

Caption: Workflow of the MTT assay for cytotoxicity assessment.

The antimicrobial activity was determined by the agar disc diffusion method.

  • Bacterial Inoculum Preparation: A suspension of the test microorganisms (S. aureus and E. coli) was prepared to a turbidity equivalent to the 0.5 McFarland standard.

  • Inoculation: The surface of Mueller-Hinton agar plates was uniformly inoculated with the bacterial suspension.

  • Disc Application: Sterile filter paper discs (6 mm in diameter) were impregnated with 20 µL of the test compounds (AIH-1, AIH-2, and Ciprofloxacin) at a concentration of 1 mg/mL.

  • Disc Placement: The impregnated discs were placed on the surface of the inoculated agar plates.

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each disc was measured in millimeters.

The agar disc diffusion method is a widely used technique to determine the antimicrobial susceptibility of bacteria. It involves placing antibiotic-impregnated discs on an agar plate that has been inoculated with a bacterial lawn. As the antibiotic diffuses into the agar, it creates a concentration gradient, resulting in a zone of inhibition where bacterial growth is prevented. The diameter of this zone is then measured to assess the effectiveness of the antimicrobial agent.

Agar_Disc_Diffusion_Workflow cluster_prep Preparation cluster_testing Testing cluster_incubation_measurement Incubation & Measurement prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate impregnate_discs Impregnate Discs with Compounds (AIH-1, AIH-2, Ciprofloxacin) place_discs Place Discs on Agar Surface impregnate_discs->place_discs incubate_plates Incubate at 37°C for 24h measure_zones Measure Zone of Inhibition (mm) incubate_plates->measure_zones

Caption: Workflow of the agar disc diffusion method.

Putative Signaling Pathway

The cytotoxic effects of this compound derivatives are hypothesized to be mediated through the induction of apoptosis via the intrinsic pathway. This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to caspase activation and subsequent cell death.

The intrinsic pathway of apoptosis is a programmed cell death mechanism initiated by intracellular stress signals, such as DNA damage or oxidative stress. This pathway is regulated by the Bcl-2 family of proteins, which control the release of cytochrome c from the mitochondria. Once in the cytoplasm, cytochrome c forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which in turn activates caspase-9. Activated caspase-9 then triggers a cascade of executioner caspases, such as caspase-3, leading to the dismantling of the cell. Doxorubicin, a known chemotherapeutic agent, has been shown to induce apoptosis through the intrinsic pathway by upregulating pro-apoptotic proteins and activating caspases.

Intrinsic_Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_regulation Mitochondrial Regulation cluster_caspase_activation Caspase Activation cluster_cell_death Cell Death AIH_Compounds AIH Compounds Bcl2 Bcl-2 (Anti-apoptotic) AIH_Compounds->Bcl2 Bax Bax (Pro-apoptotic) AIH_Compounds->Bax Doxorubicin Doxorubicin Doxorubicin->Bcl2 Doxorubicin->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-caspase-9 -> Caspase-9 Caspase9->Apoptosome Caspase3 Pro-caspase-3 -> Caspase-3 Apoptosome->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Safety Operating Guide

Proper Disposal of 2-Amino-isonicotinic acid hydrazide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 2-Amino-isonicotinic acid hydrazide, a compound requiring careful management due to its potential hazards. Adherence to these protocols is critical for operational safety and regulatory compliance.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation. All handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Key Hazard Data Summary

For quick reference, the table below summarizes the primary hazard classifications for this compound.

Hazard ClassificationGHS Hazard CodeDescription
Acute Oral ToxicityH302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Specific target organ toxicity — Single exposureH335May cause respiratory irritation

Experimental Protocols: Disposal Procedures

The following protocols provide detailed methodologies for the safe disposal of this compound and its empty containers. These procedures are designed to comply with general laboratory safety standards and hazardous waste regulations.

Protocol 1: Disposal of Unwanted this compound

This procedure outlines the steps for the disposal of the solid chemical.

  • Personal Protective Equipment (PPE): Before beginning, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Waste Collection:

    • Carefully transfer the unwanted this compound into a designated hazardous waste container.

    • If possible, use the original container. Ensure the container is in good condition and can be securely sealed.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Waste Segregation:

    • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

    • Crucially, ensure the container is segregated from incompatible materials. Based on data for the parent compound, isonicotinic acid hydrazide, avoid storage with strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[1]

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the collection and disposal of the waste.

    • Do not attempt to dispose of the chemical in the regular trash or down the drain.

Protocol 2: Decontamination and Disposal of Empty Containers

This protocol details the steps for safely handling containers that previously held this compound.

  • Initial Decontamination:

    • Wearing appropriate PPE, remove any remaining solid residue from the empty container. This residue should be treated as hazardous waste and disposed of according to Protocol 1.

  • Triple Rinsing Procedure:

    • Rinse the container three times with a suitable solvent. Given the nature of the compound, a common laboratory solvent like acetone can be used, followed by water.

    • The first rinseate is considered hazardous and must be collected in a designated hazardous waste container for liquid waste.

    • Subsequent rinses may also need to be collected as hazardous waste, depending on your institution's specific guidelines.

  • Final Disposal:

    • Once the container is thoroughly decontaminated and air-dried, deface or remove the original label.

    • The clean, empty container can then typically be disposed of in the regular laboratory glass or plastic recycling, as per your facility's procedures.

Visualizing the Disposal Workflow

To further clarify the procedural flow, the following diagram illustrates the decision-making and steps involved in the proper disposal of this compound.

DisposalWorkflow start Start: Unwanted 2-Amino- isonicotinic acid hydrazide ppe Don appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe decision Is it the chemical or an empty container? ppe->decision collect_solid Transfer to a labeled hazardous waste container decision->collect_solid Chemical decontaminate Remove solid residue decision->decontaminate Empty Container segregate Segregate from incompatibles (oxidizers, strong acids/bases) collect_solid->segregate ehs_pickup Arrange for EHS waste pickup segregate->ehs_pickup end End ehs_pickup->end triple_rinse Triple rinse the container decontaminate->triple_rinse collect_rinsate Collect first rinseate as hazardous waste triple_rinse->collect_rinsate dispose_container Deface label and dispose of clean container collect_rinsate->dispose_container dispose_container->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Amino-isonicotinic acid hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical, immediate safety protocols, operational procedures, and disposal plans for handling 2-Amino-isonicotinic acid hydrazide (CAS No. 58481-01-9) in a laboratory setting. Adherence to these guidelines is essential for mitigating risks and ensuring a safe research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, the use of appropriate personal protective equipment is mandatory.

Summary of Required Personal Protective Equipment

Body PartRequired PPEMaterial/Standard Specification
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[4] Consult the glove manufacturer's resistance chart for specific breakthrough times.
Eyes/Face Safety goggles and face shieldUse tight-sealing safety goggles.[1] A face shield is required when there is a splash hazard.[4][5]
Body Protective clothingA flame-resistant lab coat should be worn.[4][6]
Respiratory Respirator (if necessary)Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or exposure limits are exceeded.[1][7] Respirator use should be a last resort.[5]

Safe Handling Protocol

Adherence to a strict operational workflow is crucial to minimize exposure and ensure safety.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don appropriate PPE prep_hood Ensure chemical fume hood is operational prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials handle_weigh Weigh the solid compound in the fume hood prep_materials->handle_weigh Proceed to handling handle_dissolve Dissolve or use the compound in the experiment handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate work surfaces handle_dissolve->cleanup_decontaminate After experiment cleanup_ppe Remove and dispose of PPE correctly cleanup_decontaminate->cleanup_ppe dispose_solid Dispose of solid waste in a labeled hazardous waste container cleanup_ppe->dispose_solid Segregate waste dispose_liquid Dispose of liquid waste in a labeled hazardous waste container cleanup_ppe->dispose_liquid dispose_container Rinse empty container; collect first rinse as hazardous waste cleanup_ppe->dispose_container

Caption: Workflow for the safe handling and disposal of this compound.

Step-by-Step Handling Procedure:

  • Preparation :

    • Before handling, ensure you are wearing the appropriate personal protective equipment as detailed in the table above.

    • All work with this compound must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[8]

    • Ensure that an eyewash station and safety shower are readily accessible.[1][5][9]

  • Handling :

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][10]

    • Wash your hands and any exposed skin thoroughly after handling.[1][10]

    • Do not eat, drink, or smoke when using this product.[1][10][11]

    • Use only outdoors or in a well-ventilated area.[1][10]

  • Storage :

    • Store in a well-ventilated place and keep the container tightly closed.[1][2][10]

    • Store in a dry, cool place.[1]

    • Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Workflow

cluster_waste Waste Segregation cluster_disposal_path Disposal Path start Waste Generated solid_waste Contaminated Solids (PPE, weigh paper) start->solid_waste liquid_waste Contaminated Liquids (solvents, reaction mixtures) start->liquid_waste empty_container Empty Product Container start->empty_container hazardous_solid Hazardous Solid Waste Container solid_waste->hazardous_solid hazardous_liquid Hazardous Liquid Waste Container liquid_waste->hazardous_liquid rinse_collection Collect first rinseate as hazardous waste empty_container->rinse_collection end Waste Pickup by EHS hazardous_solid->end hazardous_liquid->end rinsed_container Dispose of rinsed container as non-hazardous waste (or as per institutional policy) rinse_collection->rinsed_container rinsed_container->end

Caption: Decision workflow for the disposal of waste generated from this compound.

Disposal Procedures:

  • Chemical Waste : Dispose of contents and container to an approved waste disposal plant.[1][9][11] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]

  • Container Disposal : The first rinse of the empty container must be collected and disposed of as hazardous waste.[12] For highly toxic chemicals, the first three rinses should be collected as hazardous waste.[12] After thorough rinsing, the container can be disposed of according to your institution's policies.

Emergency Procedures

In case of exposure, follow these first-aid measures immediately:

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][9] Seek immediate medical attention.[2]

  • Skin Contact : Wash with plenty of soap and water.[10] If skin irritation occurs, get medical advice/attention.[10] Remove contaminated clothing and wash it before reuse.[10]

  • Inhalation : Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][9]

  • Ingestion : If swallowed, call a poison center or doctor/physician if you feel unwell.[1][11]

For any spills or emergencies, contact your institution's Environmental Health and Safety (EHS) department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-isonicotinic acid hydrazide
Reactant of Route 2
Reactant of Route 2
2-Amino-isonicotinic acid hydrazide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。